7-Methyl wyosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17N5O5 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dimethyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C14H17N5O5/c1-5-6(2)19-12(23)8-11(17-14(19)16-5)18(4-15-8)13-10(22)9(21)7(3-20)24-13/h4,7,9-10,13,20-22H,3H2,1-2H3,(H,16,17)/t7-,9?,10+,13-/m1/s1 |
InChI Key |
BINGDNLMMYSZFR-CXOKJZQJSA-N |
Isomeric SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)C |
Canonical SMILES |
CC1=C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of 7-Methylwyosine in Archaeal tRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of 7-methylwyosine (m7G), a hypermodified guanosine (B1672433) derivative at position 37 of tRNAPhe, has unveiled a unique facet of the archaeal translation machinery. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and functional significance of this archaeal-specific tRNA modification. We present a comprehensive overview of the experimental methodologies employed for its identification and characterization, including detailed protocols for tRNA purification, nucleoside analysis via High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Quantitative data on the distribution of wyosine (B1684185) derivatives across various archaeal species are summarized, and the intricate biosynthetic pathway is visualized through a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers investigating archaeal biology, tRNA modification, and for professionals in drug development targeting novel antimicrobial pathways.
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are crucial for maintaining translational fidelity and efficiency across all domains of life. In Archaea, a diverse array of unique modifications have been identified, reflecting their distinct evolutionary trajectory and adaptation to extreme environments. Among the most complex and fascinating of these is the family of wyosine derivatives, which are tricyclic modifications of guanosine found at position 37, immediately 3' to the anticodon of tRNAPhe. These modifications, including wyosine (imG), isowyosine (B13420988) (imG2), and 7-methylwyosine (mimG), play a critical role in stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[1][2]
The discovery of 7-methylwyosine, a derivative unique to Archaea, has provided significant insights into the specialized mechanisms governing protein synthesis in this domain.[1][3] Its intricate biosynthesis, involving a series of enzymatic steps, presents potential targets for the development of novel antimicrobial agents. This guide delves into the core technical aspects of 7-methylwyosine's discovery, offering a detailed look at the experimental approaches and the key findings that have shaped our understanding of this unique modification.
The Discovery and Structure of 7-Methylwyosine
The identification of 7-methylwyosine was made possible through the application of advanced analytical techniques, primarily a combination of High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) on enzymatic digests of total tRNA from various archaeal species.[4] The first wyosine derivative was discovered in the hyperthermophilic crenarchaeota Sulfolobus solfataricus, Thermoproteus neutrophilus, and Pyrodictium occultum. Based on its UV absorption spectrum, fluorescence properties, and mass spectrometric analysis, this novel derivative was identified as 7-methylwyosine (mimG).
Structure of 7-Methylwyosine (mimG)
7-Methylwyosine is a tricyclic nucleoside characterized by an imidazopurine core structure with a methyl group at the N7 position. It is derived from guanosine through a multi-step enzymatic pathway.
Quantitative Distribution of Wyosine Derivatives in Archaea
The presence and relative abundance of 7-methylwyosine and other wyosine derivatives vary significantly across different archaeal species. This distribution is correlated with the presence or absence of the specific genes encoding the biosynthetic enzymes. The following table summarizes the distribution of key wyosine derivatives and the corresponding biosynthetic genes in a selection of archaeal species.
| Archaeal Species | Wyosine Derivative(s) Detected | aTrm5a (Taw22) | Taw1 | Taw2 | Taw3 | Reference |
| Sulfolobus solfataricus | mimG, imG2 | + | + | - | + | |
| Thermoproteus neutrophilus | mimG | + | + | - | + | |
| Pyrodictium occultum | mimG | + | + | - | + | |
| Pyrococcus abyssi | imG | - | + | - | + | |
| Pyrococcus furiosus | imG, imG2 | + | + | - | + | |
| Methanocaldococcus jannaschii | imG-14, imG | - | + | + | - | |
| Haloferax volcanii | m1G | - | - | - | - | |
| Archaeoglobus fulgidus | yW-86, yW-72 | - | + | + | + | |
| Staphylothermus marinus | imG, mimG | + | + | - | + |
Table 1: Distribution of Wyosine Derivatives and Biosynthetic Genes in Selected Archaea. "+" indicates the presence of the gene or detection of the modification, and "-" indicates its absence. mimG: 7-methylwyosine; imG2: isowyosine; imG: wyosine; imG-14: 4-demethylwyosine (B1206707); yW-86: 7-aminocarboxypropyl-4-demethylwyosine; yW-72: 7-aminocarboxypropyl-wyosine; m1G: 1-methylguanosine (B33566).
Biosynthesis of 7-Methylwyosine
The biosynthesis of 7-methylwyosine is a complex, multi-step enzymatic pathway that begins with the modification of a guanosine residue at position 37 of the tRNAPhe precursor. The pathway involves a series of archaeal-specific enzymes, with some variations observed between different archaeal lineages.
The pathway initiates with the methylation of G37 to 1-methylguanosine (m1G) by the enzyme aTrm5. Subsequently, the enzyme Taw1, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the formation of the tricyclic core structure, yielding 4-demethylwyosine (imG-14). In certain archaea, particularly Crenarchaeota, the bifunctional enzyme aTrm5a (also known as Taw22) then catalyzes the C7-methylation of imG-14 to produce isowyosine (imG2). The final step to produce 7-methylwyosine from isowyosine is catalyzed by a yet-to-be-fully-characterized methyltransferase, though Taw3 has been implicated in the N4-methylation of other wyosine derivatives.
Experimental Protocols
The identification and characterization of 7-methylwyosine rely on a series of meticulous experimental procedures. The following sections provide detailed methodologies for the key experiments.
Purification of Archaeal tRNA
Objective: To isolate total tRNA from archaeal cells for subsequent nucleoside analysis.
Protocol:
-
Cell Lysis: Harvest archaeal cells from culture by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2). Lyse the cells by adding sodium dodecyl sulfate (B86663) (SDS) to a final concentration of 0.2% and performing phenol (B47542) extraction.
-
Nucleic Acid Precipitation: Precipitate the total nucleic acids from the aqueous phase by adding ethanol (B145695).
-
High-Molecular-Weight RNA Removal: Resuspend the nucleic acid pellet in 1 M sodium acetate (B1210297) (pH 7.0) and add 0.54 volumes of isopropanol (B130326) to selectively precipitate high-molecular-weight RNAs (rRNA and DNA).
-
tRNA Precipitation: Collect the supernatant containing the tRNA and precipitate the tRNA by adding isopropanol to a final concentration of 0.98 volumes.
-
tRNA Purification: Further purify the tRNA by phenol extraction and ethanol precipitation. The purity and integrity of the tRNA can be assessed by polyacrylamide gel electrophoresis (PAGE).
Enzymatic Digestion of tRNA to Nucleosides
Objective: To hydrolyze purified tRNA into its constituent nucleosides for HPLC and mass spectrometry analysis.
Protocol:
-
Enzymatic Digestion: Digest the purified tRNA (typically 1-5 µg) with a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) at 37°C for 2-4 hours.
-
Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 5 minutes.
-
Sample Preparation: Centrifuge the digested sample to pellet any denatured protein and collect the supernatant containing the nucleosides for analysis.
HPLC Analysis of Modified Nucleosides
Objective: To separate and quantify the modified nucleosides from the tRNA digest.
Protocol:
-
Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: Employ a gradient elution using a two-solvent system. For example, Solvent A: 25 mM ammonium (B1175870) acetate (pH 6.0) and Solvent B: acetonitrile.
-
Gradient Program: A typical gradient might start with 100% Solvent A, ramping to a mixture of Solvent A and B over 20-25 minutes to elute the nucleosides based on their hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector at 260 nm. The retention time of each peak is compared to that of known nucleoside standards for identification.
Mass Spectrometry for Nucleoside Identification
Objective: To confirm the identity of the modified nucleosides by determining their precise mass-to-charge ratio.
Protocol:
-
LC-MS/MS System: Couple the HPLC system directly to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode to generate ions of the eluted nucleosides.
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weight of each nucleoside.
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, perform MS/MS on the parent ion of interest. The resulting fragmentation pattern provides structural information that can be compared to that of authentic standards or predicted fragmentation patterns.
Functional Significance of 7-Methylwyosine
The presence of the bulky, hydrophobic wyosine derivatives, including 7-methylwyosine, at position 37 of tRNAPhe is critical for maintaining the reading frame during translation. These modifications are thought to enhance the stacking interactions with the adjacent nucleotide in the anticodon loop, thereby stabilizing the codon-anticodon duplex in the ribosomal P-site. This stabilization is particularly important in hyperthermophilic archaea, where the high temperatures can destabilize nucleic acid structures. The prevention of frameshifting errors ensures the synthesis of functional proteins, which is essential for cellular viability.
Conclusion and Future Perspectives
The discovery and characterization of 7-methylwyosine in archaeal tRNA have significantly advanced our understanding of the diversity and complexity of tRNA modifications. This unique archaeal-specific modification highlights the evolutionary adaptations of the translational machinery in this domain of life. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research in this area.
Future studies should focus on the precise enzymatic mechanism of the final methylation step in 7-methylwyosine biosynthesis and the comprehensive quantitative analysis of this modification across a wider range of archaeal species under different growth conditions. Furthermore, the elucidation of the entire wyosine biosynthetic pathway in archaea could pave the way for the development of novel antibiotics that specifically target these essential enzymes, offering a promising avenue for combating microbial infections.
References
- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
7-Methylwyosine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylwyosine, also known as methylwyosine or mimG, is a hypermodified tricyclic nucleoside derived from guanosine (B1672433). It is predominantly found in the transfer RNA (tRNA) of Archaea, where it plays a critical role in ensuring the fidelity of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological function, and experimental methodologies associated with 7-Methylwyosine.
Chemical Structure and Identification
7-Methylwyosine is a complex molecule characterized by a fused three-ring system attached to a ribose sugar moiety. Its systematic IUPAC name is 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one[1]. The structural details are crucial for understanding its unique chemical properties and biological interactions.
Table 1: Chemical Identifiers for 7-Methylwyosine
| Identifier | Value | Reference |
| Molecular Formula | C15H19N5O5 | [1][2] |
| Molecular Weight | 349.34 g/mol | [1][2] |
| CAS Number | Not available | |
| PubChem CID | 13847037 | |
| IUPAC Name | 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one | |
| InChI | InChI=1S/C15H19N5O5/c1-6-7(2)20-13(24)9-12(18(3)15(20)17-6)19(5-16-9)14-11(23)10(22)8(4-21)25-14/h5,8,10-11,14,21-23H,4H2,1-3H3/t8-,10-,11-,14-/m1/s1 | |
| SMILES | CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)C |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 7-Methylwyosine
| Property | Value | Source |
| XLogP3-AA | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 349.13861872 Da | PubChem |
| Monoisotopic Mass | 349.13861872 Da | PubChem |
Biological Role and Significance
7-Methylwyosine is a crucial post-transcriptional modification found at position 37 of the anticodon loop of phenylalanine-specific tRNA (tRNAPhe) in many archaeal species. Its presence is vital for maintaining the correct reading frame during protein translation by stabilizing the codon-anticodon interaction within the ribosome. The rigid, extended structure of the wyosine (B1684185) base enhances stacking interactions with adjacent bases in the anticodon loop, preventing ribosomal frameshifting and ensuring the accurate synthesis of proteins.
Biosynthesis Pathway of 7-Methylwyosine in Archaea
The biosynthesis of 7-Methylwyosine is a multi-step enzymatic process that begins with guanosine at position 37 of the tRNA precursor. The pathway involves several key intermediates, including 1-methylguanosine (B33566) (m1G), 4-demethylwyosine (B1206707) (imG-14), and isowyosine (B13420988) (imG2).
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of pure 7-Methylwyosine are scarce in the literature. However, methods for the isolation and analysis of wyosine derivatives from biological samples are well-established.
Isolation and Analysis of 7-Methylwyosine from Archaeal tRNA
The following is a generalized protocol for the isolation and analysis of 7-Methylwyosine from archaeal tRNA, based on methodologies described in the literature.
1. Isolation of Bulk tRNA from Archaea:
-
Archaeal cells are cultured and harvested.
-
Cells are lysed, and total nucleic acids are extracted using methods such as phenol-chloroform extraction.
-
Bulk tRNA is separated from other nucleic acids (DNA, rRNA) using techniques like anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.
2. Enzymatic Digestion of tRNA to Nucleosides:
-
The purified bulk tRNA is completely digested into its constituent nucleosides.
-
This is typically achieved by sequential incubation with nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate groups).
3. LC-MS/MS Analysis:
-
The resulting mixture of nucleosides is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The eluent is directly coupled to a mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Orbitrap or Q-TOF).
-
Liquid Chromatography: A C18 column is commonly used with a gradient of a polar solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Detection is performed in positive ion mode. For quantitative analysis, multiple reaction monitoring (MRM) is employed, using specific precursor-to-product ion transitions for 7-Methylwyosine. For identification, high-resolution mass spectrometry is used to determine the accurate mass of the molecular ion ([M+H]+).
Chemical Synthesis
-
Protection of the ribose hydroxyl groups.
-
Modification of the guanine (B1146940) base to form the tricyclic ring system.
-
Methylation at the required positions.
-
Deprotection of the ribose hydroxyls to yield the final product.
These synthetic strategies could likely be adapted for the preparation of 7-Methylwyosine for use as an analytical standard or for further biological studies.
Spectral Data
As of the time of this writing, experimentally determined UV-Vis, 1H-NMR, and 13C-NMR spectra for isolated 7-Methylwyosine are not available in public databases. Characterization in the literature relies heavily on mass spectrometry data in conjunction with chromatographic retention times.
Mass Spectrometry: The primary method for the identification of 7-Methylwyosine is liquid chromatography-mass spectrometry (LC-MS). In positive ion mode, the protonated molecule ([M+H]+) is observed at an m/z corresponding to its monoisotopic mass (approximately 350.1458). Tandem mass spectrometry (MS/MS) of this precursor ion will produce characteristic fragment ions corresponding to the loss of the ribose moiety and fragmentation of the tricyclic base, which can be used for definitive identification and quantification.
Conclusion
7-Methylwyosine is a structurally complex and biologically significant modified nucleoside found in the tRNA of Archaea. Its unique chemical structure is essential for its role in maintaining the fidelity of protein synthesis. While detailed physicochemical and spectral data for the pure compound are limited, methodologies for its isolation from biological sources and characterization by LC-MS/MS are well-established. Further research, potentially involving the chemical synthesis and detailed spectroscopic analysis of 7-Methylwyosine, would provide valuable data for a more complete understanding of this important molecule and could aid in the development of novel antimicrobial agents targeting archaeal translation.
References
The Unseen Regulator: A Technical Guide to 7-Methylwyosine RNA Modification
An In-depth Exploration of the Core Biological Significance, Detection, and Therapeutic Potential of m7G for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
N7-methylwyosine (m7G) is a positively charged, post-transcriptional RNA modification that is emerging as a critical regulator of various cellular processes. Once primarily known for its presence in the 5' cap of eukaryotic messenger RNA (mRNA), recent advancements in detection technologies have revealed its widespread internal existence within transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA). This guide provides a comprehensive technical overview of the biological significance of m7G modification, detailing its role in RNA metabolism, its profound implications in cancer biology and other diseases, and the experimental methodologies used to study it. The dysregulation of m7G modification has been increasingly linked to tumorigenesis, making the enzymes that catalyze this modification, particularly the METTL1/WDR4 complex, attractive targets for novel therapeutic interventions.
Core Biological Significance of 7-Methylwyosine (m7G) Modification
The m7G modification plays a multifaceted role in gene expression, primarily by influencing the stability, structure, and function of various RNA species.[1]
1.1. Role in tRNA and Translation Control:
The most well-characterized internal m7G modification occurs at position 46 (m7G46) in the variable loop of a subset of tRNAs. This modification is crucial for:
-
tRNA Stability: The m7G46 modification helps to stabilize the tertiary structure of tRNA, protecting it from degradation.[1]
-
Codon-Dependent Translation: The presence of m7G in specific tRNAs, particularly Arg-TCT, enhances the translation of mRNAs enriched with their corresponding codons.[2] This selective translation mechanism is hijacked in cancer to promote the synthesis of oncogenic proteins.[2][3]
-
Ribosome Pausing: Lack of m7G modification can lead to ribosome pausing at specific codons, which in turn can trigger ribosome collision and inhibit translation.
1.2. Role in mRNA and Other ncRNAs:
Beyond tRNA, m7G modification is found in other RNA types with diverse functions:
-
mRNA Capping: The m7G cap at the 5' end of eukaryotic mRNA is essential for mRNA stability, nuclear export, and the initiation of translation.
-
Internal mRNA Modification: Internal m7G modifications within mRNA can also enhance translation efficiency.
-
rRNA Processing: m7G modification in 18S rRNA is involved in ribosome biogenesis.
-
miRNA Maturation: The METTL1/WDR4 complex can methylate primary miRNAs (pri-miRNAs), promoting their processing into mature miRNAs.
1.3. The METTL1/WDR4 Methyltransferase Complex:
The primary enzyme responsible for internal m7G modification in tRNA and some other RNAs is the methyltransferase-like 1 (METTL1) and WD repeat domain 4 (WDR4) complex. METTL1 is the catalytic subunit, while WDR4 acts as a scaffold protein that is essential for METTL1's activity and stability. The expression of both METTL1 and WDR4 is frequently upregulated in various cancers, correlating with poor patient prognosis.
Quantitative Data on m7G Modification
The following tables summarize key quantitative data related to m7G modification, providing a comparative overview for researchers.
| Parameter | Value | Cell Line/Organism | Reference |
| Abundance of m7G in mRNA (m7G/G ratio) | 0.02% - 0.05% | Mammalian cells | |
| Stoichiometry of m7G in cytoplasmic tRNAs | ~60% - 85% | Human HeLa and HEK293T cells | |
| Number of m7G-modified tRNA species detected | 22 | Human cytoplasmic tRNAs |
Table 1: Abundance and Stoichiometry of m7G Modification. This table provides an overview of the prevalence of m7G modification in different RNA populations.
| Cancer Type | Upregulated Genes | Downstream Effects | Reference |
| Osteosarcoma | METTL1, WDR4 | Enhanced translation of ECM remodeling effectors, doxorubicin (B1662922) resistance. | |
| Lung Cancer | METTL1, WDR4 | Increased translation of cell-cycle genes (e.g., CCND3). | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | METTL1, WDR4 | Activation of PI3K/AKT/mTOR signaling. | |
| Hepatocellular Carcinoma (HCC) | METTL1, WDR4 | Increased translation of oncogenes (e.g., EGFR), activation of Akt and MAPK pathways. |
Table 2: Role of m7G Machinery in Different Cancers. This table highlights the consistent upregulation of the m7G methyltransferase complex across various cancers and its impact on oncogenic pathways.
Signaling Pathways Involving m7G Modification
The dysregulation of m7G modification, particularly through the overexpression of the METTL1/WDR4 complex, has profound effects on intracellular signaling pathways that are central to cancer development and progression.
Caption: METTL1/WDR4-mediated m7G modification of tRNA enhances the translation of oncogenic mRNAs.
The increased availability of specific m7G-modified tRNAs facilitates the efficient translation of mRNAs enriched in the corresponding codons. These mRNAs often encode for proteins that are key drivers of oncogenesis, including growth factor receptors and cell cycle regulators. This selective translational enhancement leads to the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways.
Caption: Activation of the PI3K/Akt pathway by m7G-driven oncogenic protein synthesis.
Caption: Activation of the MAPK pathway by m7G-driven oncogenic protein synthesis.
Experimental Protocols for the Study of m7G Modification
A variety of techniques are available for the detection and quantification of m7G modification, ranging from global analysis to single-nucleotide resolution mapping.
4.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of m7G levels in total RNA or purified RNA species.
-
Principle: RNA is enzymatically hydrolyzed into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. The amount of m7G is quantified by comparing its signal to that of a stable isotope-labeled internal standard.
-
Workflow:
-
RNA Isolation and Purification.
-
Enzymatic digestion of RNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Separation of nucleosides using reverse-phase or HILIC chromatography.
-
Column: A C18 column is commonly used.
-
Mobile Phase A: Water with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from low to high organic solvent concentration is used to elute the nucleosides.
-
-
Detection by tandem mass spectrometry (MS/MS) in positive ion mode using multiple reaction monitoring (MRM).
-
4.2. Dot Blot Assay
A simple and rapid method for the semi-quantitative detection of global m7G levels in RNA.
-
Principle: RNA is spotted onto a membrane and detected using a specific anti-m7G antibody. The signal intensity is proportional to the amount of m7G in the sample.
-
Workflow:
-
RNA Sample Preparation: Extract total RNA and determine its concentration.
-
Membrane Spotting: Spot serial dilutions of RNA onto a nitrocellulose or nylon membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using UV irradiation.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m7G.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Stain the membrane with methylene (B1212753) blue to visualize the total amount of RNA spotted for normalization.
-
Caption: A streamlined workflow for the dot blot-based detection of m7G RNA modification.
4.3. High-Throughput Sequencing Methods
Several sequencing-based techniques have been developed for the transcriptome-wide mapping of m7G at varying resolutions.
4.3.1. m7G-meRIP-seq (m7G methylated RNA immunoprecipitation sequencing)
-
Principle: This antibody-based method enriches for RNA fragments containing m7G, which are then sequenced to identify m7G-containing regions across the transcriptome.
-
Workflow:
-
RNA fragmentation.
-
Immunoprecipitation of m7G-containing RNA fragments using an anti-m7G antibody.
-
Library preparation from the enriched RNA fragments and an input control.
-
High-throughput sequencing.
-
Bioinformatics Analysis:
-
Quality control of raw reads (e.g., using FastQC).
-
Adapter trimming (e.g., using Trimmomatic).
-
Alignment to a reference genome (e.g., using HISAT2).
-
Peak calling to identify enriched regions (e.g., using MACS2 or exomePeak).
-
Differential methylation analysis and functional annotation.
-
-
Caption: The experimental and computational workflow for m7G-meRIP-seq.
4.3.2. TRAC-Seq (tRNA reduction and cleavage sequencing)
-
Principle: A chemical-based method that provides single-nucleotide resolution mapping of m7G in tRNAs. It involves the reduction of m7G, followed by aniline-mediated cleavage of the RNA backbone at the modified site.
-
Workflow:
-
Isolation of small RNAs (<200 nt).
-
Treatment with the demethylase AlkB to remove other modifications that might interfere with reverse transcription.
-
Reduction of m7G with sodium borohydride (B1222165) (NaBH4).
-
Aniline-mediated cleavage at the abasic site.
-
Ligation of a 5' adapter to the cleaved fragments.
-
cDNA library construction and sequencing.
-
Bioinformatics Analysis: Calculation of cleavage scores at each nucleotide position to identify m7G sites.
-
4.3.3. m7G-MaP-seq (m7G Mutational Profiling sequencing)
-
Principle: This method also utilizes the reduction of m7G with NaBH4 to create an abasic site. However, instead of cleaving the RNA, the abasic site is detected as a mutation during reverse transcription.
-
Workflow:
-
RNA treatment with NaBH4.
-
Reverse transcription, during which the reverse transcriptase misincorporates a nucleotide at the abasic site.
-
Library preparation and sequencing.
-
Bioinformatics Analysis: Identification of positions with a significantly higher mutation rate in the NaBH4-treated sample compared to a control.
-
4.3.4. m7G-quant-seq
-
Principle: An advancement of m7G-seq that allows for the quantitative measurement of m7G stoichiometry at single-nucleotide resolution. It employs optimized chemical reduction and depurination steps to convert m7G sites into abasic sites, which are then detected as mutations and deletions during reverse transcription.
-
Workflow:
-
Efficient chemical reduction of m7G with potassium borohydride (KBH4).
-
Mild depurination to generate a stable abasic site.
-
Reverse transcription using an engineered reverse transcriptase that enhances mutations and deletions at the abasic site.
-
Library preparation and sequencing.
-
Bioinformatics Analysis: Calculation of the total variation ratio (mutations + deletions) at each site to quantify the m7G modification fraction, often calibrated with standards of known modification levels.
-
Conclusion and Future Directions
The 7-methylwyosine modification is a pivotal player in the epitranscriptomic regulation of gene expression. Its role in promoting the translation of oncogenic mRNAs has firmly established it as a key factor in cancer biology. The development of sophisticated detection methods has been instrumental in uncovering the widespread presence and functional significance of m7G. As our understanding of the m7G landscape and its regulatory mechanisms deepens, the enzymes responsible for its deposition, particularly METTL1, are emerging as highly promising targets for the development of novel anti-cancer therapies. Future research will likely focus on the development of specific and potent inhibitors of the METTL1/WDR4 complex and on further elucidating the complex interplay between m7G modification and other regulatory pathways in both health and disease.
References
- 1. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL1/WDR4-mediated m7G tRNA modifications and m7G codon usage promote mRNA translation and lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL1/WDR4-mediated tRNA m7G modification and mRNA translation control promote oncogenesis and doxorubicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methylwyosine: An In-depth Technical Guide on a Unique Archaeal tRNA Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylwyosine (mimG) is a complex, tricyclic hypermodified nucleoside derived from guanosine (B1672433), exclusively found at position 37, immediately 3' to the anticodon of transfer RNA (tRNA), particularly in the domain of Archaea.[1][2][3] This unique modification plays a crucial role in maintaining translational fidelity by stabilizing the codon-anticodon interaction within the ribosome, thereby preventing frameshift errors during protein synthesis.[4] This technical guide provides a comprehensive overview of 7-methylwyosine, detailing its biosynthesis as a derivative of wyosine (B1684185), experimental protocols for its study, and quantitative data to support further research and potential therapeutic development.
Introduction to 7-Methylwyosine
Wyosine and its derivatives are a hallmark of tRNAPhe in Eukarya and Archaea, but are absent in Bacteria, which typically possess 1-methylguanosine (B33566) (m1G) at the analogous position.[3] 7-methylwyosine is an archaeal-specific modification, identified in both Euryarchaeota and Crenarchaeota. Its intricate structure and biosynthetic pathway highlight the diverse strategies employed by Archaea to ensure translational accuracy, particularly in extreme environments.
Chemical Structure:
-
Systematic Name: 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one
-
Molecular Formula: C15H19N5O5
-
Molecular Weight: 349.34 g/mol
The Biosynthetic Pathway of 7-Methylwyosine
The formation of 7-methylwyosine is an elaborate enzymatic process that branches from the central wyosine biosynthesis pathway. The synthesis originates from a guanosine residue at position 37 of a precursor tRNA molecule.
The key steps in the archaeal biosynthesis of 7-methylwyosine are:
-
Formation of m1G: The pathway initiates with the S-adenosyl-L-methionine (SAM)-dependent methylation of the guanosine at the N1 position to form 1-methylguanosine (m1G). This reaction is catalyzed by a tRNA methyltransferase of the Trm5 family.
-
Tricyclic Core Formation: The m1G intermediate is then converted to the tricyclic core structure, 4-demethylwyosine (B1206707) (imG-14), by the enzyme Taw1, the archaeal homolog of the yeast Tyw1 enzyme.
-
Formation of Isowyosine (B13420988) (imG2): In the dedicated branch leading to 7-methylwyosine, imG-14 undergoes a C7-methylation, also utilizing SAM as the methyl donor, to produce isowyosine (imG2). This reaction is catalyzed by a bifunctional tRNA methyltransferase known as aTrm5a or Taw22.
-
Final Methylation to 7-Methylwyosine (mimG): The final step involves the N4-methylation of isowyosine (imG2) to yield 7-methylwyosine. This reaction is catalyzed by a member of the Taw3 family of methyltransferases, specifically Taw3c.
Below is a diagram illustrating the biosynthetic pathway of 7-methylwyosine.
Experimental Protocols
Analysis of 7-Methylwyosine in tRNA by LC-MS/MS
The quantitative analysis of 7-methylwyosine and other modified nucleosides in tRNA is most accurately performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Workflow:
Protocol for tRNA Digestion and LC-MS/MS Analysis:
-
tRNA Purification: Isolate total RNA from archaeal cells using a suitable extraction method. Purify the tRNA fraction from the total RNA using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) to remove contaminating rRNAs and mRNAs.
-
Enzymatic Digestion:
-
To approximately 1-5 µg of purified tRNA, add nuclease P1 (around 2 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (around 0.1 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a reversed-phase C18 column.
-
Perform chromatographic separation using a gradient of a suitable mobile phase, such as acetonitrile (B52724) in ammonium acetate buffer.
-
Detect the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Mass Spectrometry Parameters for 7-Methylwyosine:
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 350.1 | Theoretical |
| Product Ion (m/z) | 218.1 | Theoretical (loss of ribose) |
| Collision Energy (eV) | Optimized empirically |
Recombinant Expression and Purification of Biosynthetic Enzymes
The enzymes responsible for the latter stages of 7-methylwyosine biosynthesis, aTrm5a (Taw22) and Taw3c, can be produced recombinantly for in vitro studies. Given their archaeal origin, particularly from thermophiles, the expression is typically carried out in Escherichia coli, and the purification often involves a heat-treatment step.
General Protocol for Recombinant Enzyme Production:
-
Cloning: Synthesize the codon-optimized gene for the target enzyme (e.g., from Pyrococcus abyssi for aTrm5a or Sulfolobus solfataricus for Taw3c) and clone it into an expression vector, such as pET28a, which incorporates an N-terminal His6-tag.
-
Expression: Transform the expression vector into an E. coli strain like BL21(DE3). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or using a French press.
-
Heat Treatment (for thermostable enzymes): Heat the cell lysate at a high temperature (e.g., 70-85°C) for 15-30 minutes. This step denatures and precipitates most of the mesophilic E. coli proteins. Centrifuge to remove the precipitated proteins.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): If necessary, further purify the protein using size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
In Vitro Enzymatic Assay for Methyltransferase Activity
The activity of aTrm5a and Taw3c can be assessed in vitro using radiolabeled S-adenosyl-L-methionine ([3H]-SAM).
Protocol for In Vitro Methyltransferase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM DTT)
-
tRNA substrate (unmodified or containing the appropriate precursor modification, e.g., imG-14 for aTrm5a or imG2 for Taw3c)
-
[3H]-SAM
-
Purified recombinant enzyme (aTrm5a or Taw3c)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-80°C for enzymes from hyperthermophiles) for a defined period.
-
Quenching and Precipitation: Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid, TCA). Precipitate the tRNA on a filter paper.
-
Washing: Wash the filter paper with cold TCA and ethanol (B145695) to remove unincorporated [3H]-SAM.
-
Quantification: Measure the radioactivity incorporated into the tRNA using a scintillation counter.
Quantitative Data
While specific kinetic parameters for the archaeal enzymes aTrm5a and Taw3c are not extensively documented in publicly available literature, typical Michaelis-Menten constants for tRNA methyltransferases can provide an expected range for these values.
Expected Kinetic Parameters for Archaeal tRNA Methyltransferases:
| Enzyme Family | Substrate | Km (µM) | kcat (min-1) | Organism Context |
| Trm5 (G37) | tRNA | 0.1 - 5 | 1 - 10 | Eukaryotes/Archaea |
| Trm5 (G37) | SAM | 1 - 20 | 1 - 10 | Eukaryotes/Archaea |
| TrmH (Gm18) | tRNA | ~4.6 | ~0.003 µmol/h | Thermus thermophilus |
Concluding Remarks
7-Methylwyosine stands as a testament to the intricate and diverse world of RNA modifications, particularly within the archaeal domain. Its biosynthesis, branching from the core wyosine pathway, involves a unique set of enzymes that are potential targets for antimicrobial drug development, especially given the essential role of this modification in translational fidelity. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the structure, function, and enzymatic machinery associated with 7-methylwyosine. Future studies focusing on the detailed kinetic characterization of the biosynthetic enzymes and the structural elucidation of the enzyme-tRNA complexes will undoubtedly provide deeper insights into the biological significance of this fascinating hypermodified nucleoside.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-Methylguanosine in Preventing Ribosomal Frameshifting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylguanosine (m7G) is a critical post-transcriptional modification of RNA, influencing a wide array of cellular processes. While its role in the 5' cap of messenger RNA (mRNA) is well-established in initiating translation, the function of internal m7G modifications, particularly in transfer RNA (tRNA), is an area of growing interest. This technical guide provides an in-depth exploration of the role of m7G in maintaining translational fidelity, with a specific focus on its importance in preventing ribosomal frameshifting. This document synthesizes current research to provide a comprehensive overview of the underlying molecular mechanisms, quantitative data on the effects of tRNA modifications on frameshifting, detailed experimental protocols for studying these phenomena, and visual representations of the key pathways and workflows. A central focus is the m7G modification at position 46 (m7G46) of the tRNA variable loop, a modification installed by the METTL1/WDR4 methyltransferase complex. Evidence suggests that the absence of this modification leads to tRNA instability and ribosome pausing, creating conditions conducive to frameshift errors. This guide is intended to be a valuable resource for researchers investigating translational control, RNA modifications, and their implications in disease and therapeutic development.
Introduction: Ribosomal Frameshifting and the Importance of Translational Fidelity
Ribosomal frameshifting is a translational recoding event where the ribosome shifts its reading frame on an mRNA molecule, moving forward (+1) or backward (-1) by one or more nucleotides. This process deviates from the canonical triplet decoding of the genetic code and can result in the synthesis of alternative proteins from a single mRNA transcript. While programmed ribosomal frameshifting is a vital gene expression mechanism for some viruses and cellular genes, unintended frameshifting can lead to the production of non-functional or toxic proteins, contributing to various disease states.
Maintaining the correct reading frame is paramount for cellular homeostasis. The fidelity of translation is ensured by a complex interplay of factors, including the ribosome itself, translation factors, and the accuracy of codon recognition by aminoacyl-tRNAs. A crucial aspect of this fidelity is the post-transcriptional modification of tRNAs, which fine-tunes their structure and decoding properties.
The Role of 7-Methylguanosine (m7G) in tRNA Structure and Function
7-Methylguanosine is a prevalent modification in various RNA species. In tRNA, the most notable internal m7G modification is at position 46 (m7G46), located in the variable loop. This modification is catalyzed by the METTL1/WDR4 methyltransferase complex in eukaryotes.
The m7G46 modification plays a critical role in stabilizing the three-dimensional L-shaped structure of tRNA. It forms a tertiary base pair with a C13-G22 pair in the D-arm, which is essential for the correct folding and structural integrity of the tRNA molecule. This structural stability is crucial for the tRNA's canonical function in protein synthesis, including its aminoacylation and interaction with the ribosome.
The Molecular Mechanism: How m7G Prevents Ribosomal Frameshifting
The primary mechanism by which m7G modification prevents ribosomal frameshifting is indirect, stemming from its role in maintaining tRNA stability and decoding efficiency. The absence of the m7G46 modification leads to tRNA hypomodification, which in turn results in tRNA instability and degradation.
This depletion of specific, correctly folded tRNAs leads to a decrease in their availability for translation. When the ribosome encounters a codon that is decoded by an m7G-modified tRNA and the concentration of that tRNA is low, the ribosome pauses at that codon. This ribosome pausing is a critical prerequisite for many frameshifting events. The paused ribosome is more susceptible to "slipping" into an alternative reading frame, especially at "slippery sequences" on the mRNA.
Therefore, the presence of m7G46 on tRNAs ensures a steady supply of functional tRNAs, which promotes efficient and continuous translation, thereby minimizing ribosome pausing and the consequent risk of frameshifting.
Quantitative Data on the Impact of tRNA Modifications on Frameshifting
Direct quantitative data on the effect of m7G46 hypomodification on ribosomal frameshifting rates is currently limited in the published literature. However, ribosome profiling studies of METTL1 knockout cells have provided strong correlational evidence by demonstrating increased ribosome occupancy at codons decoded by m7G-modified tRNAs, indicating ribosome pausing.
To illustrate the quantitative impact of tRNA modifications on frameshifting, data from studies on other tRNA modifications, particularly in the anticodon loop, are presented below. These modifications, like m7G, are crucial for translational fidelity.
| tRNA Modification | Organism/System | Frameshift Type | Fold Increase in Frameshifting (approx.) | Reference |
| Wybutoxine (Y) base at position 37 of tRNAPhe | Rabbit Reticulocyte Lysate | -1 | 2-3 fold | Carlson et al., 2008 |
| Queuosine (Q) base at wobble position of tRNAAsn | Rabbit Reticulocyte Lysate | -1 | ~1.5 fold | Carlson et al., 2008 |
| 1-methylguanosine (m1G) at position 37 of tRNAPro | E. coli | +1 | 5-10 fold | Björk et al., 1989 |
Table 1: Quantitative impact of tRNA hypomodification on ribosomal frameshifting. The data presented for Y, Q, and m1G modifications serve as an illustrative example of the magnitude of effects that can be expected from tRNA hypomodification on translational fidelity.
Experimental Protocols
Dual-Luciferase Reporter Assay for Quantifying Ribosomal Frameshifting
This assay is the gold standard for measuring the frequency of ribosomal frameshifting events in vivo and in vitro. It utilizes a reporter construct containing two luciferase genes, typically Renilla (upstream) and Firefly (downstream), separated by a sequence containing the putative frameshift signal. The downstream luciferase is in a different reading frame (e.g., -1 or +1) relative to the upstream one.
An In-depth Technical Guide to the Evolutionary Conservation of 7-Methylwyosine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylwyosine (mimG) is a complex, tricyclic hypermodified nucleoside found at position 37 of tRNAPhe in certain archaeal species. This modification, located 3'-adjacent to the anticodon, plays a crucial role in maintaining translational fidelity by stabilizing codon-anticodon interactions. The biosynthesis of mimG is part of a larger family of pathways responsible for producing wyosine (B1684185) derivatives, which are hallmarks of eukaryotic and archaeal tRNAPhe. This guide provides a comprehensive overview of the evolutionary conservation and divergence of the 7-methylwyosine biosynthesis pathway, detailing the key enzymes, their mechanisms, and the experimental protocols used for their study. We present quantitative data on enzyme distribution, compare the archaeal pathway with its well-characterized eukaryotic counterpart, and visualize the complex enzymatic steps and experimental workflows.
Introduction: The Significance of Wyosine Derivatives
Post-transcriptional modifications in transfer RNA (tRNA) are essential for their structure and function, particularly in the anticodon loop where they ensure the accuracy and efficiency of protein synthesis.[1][2] Wyosine (imG) and its derivatives, such as wybutosine (B12426080) (yW) in eukaryotes and 7-methylwyosine (mimG) in archaea, are a family of tricyclic, hypermodified guanosines found exclusively at position 37 of tRNAPhe.[3][4] These modifications are critical for stabilizing the codon-anticodon pairing at the ribosomal decoding site, thereby preventing frameshifting errors during translation.[5]
The biosynthesis of these complex molecules is a multi-step enzymatic process that is energetically expensive, often consuming multiple molecules of S-adenosylmethionine (AdoMet), a universal donor of methyl and other chemical groups. While the pathway leading to wybutosine in yeast is well-established, the archaeal pathways show greater diversity. This guide focuses on the biosynthesis of 7-methylwyosine (mimG), an archaeal-specific modification, examining its evolutionary relationship to the canonical eukaryotic pathway.
Biosynthetic Pathways: A Tale of Two Domains
The formation of wyosine derivatives begins from a guanosine (B1672433) residue at position 37 of the tRNAPhe precursor. The pathways in Eukarya and Archaea share common early steps but diverge to produce a variety of final modifications.
The Eukaryotic Wybutosine (yW) Pathway
In the yeast Saccharomyces cerevisiae, the synthesis of wybutosine (yW) is a canonical five-enzyme, six-step process. This pathway serves as a crucial reference for understanding the evolutionarily related archaeal pathways. The enzymes act in a strictly sequential order, with each step utilizing S-adenosylmethionine (AdoMet) as a cofactor for various chemical transformations, including methylation, radical-based cyclization, and the transfer of an α-amino-α-carboxypropyl (acp) group.
The key enzymes in the eukaryotic yW pathway are:
-
Trm5 : A methyltransferase that catalyzes the initial N1-methylation of G37 to form 1-methylguanosine (B33566) (m¹G).
-
TYW1 : A radical SAM enzyme that uses a [4Fe-4S] cluster to catalyze the formation of the tricyclic core, 4-demethylwyosine (B1206707) (imG-14).
-
TYW2 : A transferase that adds the acp group from AdoMet to the C7 position of imG-14, producing yW-86.
-
TYW3 : A methyltransferase that methylates the N4 position of the purine (B94841) ring to yield yW-72.
-
TYW4 : A bifunctional enzyme that performs the final two steps: carboxymethylation and methylation of the acp side chain to complete the wybutosine structure.
Caption: The sequential five-enzyme pathway for wybutosine (yW) biosynthesis in eukaryotes.
The Archaeal 7-Methylwyosine (mimG) Pathway
Archaea exhibit a more diverse array of wyosine derivatives, including isowyosine (B13420988) (imG2) and 7-methylwyosine (mimG). The biosynthesis of these modifications also starts from the m¹G intermediate and proceeds through the formation of imG-14, catalyzed by archaeal homologs of Trm5 and TYW1 (often called Taw1), respectively. However, from the imG-14 branch point, the archaeal pathways diverge significantly from the eukaryotic one.
The synthesis of 7-methylwyosine (mimG) involves two unique archaeal-specific steps:
-
Formation of Isowyosine (imG2) : The intermediate imG-14 is methylated at the C7 position to form isowyosine (imG2). This reaction is catalyzed by a peculiar bifunctional methyltransferase, which in some species can catalyze both the initial N1-methylation of G37 and this C7-methylation of imG-14.
-
Formation of 7-Methylwyosine (mimG) : Isowyosine (imG2) is then methylated at the N4 position by an archaeal homolog of TYW3 (often called Taw3) to produce the final mimG modification.
Caption: The proposed biosynthetic pathway for 7-methylwyosine (mimG) in Archaea.
Evolutionary Conservation of Biosynthetic Enzymes
Phylogenetic analysis reveals that the core machinery for wyosine biosynthesis is ancient, with homologs of Trm5, TYW1, TYW2, and TYW3 present in both Archaea and Eukarya, suggesting they were present in the last common ancestor. However, the distribution and function of these enzymes have diverged significantly.
Notably, TYW4, the enzyme for the final steps of yW synthesis, is absent in Archaea. Conversely, the bifunctional methyltransferases responsible for imG2 formation are unique to certain archaeal lineages. This pattern of enzyme conservation and loss reflects the diversity of wyosine derivatives found across the domains of life.
Data Presentation: Distribution of Wyosine Biosynthesis Homologs
The table below summarizes the presence of key enzymes involved in wyosine and 7-methylwyosine biosynthesis across the three domains of life.
| Enzyme | Eukaryotic Name | Archaeal Name(s) | Function | Eukarya | Archaea | Bacteria |
| Step 1 | Trm5 | aTrm5 | N1-methylation of G37 | Present | Present | Absent¹ |
| Step 2 | TYW1 | Taw1 | Formation of imG-14 tricyclic core | Present | Present | Absent |
| Step 3a | TYW2 | Taw2 | 'acp' group transfer to C7 of imG-14 (yW-86) | Present | Euryarchaeota | Absent |
| Step 3b | - | aTrm5a/Taw21/Taw22 | C7-methylation of imG-14 (imG2) | Absent | Present | Absent |
| Step 4 | TYW3 | Taw3 | N4-methylation of wyosine intermediate | Present | Present | Absent |
| Step 5/6 | TYW4 | - | Final modification of 'acp' side chain (yW) | Present | Absent | Absent |
¹ Bacteria use the evolutionarily distinct TrmD enzyme for m¹G modification.
Experimental Protocols for Studying 7-Methylwyosine Biosynthesis
Elucidating the biosynthesis and function of tRNA modifications like mimG requires a combination of biochemical, genetic, and analytical techniques.
Identification and Quantification of tRNA Modifications
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for identifying and quantifying modified nucleosides from total tRNA digests.
-
tRNA Isolation : Total tRNA is extracted from cells using methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
tRNA Digestion : Purified tRNA is completely digested to individual nucleosides using enzymes like nuclease P1 and bacterial alkaline phosphatase.
-
LC Separation : The resulting nucleoside mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).
-
MS Detection : The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. The mass-to-charge ratio (m/z) allows for the precise identification of known modifications, while fragmentation patterns in tandem MS (MS/MS) can help elucidate the structure of novel ones.
Methodology: Quantitative Sequencing (m7G-quant-seq)
For high-throughput and site-specific quantification of internal m7G modifications, specialized sequencing methods have been developed.
-
Chemical Treatment : Total RNA is treated with potassium borohydride (B1222165) (KBH₄) to reduce the m7G, followed by a mild acid treatment (depurination) that specifically excises the reduced m7G base, leaving an abasic (AP) site.
-
Reverse Transcription (RT) : During reverse transcription, the polymerase stalls or misincorporates nucleotides at the AP site.
-
Library Preparation & Sequencing : The resulting cDNA is used to prepare a sequencing library and is analyzed by next-generation sequencing.
-
Data Analysis : The frequency of mutations and deletions at the known modification site is calculated. This "total variation ratio" is proportional to the m7G modification level at that specific site in the tRNA population.
Caption: A simplified workflow for the quantitative detection of m7G using m7G-quant-seq.
Characterization of Biosynthetic Enzymes
Methodology: In Vitro Enzyme Assays
The function of putative biosynthesis enzymes is confirmed through in vitro reconstitution assays.
-
Protein Expression and Purification : The gene encoding the candidate enzyme (e.g., aTrm5a/Taw22) is cloned into an expression vector and the recombinant protein is overexpressed (e.g., in E. coli) and purified.
-
Substrate Preparation : The tRNA substrate (e.g., an in vitro transcribed tRNAPhe lacking modifications) is prepared. For later steps in the pathway, intermediates like imG-14-containing tRNA must be generated using previously characterized enzymes.
-
Reaction : The purified enzyme is incubated with the tRNA substrate in a suitable buffer, along with the necessary cofactor, S-adenosylmethionine (AdoMet), which may be radiolabeled (e.g., [³H]-AdoMet) for detection.
-
Product Analysis : The reaction product is analyzed to confirm the modification. This can be done by:
-
Filter-binding assay : If using a radiolabeled cofactor, the tRNA is captured on a filter and the incorporated radioactivity is measured.
-
HPLC/MS : The tRNA product is digested into nucleosides and analyzed by LC-MS to identify the newly formed modified nucleoside (e.g., imG2).
-
Functional Significance and Drug Development Implications
The conservation of the core wyosine biosynthesis machinery across two domains of life underscores its fundamental importance. The m7G modification, like its eukaryotic counterparts, is vital for stabilizing the tRNA structure, ensuring correct codon recognition, and preventing translational frameshifting. The absence of these modifications can lead to decreased translational fidelity and cellular stress.
The enzymes in the 7-methylwyosine biosynthesis pathway, particularly those unique to Archaea or distinct from their human homologs, represent potential targets for antimicrobial drug development. Designing specific inhibitors against enzymes like the bifunctional aTrm5a/Taw22 could disrupt tRNA function and inhibit the growth of pathogenic archaea or other organisms that might harbor similar pathways. A thorough understanding of the structure and mechanism of these enzymes, derived from X-ray crystallography and detailed biochemical assays, is a prerequisite for such structure-based drug design.
Conclusion
The biosynthesis of 7-methylwyosine is a fascinating example of evolutionary innovation built upon a conserved enzymatic framework. Originating from an ancient pathway shared with eukaryotes, the archaeal route to mimG has evolved unique enzymes, such as bifunctional methyltransferases, to create a distinct, archaeal-specific tRNA modification. While the core functions of ensuring translational fidelity remain conserved, the diversification of the pathway highlights the chemical adaptability of tRNA modification systems. Further research into the structure and mechanism of these unique archaeal enzymes will not only deepen our understanding of the evolution of life's information transfer systems but may also unlock new avenues for therapeutic intervention.
References
- 1. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evolution of tRNAPhe:imG2 methyltransferases involved in the biosynthesis of wyosine derivatives in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling Wyosine: A Technical Guide to the Early Research of a Crucial tRNA Modification
For Immediate Release
A deep dive into the foundational research on wyosine (B1684185) and its derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide meticulously details the early discoveries, experimental protocols, and physicochemical properties of this hypermodified nucleoside, which plays a critical role in ensuring translational fidelity.
Wyosine and its derivatives are a class of tricyclic, fluorescent nucleosides found at position 37, immediately 3' to the anticodon of phenylalanine transfer RNA (tRNAPhe), in eukaryotes and archaea. Their presence is essential for maintaining the correct reading frame during protein synthesis and stabilizing the codon-anticodon interaction. This guide revisits the seminal research that first identified and characterized these complex biomolecules.
Discovery and Structural Elucidation
The story of wyosine began over five decades ago with the discovery of a highly fluorescent, unidentified nucleoside in yeast tRNAPhe, initially termed "Y-base".[1][2] This intriguing molecule was first reported by RajBhandary and Chang. Subsequent groundbreaking work by Nakanishi and his collaborators in the early 1970s led to the elucidation of its unique tricyclic structure, revealing a new family of hypermodified nucleosides.[3]
Physicochemical Properties
Early investigations into the properties of wyosine and its derivatives revealed their characteristic strong fluorescence and hydrophobicity, traits conferred by the tricyclic imidazopurine core.[4] These properties proved instrumental in their initial isolation and continue to be valuable for their detection and study. Quantitative analysis of wybutosine (B12426080) (yW), a prominent wyosine derivative, established its key spectral characteristics.
| Property | Value | Conditions |
| UV Absorption Maxima (λmax) | 234 nm, 263 nm, 310 nm | pH 7.5 |
| Fluorescence Emission Maximum (λem) | 443 nm | Excitation at 239 nm and 318 nm, pH 7.5 |
| Table 1: Spectroscopic properties of Wybutosine (yW).[5] |
Experimental Protocols
This section provides a detailed look at the pioneering experimental methodologies that were fundamental to the early understanding of wyosine.
Isolation of Wyosine from tRNA
The initial isolation of wyosine and its derivatives from biological sources was a critical step in their characterization. The general procedure involved the enzymatic digestion of total tRNA to its constituent nucleosides, followed by chromatographic separation.
Protocol for Enzymatic Hydrolysis of tRNA to Nucleosides: [6]
-
tRNA Preparation: 400 µg of bulk tRNA is resuspended in 100 µl of sterile water.
-
Denaturation: The tRNA solution is boiled for 1 minute and then immediately cooled on ice.
-
Nuclease P1 Digestion: The solution is adjusted to 0.01 M ammonium (B1175870) acetate (B1210297) (pH 5.3), and 10 units of nuclease P1 are added. The mixture is incubated for 12 hours at 37°C.
-
Phosphatase Treatment: The solution is then adjusted to 0.1 M ammonium bicarbonate (pH 7.0). 0.01 units of phosphodiesterase I and 1 unit of alkaline phosphatase are added.
-
Incubation: The mixture is incubated for an additional 2 hours at 37°C.
-
Lyophilization and Reconstitution: The digested sample is lyophilized and then resuspended in 20 µl of an aqueous buffer for analysis.
Chromatographic Separation:
Early researchers utilized paper and thin-layer chromatography to separate the complex mixture of nucleosides obtained from tRNA hydrolysates. The high hydrophobicity of wyosine derivatives facilitated their separation from the canonical and other modified nucleosides.[4] Later, the advent of high-performance liquid chromatography (HPLC) provided a more sensitive and quantitative method for analysis.[1][2][7][8]
Chemical Synthesis of Wyosine and its Derivatives
The unambiguous structural confirmation of wyosine and its derivatives relied on their total chemical synthesis. These early synthetic routes were crucial for providing authentic standards for comparison with the naturally isolated compounds.
Synthesis of 4-Demethylwyosine (B1206707) (imG-14):
Kasai and coworkers reported one of the first syntheses of 4-demethylwyosine, a key intermediate in the biosynthesis of other wyosine derivatives.[9]
Synthesis of the "Y" Base:
A significant achievement in the field was the efficient synthesis of the "Y" base compounds, as reported by Frihart, Feinberg, and Nakanishi in 1977, which further solidified the structural understanding of this class of molecules.[1]
Biosynthetic Pathways
Wyosine and its derivatives are not directly encoded in the genome but are synthesized through a complex series of post-transcriptional modifications of a guanosine (B1672433) residue at position 37 of the tRNAPhe precursor. The biosynthetic pathways, while sharing a common origin, exhibit significant diversity between eukaryotes and archaea.
The initial step in both pathways is the methylation of guanosine (G) to 1-methylguanosine (B33566) (m¹G). In eukaryotes, a well-defined five-enzyme pathway subsequently converts m¹G to the fully modified wybutosine (yW). In archaea, the pathways are more varied, with 4-demethylwyosine (imG-14) serving as a crucial branch point for the synthesis of several different wyosine derivatives, including wyosine (imG), methylwyosine (mimG), and yW-86.[6][10]
Conclusion
The early research on wyosine and its derivatives laid a critical foundation for our current understanding of tRNA modification and its role in gene expression. The innovative techniques developed for their isolation, characterization, and synthesis were instrumental in deciphering the structure and function of these complex molecules. This guide provides a valuable historical and technical perspective for researchers continuing to explore the intricate world of RNA modification and its implications for biology and medicine.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 4. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of 7-Methylwyosine in the Survival of Hyperthermophilic Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperthermophilic archaea thrive in environments with extreme temperatures, a feat made possible by a suite of molecular adaptations. Among these, the post-transcriptional modification of transfer RNA (tRNA) is paramount for maintaining the structural integrity and functional efficacy of the translational machinery. This technical guide delves into the crucial function of a specific hypermodified nucleoside, 7-Methylwyosine (m7G), found in the tRNA of these remarkable organisms. We will explore its biosynthesis, its role in tRNA stabilization, and its impact on translational fidelity at high temperatures. This document provides a comprehensive overview of the current understanding of 7-Methylwyosine, supported by experimental evidence, detailed protocols, and visual representations of key pathways and workflows.
Introduction: The Challenge of High-Temperature Translation
Life at temperatures approaching and exceeding 100°C presents significant challenges to the stability of biological macromolecules. For the translational apparatus, the intricate three-dimensional structure of tRNA is particularly vulnerable to thermal denaturation. Unmodified tRNA molecules would readily lose their canonical L-shaped conformation at such temperatures, leading to a catastrophic failure of protein synthesis.
Hyperthermophilic archaea have evolved a sophisticated strategy to counteract this: the extensive chemical modification of their tRNA molecules. These modifications, ranging from simple methylations to complex hypermodifications, act as molecular "glue," reinforcing the tRNA structure and ensuring its functionality in extreme heat. One such critical modification is 7-Methylwyosine, a tricyclic fluorescent nucleoside found at position 37, immediately 3' to the anticodon in tRNAPhe.[1] This guide will elucidate the multifaceted role of this unique modification.
The Function of 7-Methylwyosine: A Guardian of Translational Integrity
The primary function of 7-Methylwyosine in hyperthermophilic archaea is to confer thermal stability to tRNA, thereby ensuring accurate and efficient protein synthesis at high temperatures.
Enhanced Thermal Stability of tRNA
While direct quantitative data on the specific contribution of 7-Methylwyosine to the melting temperature (Tm) of tRNA is not extensively documented in the current literature, the consensus in the field, supported by a wealth of indirect evidence, points to its significant role in stabilizing the tRNA structure. The hypermodified nature of wyosine (B1684185) derivatives, including 7-Methylwyosine, contributes to the overall structural integrity of tRNA through several mechanisms:
-
Increased Stacking Interactions: The planar, tricyclic ring system of 7-Methylwyosine enhances base-stacking interactions within the anticodon loop, a region critical for codon recognition. This increased stacking energy helps to rigidify the local structure and prevent its "unraveling" at high temperatures.
-
Conformational Rigidity: The complex structure of 7-Methylwyosine restricts the conformational freedom of the phosphodiester backbone in the anticoleon loop, reducing its flexibility and making it more resistant to thermal fluctuations.
-
Hydrophobic Interactions: The additional methyl group and the overall aromatic character of 7-Methylwyosine can participate in favorable hydrophobic interactions within the core of the tRNA, further contributing to the stability of its tertiary structure.
The collective effect of these stabilizing forces is a tRNA molecule that can withstand the denaturing conditions of a hyperthermophilic environment. The presence of a suite of modifications, including 2'-O-methylation and pseudouridylation, works in concert with 7-Methylwyosine to dramatically increase the overall melting temperature of tRNA in these organisms.[2][3] For instance, the melting temperature of tRNA from the hyperthermophile Pyrodictium occultum is over 100°C, a value significantly higher than what would be predicted based on its GC content alone.[4]
Maintaining Translational Fidelity
Beyond simple stabilization, 7-Methylwyosine plays a crucial role in maintaining the accuracy of protein synthesis. The anticodon loop is the business end of the tRNA, responsible for recognizing the correct codon on the messenger RNA (mRNA). At high temperatures, the increased kinetic energy can lead to mispairing between the codon and anticodon.
The rigid structure imposed by 7-Methylwyosine at position 37 helps to properly orient the anticodon for precise codon recognition. This "pre-structuring" of the anticodon loop reduces the entropic penalty of binding to the mRNA and minimizes the likelihood of incorrect codon-anticodon interactions, thereby preventing translational errors.
The Biosynthesis of 7-Methylwyosine: A Multi-Enzyme Pathway
The synthesis of 7-Methylwyosine is a complex, multi-step enzymatic process that begins with a standard guanosine (B1672433) residue at position 37 of the pre-tRNAPhe. While the complete pathway is still under active investigation, key enzymatic steps have been elucidated.
Key Enzymes in the 7-Methylwyosine Biosynthesis Pathway:
| Enzyme | Function |
| Trm5a | A bifunctional enzyme that catalyzes the initial N1-methylation of guanosine (G) to form 1-methylguanosine (B33566) (m1G) and a later C7-methylation of a pathway intermediate. |
| TYW1/Taw1 homolog | Likely involved in the formation of the tricyclic core structure from m1G. |
| TYW2/Taw2 homolog | Thought to participate in the subsequent modification of the tricyclic core. |
| TYW3/Taw3 homolog | Another key enzyme in the elaboration of the wyosine scaffold. |
The pathway proceeds through several intermediates, including 4-demethylwyosine (B1206707) (imG-14) and isowyosine (B13420988) (imG2). The final step involves the methylation at the 7th position of the purine (B94841) ring, a reaction also catalyzed by the versatile Trm5a enzyme in some archaea.
Caption: Biosynthesis pathway of 7-Methylwyosine in hyperthermophilic archaea.
Experimental Protocols for Studying 7-Methylwyosine
The investigation of 7-Methylwyosine and its function relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Isolation of Total tRNA from Hyperthermophilic Archaea
This protocol is adapted from standard procedures for tRNA isolation and optimized for hyperthermophilic organisms.
Materials:
-
Cell pellet of hyperthermophilic archaea
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1% SDS
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Resuspend the cell pellet in Lysis Buffer.
-
Perform mechanical lysis (e.g., bead beating or sonication) on ice to disrupt the robust archaeal cell walls.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously for 1 minute, and incubate at 65°C for 10 minutes with intermittent vortexing. This high-temperature step aids in the denaturation of proteins from these thermophiles.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction until the interface is clear.
-
To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate the nucleic acids at -20°C overnight or -80°C for 2 hours.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the total RNA.
-
Wash the pellet with ice-cold 70% ethanol and air-dry briefly.
-
Resuspend the pellet in nuclease-free water.
-
To specifically isolate tRNA from the total RNA, further purification by anion-exchange chromatography (e.g., DEAE-cellulose) is recommended.
Analysis of Modified Nucleosides by HPLC-Mass Spectrometry
This method allows for the identification and quantification of 7-Methylwyosine in a tRNA sample.
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate buffer (pH 5.3)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Enzymatic Digestion:
-
Incubate the purified tRNA (1-5 µg) with Nuclease P1 in ammonium acetate buffer at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.
-
Add BAP and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
HPLC Separation:
-
Inject the digested sample onto a C18 column.
-
Elute the nucleosides using a gradient of a polar solvent (e.g., aqueous ammonium acetate or formic acid) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol).
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to the mass spectrometer.
-
Acquire mass spectra in positive ion mode. 7-Methylwyosine will be identified by its specific mass-to-charge ratio (m/z).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm its identity through characteristic fragmentation patterns.
-
Quantification can be achieved by comparing the peak area of 7-Methylwyosine to that of the canonical nucleosides.
-
Visualizing the Interconnections: Workflows and Logical Relationships
Caption: Experimental workflow for the analysis of 7-Methylwyosine from hyperthermophilic archaea.
Caption: Logical relationship between 7-Methylwyosine and the survival of hyperthermophilic archaea.
Conclusion and Future Directions
7-Methylwyosine stands as a testament to the intricate molecular engineering that enables life to thrive in the most extreme environments on Earth. Its role in stabilizing tRNA and ensuring translational accuracy at high temperatures is a cornerstone of the survival strategy of hyperthermophilic archaea. The biosynthetic pathway of this complex molecule presents a potential target for novel antimicrobial agents, particularly given the increasing interest in archaeal pathogens and the unique biochemistry of these organisms.
Future research should focus on several key areas:
-
Quantitative Biophysical Studies: Obtaining precise measurements of the thermodynamic contribution of 7-Methylwyosine to tRNA stability through techniques like differential scanning calorimetry or UV-melting studies with in vitro transcribed and modified tRNA.
-
In Vitro Reconstitution of the Biosynthesis Pathway: The complete in vitro reconstitution of the 7-Methylwyosine biosynthesis pathway would allow for detailed mechanistic studies of the involved enzymes and could pave the way for the chemoenzymatic synthesis of novel wyosine derivatives.
-
Exploring the Role in Translational Regulation: Investigating whether the levels of 7-Methylwyosine are modulated in response to different environmental stressors and if this modification plays a role in regulating the translation of specific subsets of mRNAs.
A deeper understanding of 7-Methylwyosine and other tRNA modifications in extremophiles will not only provide fundamental insights into the limits of life but also open up new avenues for biotechnological and therapeutic applications.
References
- 1. Biosynthesis of wyosine derivatives in tRNA: an ancient and highly diverse pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The intricate Dance of Atoms: A Technical Guide to the Biosynthesis of the Wyosine Core
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of wyosine (B1684185) and its derivatives, a class of hypermodified nucleosides found in the anticodon loop of transfer RNA specific for phenylalanine (tRNAPhe), is a testament to the elegance and complexity of cellular enzymatic pathways. These modifications are crucial for maintaining translational fidelity and preventing frameshift errors during protein synthesis. This technical guide provides an in-depth exploration of the formation of the tricyclic core of wyosine, a foundational step in the maturation of these essential tRNA modifications. We will delve into the key enzymes, their mechanisms, and the experimental protocols used to elucidate this fascinating biochemical cascade.
The Key Players: Enzymes and Substrates in Tricyclic Core Formation
The formation of the initial tricyclic core of wyosine, known as 4-demethylwyosine (B1206707) (imG-14), is a two-step enzymatic process that begins with a simple methylation and culminates in a complex radical-mediated cyclization.
Step 1: N1-Methylation of Guanosine (B1672433)
The journey to the wyosine core begins with the modification of a guanosine residue at position 37 of the tRNAPhe precursor. This initial step is catalyzed by the enzyme tRNA (guanine-N1)-methyltransferase , commonly known as Trm5 in eukaryotes and archaea. Trm5 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to introduce a methyl group at the N1 position of the guanine (B1146940) base, forming 1-methylguanosine (B33566) (m1G).[1][2] This seemingly simple modification is the critical prerequisite for the subsequent, more complex, ring formation.
Step 2: Formation of the Tricyclic Core by TYW1/Taw1
The central event in the biosynthesis of the wyosine core is the formation of the third ring, a reaction catalyzed by the enzyme tRNA 4-demethylwyosine synthase , designated as TYW1 in eukaryotes and Taw1 in archaea.[2][3] This remarkable enzyme belongs to the radical SAM superfamily, a group of enzymes known for catalyzing chemically challenging reactions by utilizing a radical mechanism.[4]
TYW1/Taw1 orchestrates the condensation of the m1G-modified tRNA with a molecule of pyruvate (B1213749) . The reaction involves the incorporation of the C2 and C3 atoms of pyruvate into the m1G base to form the characteristic tricyclic imidazopurine structure of imG-14. The C1 carboxyl group of pyruvate is released as carbon dioxide (CO2). This intricate transformation is powered by the reductive cleavage of SAM by a [4Fe-4S] cluster within the enzyme, which generates a highly reactive 5'-deoxyadenosyl radical. This radical initiates the complex cascade of events leading to the formation of the new carbon-carbon and carbon-nitrogen bonds that complete the tricyclic core.
Quantitative Insights into the Biosynthetic Machinery
While the overall pathway for wyosine core formation is well-established, detailed quantitative data on the kinetics and optimal conditions for the enzymes involved are still emerging. The following tables summarize the available quantitative information.
Table 1: Substrates and Cofactors for Tricyclic Wyosine Core Biosynthesis
| Component | Enzyme | Role | Domain of Life |
| Guanosine-37 in pre-tRNAPhe | Trm5 | Substrate | Eukarya, Archaea |
| S-adenosyl-L-methionine (SAM) | Trm5 | Methyl donor | Eukarya, Archaea |
| m1G-37 in tRNAPhe | TYW1/Taw1 | Substrate | Eukarya, Archaea |
| Pyruvate | TYW1/Taw1 | Carbon source for the third ring | Eukarya, Archaea |
| S-adenosyl-L-methionine (SAM) | TYW1/Taw1 | Radical initiator | Eukarya, Archaea |
| [4Fe-4S] clusters | TYW1/Taw1 | Cofactor for SAM cleavage and pyruvate binding | Eukarya, Archaea |
| Flavin Mononucleotide (FMN) | TYW1 | Cofactor for electron transfer | Eukarya |
Table 2: Kinetic Parameters for Eukaryotic TYW1 Reductants
| Reductant | Km (μM) | kcat (s-1) |
| NADH | 23.7 ± 9.1 | 0.029 |
| NADPH | 27.3 ± 5.3 | 0.022 |
| Data obtained for Saccharomyces cerevisiae TYW1. Kinetic parameters for the primary substrates, m1G-tRNA and pyruvate, are not yet available in the literature. |
Visualizing the Pathway and Experimental Logic
To provide a clearer understanding of the biosynthetic process and the experimental approaches used to study it, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
A thorough understanding of the biosynthesis of the wyosine core has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.
Expression and Purification of Recombinant TYW1/Taw1 and Trm5
-
Gene Cloning and Expression Vector Construction: The genes encoding TYW1/Taw1 and Trm5 are cloned into suitable E. coli expression vectors, often with an affinity tag (e.g., His6-tag) to facilitate purification.
-
Protein Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density and the culture is grown at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively to remove non-specifically bound proteins, and the target protein is eluted with a high concentration of the competing ligand (e.g., imidazole).
-
Size-Exclusion Chromatography: For further purification and to ensure the protein is in a monomeric and active state, the eluate from the affinity column is subjected to size-exclusion chromatography. The protein is eluted in a buffer suitable for long-term storage and downstream applications.
Anaerobic Reconstitution of [4Fe-4S] Clusters in TYW1/Taw1
TYW1/Taw1, as a radical SAM enzyme, requires iron-sulfur clusters for its activity. These clusters are often lost or damaged during aerobic purification. Therefore, an anaerobic reconstitution step is essential.
-
Anaerobic Environment: All steps are performed in an anaerobic chamber with an oxygen level below 2 ppm. All buffers and solutions are thoroughly degassed prior to use.
-
Preparation of Apoenzyme: The purified TYW1/Taw1 (apoenzyme) is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to ensure the cysteine residues are in their reduced state.
-
Cluster Assembly: A source of iron (e.g., ferrous ammonium (B1175870) sulfate) and a source of sulfide (B99878) (e.g., L-cysteine and a cysteine desulfurase, or sodium sulfide) are added to the apoenzyme solution.
-
Incubation: The mixture is incubated to allow for the spontaneous assembly of the [4Fe-4S] clusters within the protein. The progress of reconstitution can be monitored by UV-visible spectroscopy, observing the characteristic absorbance of [4Fe-4S] clusters around 410 nm.
-
Removal of Excess Reagents: The reconstituted holoenzyme is separated from excess iron and sulfide by desalting or size-exclusion chromatography under anaerobic conditions.
In Vitro Assay for TYW1/Taw1 Activity
The activity of TYW1/Taw1 is typically assessed by monitoring the formation of imG-14 from m1G-containing tRNA.
-
Substrate Preparation: The m1G-containing tRNA substrate is prepared by in vitro transcription of the tRNAPhe gene followed by enzymatic methylation using purified Trm5 and SAM.
-
Reaction Mixture: A typical reaction mixture contains:
-
m1G-tRNAPhe (substrate)
-
Reconstituted holo-TYW1/Taw1 (enzyme)
-
Pyruvate (co-substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
A reducing agent (e.g., sodium dithionite (B78146) for archaeal Taw1; NADH or NADPH for eukaryotic TYW1)
-
A suitable buffer (e.g., Tris-HCl) at an optimal pH (typically around 7.5-8.0)
-
Dithiothreitol (DTT) to maintain a reducing environment
-
Magnesium chloride (MgCl2)
-
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates and incubated at an optimal temperature (e.g., 37°C for eukaryotic enzymes, higher for thermophilic archaeal enzymes).
-
Reaction Termination: The reaction is stopped by methods that denature the enzyme, such as the addition of phenol/chloroform or by heating.
-
Product Analysis: The tRNA is recovered from the reaction mixture, typically by ethanol (B145695) precipitation.
Mass Spectrometry Analysis of imG-14 Formation
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for detecting and quantifying the formation of imG-14.
-
tRNA Digestion: The tRNA product is digested to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
MS Detection: The eluate from the HPLC is introduced into a mass spectrometer. The presence of imG-14 is confirmed by detecting its specific mass-to-charge ratio (m/z).
-
Quantification: The amount of imG-14 formed can be quantified by comparing the peak area of the imG-14 signal to that of a known standard or by using an internal standard.
Conclusion and Future Directions
The biosynthesis of the tricyclic core of wyosine is a remarkable example of the intricate chemistry that life employs to ensure the fidelity of protein synthesis. The elucidation of this pathway, particularly the radical SAM mechanism of TYW1/Taw1, has been a significant achievement in the field of RNA modification. However, many questions remain. The precise kinetic parameters for the primary substrates of TYW1/Taw1 are yet to be determined, and a deeper understanding of the structural dynamics of the enzyme during catalysis is needed.
For drug development professionals, the enzymes in this pathway, particularly TYW1/Taw1, represent potential targets for the development of novel antimicrobial agents. As wyosine derivatives are absent in bacteria, inhibitors of this pathway could be highly specific for eukaryotes and archaea, including pathogenic fungi and protozoa. Further research into the structure and mechanism of these enzymes will undoubtedly pave the way for the rational design of such inhibitors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of wyosine biosynthesis and explore its potential as a therapeutic target.
References
- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EC 4.1.3.44 [iubmb.qmul.ac.uk]
- 4. Radical SAM enzymes involved in the biosynthesis of purine-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-Methylguanosine in tRNA using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methylguanosine (B147621) (m7G) is a post-transcriptional modification of RNA that plays a critical role in various biological processes.[1][2][3] In transfer RNA (tRNA), m7G is most frequently found at position 46 in the variable region, where it is crucial for maintaining the L-shaped tertiary structure of the tRNA molecule.[1][2] This modification is catalyzed by the METTL1/WDR4 methyltransferase complex in eukaryotes and is essential for tRNA stability and function. Dysregulation of m7G modification in tRNA has been linked to several diseases, including cancer and neurological disorders, making it an important target for drug development and a key biomarker for disease diagnostics.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive technique for the accurate quantification of modified nucleosides in RNA. This application note provides a detailed protocol for the quantification of m7G in tRNA using an LC-MS/MS method.
Biological Significance of 7-Methylguanosine in tRNA
The m7G modification at position 46 of tRNA is highly conserved across species and is critical for the structural integrity of the molecule. It forms a tertiary base pair with the C13-G22 pair, which helps to stabilize the tRNA's L-shaped structure. This structural stability is essential for the proper functioning of tRNA in protein translation.
Recent studies have highlighted the role of METTL1-mediated m7G modification in promoting the translation of oncogenic mRNAs, thereby contributing to the progression of various cancers, including intrahepatic cholangiocarcinoma and esophageal squamous cell carcinoma. The METTL1/WDR4 complex, responsible for this modification, is often overexpressed in human cancers, correlating with poor patient survival. Consequently, the quantification of m7G in tRNA can provide valuable insights into disease mechanisms and serve as a potential biomarker for cancer progression.
Below is a simplified representation of the role of METTL1/WDR4 in tRNA methylation and its downstream effects.
Caption: Role of METTL1/WDR4 in m7G tRNA modification and cancer.
Experimental Protocol
This protocol outlines the key steps for the quantification of m7G in tRNA, from sample preparation to LC-MS/MS analysis.
tRNA Isolation
A detailed, streamlined protocol for purifying total tRNAs from cells is crucial for accurate quantification.
-
Cell Harvesting: Harvest approximately 100 units (e.g., 100 mL of yeast culture at OD600 = 1) of cells by centrifugation.
-
Cell Lysis and Phenol (B47542) Extraction: Resuspend cells in phenol and vortex vigorously. Add chloroform (B151607) and continue vortexing. Centrifuge to separate the aqueous and organic phases.
-
RNA Precipitation: Collect the aqueous phase and precipitate the RNA using ethanol (B145695) at -20°C overnight.
-
tRNA Purification: Resuspend the RNA pellet and purify the tRNA fraction using a suitable method, such as size-exclusion chromatography or a commercial RNA purification kit that allows for the separation of small RNAs.
tRNA Digestion to Nucleosides
Enzymatic digestion is used to hydrolyze the purified tRNA into its constituent nucleosides.
-
Nuclease P1 Digestion: Incubate the tRNA sample with nuclease P1 at 37°C for at least 16 hours.
-
Dephosphorylation: Add bacterial alkaline phosphatase to the mixture and incubate at 37°C for 2 hours to remove the 5'-phosphate groups from the nucleosides.
LC-MS/MS Analysis
The resulting nucleoside mixture is then analyzed by LC-MS/MS.
-
Chromatographic Separation: Separate the nucleosides using a reversed-phase C18 column with a gradient elution.
-
Mass Spectrometry: Perform mass spectrometry using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Internal Standard: For absolute quantification, a stable isotope-labeled internal standard for 7-methylguanosine (e.g., ¹³C₅-m7G) should be spiked into the samples before digestion. This helps to correct for variations in sample processing and instrument response.
The overall workflow for the quantification of m7G in tRNA is depicted in the following diagram.
Caption: Workflow for m7G quantification in tRNA by LC-MS/MS.
Data Presentation
The quantitative data for m7G levels in different samples can be summarized in a table for easy comparison. The amount of m7G is typically normalized to the total amount of guanosine (B1672433) (G) or total tRNA content.
Table 1: Quantification of 7-Methylguanosine in tRNA from different cell lines.
| Sample ID | Cell Line | Condition | m7G (pmol/µg tRNA) | Standard Deviation |
| CTRL-01 | HEK293T | Control | 1.25 | 0.11 |
| TRT-01 | HEK293T | METTL1 Overexpression | 2.89 | 0.23 |
| CTRL-02 | HeLa | Control | 1.48 | 0.15 |
| TRT-02 | HeLa | METTL1 Knockdown | 0.52 | 0.07 |
| CTRL-03 | PC-3 | Control | 1.83 | 0.19 |
| TRT-03 | PC-3 | Drug Treatment | 1.15 | 0.12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The quantification of 7-methylguanosine in tRNA by LC-MS/MS is a robust and sensitive method for studying the role of this critical RNA modification in health and disease. The detailed protocol provided in this application note offers a reliable workflow for researchers in academia and the pharmaceutical industry. The ability to accurately measure m7G levels can aid in the discovery of novel biomarkers and the development of therapeutic agents targeting RNA-modifying enzymes.
References
Application Notes and Protocols for the Enzymatic Synthesis of 7-Methylwyosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylwyosine (mimG) is a hypermodified guanosine (B1672433) analog found at position 37 of the anticodon loop of tRNAPhe in many archaea.[1] This modification plays a crucial role in maintaining translational fidelity by preventing frameshift errors during protein synthesis. The complex, multi-step enzymatic biosynthesis of 7-Methylwyosine presents a fascinating area of study for biochemists and a potential target for novel antimicrobial drug development, particularly against archaea. These application notes provide a detailed protocol for the in vitro enzymatic synthesis of 7-Methylwyosine, based on the current understanding of the archaeal biosynthetic pathway.
Biosynthetic Pathway Overview
The enzymatic synthesis of 7-Methylwyosine from a guanosine residue at position 37 of tRNAPhe is a three-step process involving three key enzymes. The pathway begins with the methylation of guanosine, followed by the formation of a tricyclic core, and concludes with a final methylation step.
Diagram of the 7-Methylwyosine Biosynthetic Pathway
Caption: Enzymatic cascade for the biosynthesis of 7-Methylwyosine in archaea.
Key Enzymes and Reagents
A summary of the enzymes and essential reagents required for the synthesis is provided below.
| Enzyme | Function | Cofactors/Co-substrates |
| aTrm5a | tRNA (m¹G37) methyltransferase | S-adenosylmethionine (SAM) |
| Taw1 (archaeal TYW1) | Radical SAM enzyme; forms the tricyclic imG-14 core | S-adenosylmethionine (SAM), Pyruvate, [4Fe-4S] clusters |
| Taw3 | Methyltransferase | S-adenosylmethionine (SAM) |
| Reagent | Purpose |
| Unmodified tRNAPhe transcript | Substrate for the enzymatic cascade |
| S-adenosylmethionine (SAM) | Methyl group donor |
| Pyruvate | Carbon source for the tricyclic ring formation by Taw1 |
| Dithiothreitol (DTT) | Reducing agent to maintain enzyme activity |
| Standard buffer components (e.g., Tris-HCl, MgCl₂) | Maintain optimal pH and provide necessary ions for enzyme function |
Experimental Protocols
This section outlines the detailed procedures for the expression and purification of the required enzymes and the subsequent multi-step enzymatic synthesis of 7-Methylwyosine.
Protocol 1: Expression and Purification of Recombinant Enzymes
The enzymes aTrm5a, Taw1, and Taw3 from a suitable archaeal source (e.g., Methanocaldococcus jannaschii or Pyrococcus horikoshii) should be expressed as recombinant proteins in E. coli.
-
Gene Synthesis and Cloning: Codon-optimized genes for aTrm5a, Taw1, and Taw3 are synthesized and cloned into a suitable expression vector (e.g., pET series with an N-terminal His-tag).
-
Protein Expression: Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
For Taw1, which is an iron-sulfur cluster protein, purification should be performed under anaerobic conditions to preserve the [4Fe-4S] clusters.[2] Reconstitution of the iron-sulfur clusters may be necessary.[2]
-
-
Quality Control: Analyze the purified proteins by SDS-PAGE for purity. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: In Vitro Transcription of tRNAPhe
An unmodified tRNAPhe transcript is required as the initial substrate.
-
Template Preparation: A DNA template containing the T7 RNA polymerase promoter followed by the tRNAPhe gene sequence is prepared by PCR or synthesized commercially.
-
In Vitro Transcription Reaction:
-
Set up the transcription reaction in a buffer containing 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 10 mM DTT, 2 mM spermidine, and 2 mM of each NTP (ATP, GTP, CTP, UTP).
-
Add the DNA template (e.g., 1-2 µg) and T7 RNA polymerase.
-
Incubate at 37°C for 2-4 hours.
-
-
Purification of tRNA:
-
Treat the reaction mixture with DNase I to remove the DNA template.
-
Purify the tRNA transcript using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a suitable RNA purification kit.
-
Resuspend the purified tRNA in RNase-free water. Verify the integrity and purity by denaturing PAGE.
-
Protocol 3: Multi-Step Enzymatic Synthesis of 7-Methylwyosine
This protocol describes the sequential enzymatic reactions to produce 7-Methylwyosine. It is recommended to purify the tRNA intermediate after each step to ensure reaction efficiency, although a one-pot synthesis may be feasible with optimization.
Step 1: Synthesis of m¹G-37 tRNAPhe
-
Reaction Setup: In a reaction volume of 100 µL, combine the following:
-
Reaction Buffer (final concentration): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.
-
Unmodified tRNAPhe: 10 µM
-
S-adenosylmethionine (SAM): 200 µM
-
Purified aTrm5a enzyme: 1-5 µM
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65-75°C for enzymes from hyperthermophiles) for 1-2 hours.
-
Product Analysis and Purification: Analyze a small aliquot of the reaction by HPLC or LC-MS to confirm the formation of m¹G. Purify the m¹G-tRNA using methods described in Protocol 2.
Step 2: Synthesis of imG-14 tRNAPhe
-
Reaction Setup: This reaction must be performed under anaerobic conditions.
-
Reaction Buffer (final concentration): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT.
-
m¹G-tRNAPhe: 10 µM
-
S-adenosylmethionine (SAM): 500 µM
-
Pyruvate: 500 µM
-
Purified and reconstituted Taw1 enzyme: 5-10 µM
-
-
Incubation: Incubate anaerobically at the optimal temperature for 2-4 hours.
-
Product Analysis and Purification: Confirm the formation of the imG-14 modification by LC-MS. Purify the imG-14-tRNA.
Step 3: Synthesis of imG2 and 7-Methylwyosine (mimG) tRNAPhe
This final stage involves two sequential methylation events.
-
Reaction Setup for imG2 formation:
-
Reaction Buffer (final concentration): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT.
-
imG-14-tRNAPhe: 10 µM
-
S-adenosylmethionine (SAM): 200 µM
-
Purified aTrm5a enzyme: 1-5 µM
-
-
Incubation: Incubate at the optimal temperature for 1-2 hours.
-
Addition of Taw3 for mimG formation: To the same reaction mixture, add:
-
Purified Taw3 enzyme: 1-5 µM
-
Additional S-adenosylmethionine (SAM) to a final concentration of 400 µM.
-
-
Final Incubation: Continue incubation at the optimal temperature for another 1-2 hours.
-
Final Product Analysis and Purification: The final product, 7-Methylwyosine modified tRNAPhe, can be analyzed by LC-MS to confirm the correct mass modification. Purify the final product as needed.
Workflow and Data Presentation
The overall experimental workflow is depicted below. Quantitative data from each step of the synthesis should be carefully recorded and tabulated for analysis and optimization.
Diagram of the Experimental Workflow
Caption: Overall workflow for the enzymatic synthesis of 7-Methylwyosine.
Quantitative Data Summary (Example)
| Reaction Step | Substrate | Enzyme(s) | Key Reagents | Incubation Time (h) | Expected Product | Yield (%) |
| 1 | Unmodified tRNA | aTrm5a | SAM | 1-2 | m¹G-tRNA | >90 |
| 2 | m¹G-tRNA | Taw1 | SAM, Pyruvate | 2-4 | imG-14-tRNA | 70-80 |
| 3 | imG-14-tRNA | aTrm5a, Taw3 | SAM | 2-4 | mimG-tRNA | 60-70 |
Note: Yields are hypothetical and will require experimental optimization.
Troubleshooting and Considerations
-
Enzyme Activity: Ensure all enzymes are active. The radical SAM enzyme Taw1 is particularly sensitive to oxygen and may require special handling in an anaerobic environment.[2]
-
Substrate Quality: The purity and correct folding of the in vitro transcribed tRNA are critical for efficient modification.
-
Reaction Conditions: Optimal pH, temperature, and salt concentrations may vary depending on the source organism of the enzymes and should be optimized empirically.
-
Analysis: High-resolution mass spectrometry is essential for the unambiguous identification of the modification intermediates and the final product.
These protocols provide a comprehensive framework for the enzymatic synthesis of 7-Methylwyosine. Successful implementation will enable further biochemical studies and provide a platform for screening inhibitors of this vital archaeal pathway.
References
Chemical Synthesis of 7-Methylwyosine and its Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylwyosine (mimG) is a hypermodified fluorescent nucleoside found in the anticodon loop of tRNAPhe in Archaea. Its complex tricyclic structure plays a crucial role in maintaining translational fidelity. This document provides detailed application notes and experimental protocols for the chemical synthesis of 7-Methylwyosine and its key precursors. The synthesis commences from the readily available starting material, guanosine (B1672433), and proceeds through the key intermediate 3-methylguanosine to construct the characteristic imidazopurine core of wyosine (B1684185), which is subsequently methylated to yield the final product. The protocols provided herein are a compilation of established synthetic strategies, offering a comprehensive guide for researchers in the fields of chemical biology, nucleic acid chemistry, and drug development.
Introduction
Wyosine and its derivatives are a class of tricyclic fluorescent nucleosides exclusively located at position 37, adjacent to the anticodon in tRNAPhe of Eukarya and Archaea. These modifications are critical for stabilizing codon-anticodon interactions and preventing frameshift errors during protein synthesis. 7-Methylwyosine is a characteristic modification found in Archaea. Understanding the synthesis of these complex molecules is essential for studying their biological function and for the development of novel therapeutic agents that may target tRNA modification pathways.
This application note details the multi-step chemical synthesis of 7-Methylwyosine, beginning with the preparation of the key precursor, 3-methylguanosine, from guanosine. Subsequently, the protocol outlines the construction of the tricyclic wyosine core and the final regioselective methylation to obtain 7-Methylwyosine.
Synthetic Pathway Overview
The overall synthetic strategy for 7-Methylwyosine from guanosine is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of 3-Methylguanosine: This involves a series of protection and methylation steps starting from guanosine. Due to the multiple reactive sites on guanosine, a carefully planned protection strategy is necessary to achieve selective methylation at the N3 position.
-
Formation of the Tricyclic Wyosine Core: The synthesized 3-methylguanosine undergoes a ring-closure reaction to form the fundamental imidazo[1,2-a]purine structure of wyosine (3-β-D-ribofuranosylwye).
-
Synthesis of 7-Methylwyosine: The final stage involves the introduction of a methyl group at the C7 position of the wyosine core. This is achieved through a formylation reaction followed by reduction.
Figure 1: Overall workflow for the chemical synthesis of 7-Methylwyosine.
Experimental Protocols
Stage 1: Synthesis of 3-Methylguanosine (m³G) from Guanosine
The synthesis of 3-methylguanosine is a challenging procedure due to the various nucleophilic sites on the guanine (B1146940) base. The following protocol is a generalized multi-step procedure that requires careful execution and purification at each stage.
Protocol 1: Synthesis of 3-Methylguanosine
-
Protection of Guanosine:
-
Suspend guanosine in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent for the hydroxyl groups of the ribose sugar (e.g., acetic anhydride (B1165640) for acetylation) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Protect the exocyclic amine and the O6 position. This often involves multiple steps and specific reagents to ensure regioselectivity.
-
-
N3-Methylation:
-
Dissolve the fully protected guanosine in an appropriate aprotic solvent (e.g., DMF).
-
Add a methylating agent (e.g., methyl iodide) and a suitable base.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
-
Deprotection:
-
Sequentially remove the protecting groups using appropriate reagents and conditions. For example, acetyl groups can be removed with methanolic ammonia.
-
Purify the resulting 3-methylguanosine using column chromatography.
-
Stage 2: Formation of the Tricyclic Wyosine Core
This stage involves an intramolecular cyclization to form the characteristic imidazopurine ring system of wyosine.
Protocol 2: Synthesis of Wyosine (3-β-D-ribofuranosylwye)
-
The synthesis of wyosine (imG) and methylwyosine (mimG) can be achieved by a ring-closure reaction starting from 3-methylguanosine (m³G).[1] This procedure typically involves the reaction of 3-methylguanosine with a reagent that provides a two-carbon unit to form the imidazole (B134444) ring.
Stage 3: Synthesis of 7-Methylwyosine (mimG) from Wyosine
This final stage modifies the wyosine core to introduce the C7-methyl group. The protocol is based on the work of Itaya et al.
Protocol 3: Synthesis of 7-Methyl-3-β-D-ribofuranosylwye
-
Acetylation of Wyosine:
-
3-β-D-Ribofuranosylwye is converted to its 2',3',5'-tri-O-acetate derivative using acetic anhydride in pyridine.
-
-
Vilsmeier-Haack Formylation:
-
The protected wyosine is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C7 position.
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (HCONMe₂).
-
Procedure: The reaction is typically carried out by adding POCl₃ to a solution of the acetylated wyosine in DMF at a controlled temperature.
-
-
Reduction of the Formyl Group and Deprotection:
-
The 7-formyl derivative is then reduced to the 7-methyl group.
-
Method 1: Reduction with sodium borohydride (B1222165) followed by catalytic hydrogenolysis.
-
Method 2: Direct hydrogenolysis of the 7-formyl derivative, which can be more effective, particularly with Pearlman's catalyst (Pd(OH)₂/C).
-
The final deprotection of the acetyl groups yields 7-Methylwyosine.
-
Data Presentation
Table 1: Summary of Key Synthetic Transformations and Reagents
| Transformation | Starting Material | Key Reagents | Product | Reference |
| N3-Methylation of Guanosine (multi-step) | Guanosine | Protecting groups, Methylating agent (e.g., CH₃I) | 3-Methylguanosine | [1] |
| Wyosine Core Formation | 3-Methylguanosine | Ring-closing agents | Wyosine (3-β-D-ribofuranosylwye) | [1] |
| C7-Formylation | Protected Wyosine | POCl₃, HCONMe₂ | 7-Formylwyosine derivative | |
| C7-Methylation | 7-Formylwyosine derivative | NaBH₄, Catalytic Hydrogenolysis (e.g., Pd(OH)₂/C) | 7-Methylwyosine |
Signaling Pathways and Logical Relationships
The chemical synthesis of 7-Methylwyosine is a linear sequence of reactions, each building upon the product of the previous step. This logical progression is crucial for the successful synthesis of the target molecule.
Figure 2: Logical flow of the multi-stage synthesis of 7-Methylwyosine.
Conclusion
The chemical synthesis of 7-Methylwyosine is a complex but achievable process for experienced synthetic chemists. This document provides a framework of the necessary steps and key reactions involved. Researchers undertaking this synthesis should consult the primary literature for precise experimental details and characterization data. The successful synthesis of 7-Methylwyosine and its precursors will enable further investigation into the biological roles of this important tRNA modification and may facilitate the development of novel therapeutic strategies.
References
Application Notes and Protocols for tRNA Digestion in 7-Methylguanosine Analysis
Introduction
Transfer RNA (tRNA) undergoes extensive post-transcriptional modification, with over 90 distinct modifications identified to date.[1] Among these, 7-methylguanosine (B147621) (m7G) is a widely conserved modification found in eubacteria, eukaryotes, and some archaea.[1] Typically located at position 46 in the variable region of the tRNA, m7G plays a critical role by forming a tertiary base pair that stabilizes the L-shaped three-dimensional structure of the tRNA molecule.[1][2] Dysregulation of m7G deposition in tRNA has been linked to various diseases and developmental processes, making the accurate quantification of m7G a key area of research in molecular biology and drug development.[3]
The analysis of m7G and other modified nucleosides typically requires the complete enzymatic digestion of the tRNA polymer into its constituent nucleosides. This is followed by separation and quantification, commonly performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides detailed protocols for the enzymatic digestion of tRNA for subsequent 7-methylguanosine analysis.
Protocol 1: Two-Step Enzymatic Digestion of tRNA
This is the most common and robust method for preparing tRNA for nucleoside analysis. It involves an initial digestion of the phosphodiester backbone by Nuclease P1, followed by the removal of the 5'-phosphate from the resulting mononucleotides by a phosphatase.
Objective: To completely hydrolyze tRNA into individual nucleosides for downstream analysis by HPLC or LC-MS.
Experimental Workflow Diagram
Caption: General workflow for 7-methylguanosine analysis.
Materials and Reagents:
-
Purified total tRNA
-
Nuclease P1 (from Penicillium citrinum)
-
Nuclease P1 Reaction Buffer (50 mM Sodium Acetate, pH 5.3-5.5)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Alkaline Phosphatase Reaction Buffer (e.g., 0.5 M Tris-HCl, pH 8.3)
-
Zinc Chloride (ZnCl₂) solution (e.g., 10 mM)
-
Nuclease-free water
-
Heating block or incubator set to 37°C
-
Microcentrifuge tubes
Experimental Protocol: Two-Step Digestion
Step 1: Nuclease P1 Digestion
Nuclease P1 is a zinc-dependent endonuclease that hydrolyzes single-stranded RNA and DNA into 5'-mononucleotides.
-
In a sterile microcentrifuge tube, prepare the following reaction mixture:
-
Purified tRNA: 1-50 µg
-
10X Nuclease P1 Buffer: 5 µL
-
10 mM ZnCl₂: 5 µL
-
Nuclease P1 (1-10 units): 1 µL
-
Nuclease-free H₂O: to a final volume of 50 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2 to 16 hours. An overnight incubation (16h) is often recommended to ensure complete digestion.
Step 2: Dephosphorylation
The 5'-mononucleotides resulting from Nuclease P1 digestion are dephosphorylated to yield nucleosides, which are the required analytes for most HPLC and LC-MS systems.
-
To the 50 µL reaction from Step 1, add the following:
-
10X Alkaline Phosphatase Buffer (e.g., 0.5 M Tris-HCl, pH 8.3): 20 µL
-
Alkaline Phosphatase (≥10 units): 1 µL
-
Nuclease-free H₂O: to adjust final volume if necessary.
-
-
Mix gently.
-
Incubate the reaction at 37°C for 2 hours.
-
Following incubation, the sample can be stored at -20°C or immediately prepared for analysis. It is often recommended to filter the sample through a 0.22 µm filter or a molecular weight cutoff filter to remove the enzymes prior to injection into an HPLC or LC-MS system.
Detailed Two-Step Digestion Diagram
Caption: Protocol for two-step enzymatic tRNA digestion.
Quantitative Data Summary
The efficiency of tRNA digestion is crucial for accurate quantification of m7G. While direct efficiency percentages are not always reported, successful quantification implies near-complete digestion. The following table summarizes typical parameters from published protocols.
| Parameter | Protocol 1: Two-Step Digestion | Notes |
| Key Enzymes | Nuclease P1, Alkaline Phosphatase (BAP/CIP) | Nuclease P1 is single-strand specific and requires Zinc. |
| Typical tRNA Input | 1-50 µg | Can be adapted for smaller amounts, especially for sensitive LC-MS. |
| Nuclease P1 Incubation | 37°C, 2-16 hours | Longer incubation ensures complete digestion of structured regions. |
| Phosphatase Incubation | 37°C, 2 hours | Generally sufficient for complete dephosphorylation. |
| Downstream Analysis | HPLC-UV, LC-MS/MS | LC-MS provides higher sensitivity and specificity for identifying modifications. |
| Reported Stoichiometry | ~60-85% for m7G in human tRNAs | This is the biological modification level, not digestion efficiency. |
Alternative Methodologies
While enzymatic digestion to nucleosides is the gold standard for quantitative analysis by LC-MS, other methods exist for detecting m7G, particularly for sequencing-based approaches.
-
m7G-quant-seq: This method uses chemical reduction (potassium borohydride, KBH₄) followed by mild depurination to convert m7G into a stable abasic site. This site then causes misincorporations or deletions during reverse transcription, allowing for quantification of m7G levels at single-nucleotide resolution through deep sequencing. This approach is powerful for determining the specific location and stoichiometry of m7G within different tRNA species.
-
Signature Digestion Product Analysis: This LC-MS based method uses sequence-specific endonucleases (like RNase T1) to generate larger oligonucleotide fragments. Unique or "signature" fragments can be used to identify and quantify specific tRNAs from a complex mixture without complete digestion to single nucleosides.
The two-step enzymatic digestion using Nuclease P1 and a phosphatase remains a reliable and widely used method for preparing tRNA samples for the quantitative analysis of 7-methylguanosine. The protocol is robust and can be readily coupled with powerful analytical techniques like LC-MS to provide accurate insights into the epitranscriptomic landscape of tRNA. The choice of method may depend on the specific research question, whether it is the overall m7G content or its position-specific stoichiometry that is of interest.
References
Illuminating the Intricate World of Modified Nucleosides: Fluorescence Spectroscopy of 7-Methylwyosine and other Wyosines
For Immediate Release
[City, State] – [Date] – In the intricate landscape of molecular biology and drug development, the study of modified nucleosides is paramount to understanding the nuances of genetic expression and identifying novel therapeutic targets. Among these, the wyosine (B1684185) family of hypermodified guanosine (B1672433) derivatives, found in the anticodon loop of transfer RNA (tRNA), plays a critical role in maintaining translational fidelity. Their inherent fluorescence provides a powerful, non-destructive tool for their investigation. This application note details the principles and protocols for the fluorescence spectroscopy of 7-Methylwyosine and other key wyosine derivatives, offering researchers a comprehensive guide to leveraging their photophysical properties.
Wyosine (imG), wybutosine (B12426080) (yW), and 7-methylwyosine (mimG) are tricyclic nucleosides that exhibit significant fluorescence, a property not shared by their canonical counterparts.[1] This intrinsic fluorescence allows for sensitive detection and characterization of their local environment within tRNA, making fluorescence spectroscopy an invaluable technique for studying tRNA structure, function, and its interactions with the ribosome and other components of the translational machinery.
Quantitative Fluorescence Data
| Compound | Excitation Maxima (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |
| Wybutosine (yW) | 239, 318 | 443 | Not Reported | Not Reported | pH 7.5 |
| 7-Methylwyosine (mimG) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Wyosine (imG) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The quantitative data for 7-Methylwyosine and Wyosine are not consistently reported in the literature, highlighting an area for further research.
Experimental Protocols
The following protocols provide a framework for conducting fluorescence spectroscopy of wyosine derivatives. These are generalized protocols that can be adapted based on the specific instrumentation and experimental goals.
Protocol 1: Determination of Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths for a given wyosine derivative.
Materials:
-
Purified 7-Methylwyosine or other wyosine derivative (as free nucleoside or within a tRNA context)
-
Fluorescence-grade solvents (e.g., phosphate (B84403) buffer pH 7.5, ethanol, acetonitrile)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the wyosine derivative in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically in the low micromolar range).
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to an estimated maximum (e.g., 440 nm based on wybutosine data).
-
Scan a range of excitation wavelengths (e.g., 220-400 nm).
-
The wavelength that gives the maximum fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400-600 nm).
-
The wavelength at which the maximum fluorescence is observed is the emission maximum (λem).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength to visualize the spectra and identify the maxima.
Protocol 2: Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of fluorescence of a wyosine derivative relative to a standard.
Materials:
-
Wyosine derivative solution of known absorbance at the excitation wavelength.
-
A fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
Spectrofluorometer with an integrating sphere (for absolute quantum yield) or standard sample holder (for relative quantum yield).
-
UV-Vis spectrophotometer.
Procedure (Relative Method):
-
Absorbance Measurement: Measure the absorbance of both the wyosine sample and the standard solution at the same excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Spectra Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Protocol 3: Analysis of Solvent Effects
Objective: To investigate the influence of solvent polarity on the fluorescence properties of a wyosine derivative.
Materials:
-
Purified wyosine derivative.
-
A series of fluorescence-grade solvents with varying polarities (e.g., dioxane, chloroform, ethanol, acetonitrile, water).
-
Spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare solutions of the wyosine derivative in each of the selected solvents at the same concentration.
-
Spectra Measurement: For each solution, record the excitation and emission spectra as described in Protocol 1.
-
Data Analysis:
-
Compare the λex and λem values across the different solvents.
-
A significant shift in the emission maximum with increasing solvent polarity can indicate changes in the dipole moment of the fluorophore upon excitation.
-
Plot the Stokes shift (difference between emission and absorption maxima in wavenumbers) against a solvent polarity parameter (e.g., Lippert-Mataga plot) to further analyze the solvatochromic effects.
-
Biosynthetic Pathways and Experimental Workflows
The biosynthesis of wyosine derivatives involves a complex series of enzymatic modifications of a guanosine residue at position 37 of tRNAPhe. Understanding these pathways is crucial for studying the enzymes involved and for producing modified tRNAs for structural and functional studies.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 7-Methylwyosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of 7-Methylwyosine, a modified nucleoside, using high-resolution mass spectrometry (HRMS). The methodology outlined here is designed for researchers in drug development and life sciences who require accurate mass determination and structural elucidation of this and similar modified nucleosides. The protocol covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) conditions, and data analysis.
Introduction
7-Methylwyosine is a hypermodified guanosine (B1672433) analog found in the anticodon loop of transfer RNA (tRNA), playing a crucial role in maintaining the reading frame during protein synthesis. Its complex structure and low abundance in biological matrices necessitate sensitive and specific analytical techniques for its detection and quantification. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite accuracy and sensitivity for the unambiguous identification of 7-Methylwyosine. This note describes a robust LC-HRMS method for this purpose.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., tRNA isolates)
-
Enzymatic Hydrolysis:
-
To 10 µg of isolated tRNA, add 1 unit of nuclease P1 in a final volume of 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.3).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 1 unit of alkaline phosphatase and continue the incubation at 37°C for an additional 1 hour to dephosphorylate the nucleotides.
-
-
Protein Precipitation and Extraction:
-
Add 80 µL of ice-cold acetonitrile (B52724) to the reaction mixture to precipitate proteins and enzymes.
-
Vortex the sample for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Clarification:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.
-
Liquid Chromatography
The separation of 7-Methylwyosine from other nucleosides is best achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining polar compounds.
-
Column: A HILIC column with a zwitterionic stationary phase (e.g., a BEH Z-HILIC column, 2.1 x 100 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Q-TOF instrument is required.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Full Scan MS:
-
Mass Range: m/z 100-1000
-
Resolution: > 60,000
-
-
Tandem MS (MS/MS):
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Optimized for the fragmentation of the precursor ion (typically 20-40 eV).
-
Precursor Ion for 7-Methylwyosine [M+H]⁺: m/z 349.1386
-
Data Presentation
High-Resolution Mass Data for 7-Methylwyosine
| Parameter | Value | Source |
| Chemical Formula | C₁₅H₁₉N₅O₅ | PubChem |
| Exact Mass | 349.13861872 Da | PubChem[1] |
| Monoisotopic Mass [M+H]⁺ | 350.1460 | Calculated |
| Monoisotopic Mass [M+Na]⁺ | 372.1280 | Calculated |
Proposed Fragmentation of 7-Methylwyosine [M+H]⁺
The fragmentation of 7-Methylwyosine is expected to proceed through the cleavage of the glycosidic bond and fragmentation of the hypermodified base. The following table summarizes the proposed major fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |
| 350.1460 | 218.0931 | C₅H₈O₄ (Ribose) | Protonated 7-Methylwye base |
| 350.1460 | 190.0982 | C₆H₁₀N₂O₄ | Fragment of the tricyclic core |
| 218.0931 | 175.0771 | C₂H₃N | Further fragmentation of the base |
Note: The fragmentation pathway is proposed based on the chemical structure of 7-Methylwyosine and general fragmentation patterns of modified nucleosides. Experimental verification is required.
Quantitative Performance (Illustrative)
The following table presents illustrative performance characteristics that should be determined during method validation.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 100 ng/mL |
| R² | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Mandatory Visualizations
Caption: Experimental workflow for 7-Methylwyosine identification.
Caption: Proposed fragmentation pathway of 7-Methylwyosine.
Conclusion
This application note details a sensitive and specific method for the identification of 7-Methylwyosine using LC-HRMS. The combination of HILIC for chromatographic separation and high-resolution mass spectrometry for detection provides the necessary performance for analyzing this complex modified nucleoside in biological samples. The provided protocols and parameters serve as a robust starting point for researchers and can be adapted for quantitative studies with appropriate validation.
References
Application Notes and Protocols for In Vitro Transcription of tRNA for 7-Methylwyosine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylwyosine (m7W) is a hypermodified nucleoside found in the anticodon loop of tRNA specific for phenylalanine (tRNA-Phe) in Archaea. This complex modification plays a crucial role in maintaining translational reading frame fidelity and stabilizing codon-anticodon interactions. The study of m7W and its biosynthetic pathway is of significant interest for understanding fundamental aspects of translation, the evolution of genetic code decoding, and for the development of novel antimicrobial agents targeting unique archaeal pathways.
These application notes provide a comprehensive guide for the in vitro synthesis of tRNA containing 7-methylwyosine. The protocols cover the in vitro transcription of the tRNA scaffold, its sequential enzymatic modification to introduce m7W, and subsequent functional characterization.
Experimental Workflow Overview
The overall workflow for the in vitro synthesis and analysis of 7-methylwyosine modified tRNA involves several key stages. Initially, an unmodified tRNA-Phe transcript is generated using T7 RNA polymerase. This is followed by a series of enzymatic modification reactions to first introduce the N1-methylguanosine (m1G) at position 37, and then to build the tricyclic wyosine (B1684185) core and perform the final methylation to yield 7-methylwyosine. The efficiency of each step is monitored, and the final product is used in functional assays to assess its impact on translation.
Figure 1. Experimental workflow for the in vitro synthesis and analysis of 7-Methylwyosine tRNA.
I. In Vitro Transcription of tRNA-Phe
This protocol describes the synthesis of an unmodified tRNA-Phe transcript using T7 RNA polymerase.
Protocol 1: T7 In Vitro Transcription of tRNA-Phe
Materials:
-
Linearized plasmid DNA or PCR product containing the T7 promoter upstream of the tRNA-Phe gene.
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 220 mM MgCl₂, 10 mM Spermidine, 50 mM DTT)
-
rNTP mix (25 mM each of ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (for 100 µL reaction) Final Concentration Nuclease-free water to 100 µL - 10x Transcription Buffer 10 µL 1x rNTP mix (25 mM each) 16 µL 4 mM each Linear DNA template 1-2 µg 10-20 ng/µL RNase Inhibitor 1 µL 40 units | T7 RNA Polymerase | 2 µL | 100 units |
-
Mix gently and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
Protocol 2: Purification of In Vitro Transcribed tRNA
Materials:
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (8-12%)
-
Gel elution buffer (0.5 M Ammonium Acetate, 1 mM EDTA)
Procedure:
-
Perform a phenol:chloroform extraction on the transcription reaction.
-
Precipitate the RNA from the aqueous phase by adding 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the RNA pellet in a suitable volume of nuclease-free water.
-
For high purity, gel purify the tRNA on a denaturing polyacrylamide gel.
-
Excise the band corresponding to the tRNA and elute overnight in gel elution buffer.
-
Precipitate the eluted RNA as described in steps 2-4.
-
Resuspend the purified tRNA in nuclease-free water, quantify using a spectrophotometer, and store at -80°C.
Table 1: Expected Yields for In Vitro Transcription of tRNA
| Method | Typical Yield | Reference |
|---|---|---|
| Standard T7 In Vitro Transcription | 10-50 µg RNA per 1 µg DNA template | [1] |
| Optimized T7 In Vitro Transcription | Up to 180 µg RNA per 1 µg DNA template |[2] |
II. Enzymatic Synthesis of 7-Methylwyosine tRNA
This section outlines a proposed multi-step enzymatic process to convert the in vitro transcribed, unmodified tRNA-Phe into tRNA containing 7-methylwyosine at position 37. This protocol is based on the known archaeal biosynthesis pathway and in vitro studies of the individual enzymes.[3][4] The enzymes (Trm5, Taw1, Taw2, Taw3) need to be expressed and purified separately.
Step 1: N1-methylation of G37 to m1G37 using Trm5
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A common tRNA modification at an unusual location: the discovery of wyosine biosynthesis in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Application Notes and Protocols for Tracing 7-Methylwyosine (m7G) Biosynthesis Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylwyosine (m7G or mimG) is a hypermodified guanosine (B1672433) analog found at position 37 in the anticodon loop of tRNAPhe in many archaea. This modification plays a crucial role in maintaining the translational reading frame and enhancing the stability of codon-anticodon interactions. The biosynthesis of m7G is a complex, multi-step enzymatic process that represents a potential target for novel antimicrobial agents, particularly against extremophilic archaea.
Stable isotope labeling, coupled with mass spectrometry, is a powerful technique for elucidating biosynthetic pathways, quantifying metabolite fluxes, and identifying enzyme substrates. By growing organisms in the presence of precursors enriched with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the incorporation of these isotopes into downstream metabolites, providing direct evidence for biosynthetic routes and enabling quantitative analysis of modification dynamics.
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to trace the biosynthesis of 7-Methylwyosine.
7-Methylwyosine Biosynthetic Pathway
The biosynthesis of 7-Methylwyosine (mimG) in archaea is a specialized branch of the wyosine (B1684185) derivative pathway. It originates from a guanosine residue at position 37 of the tRNA transcript and involves a series of enzymatic modifications. The key steps are outlined below:
-
N¹-methylation of Guanosine (G): The pathway is initiated by the methylation of the guanosine (G) at the N¹ position to form 1-methylguanosine (B33566) (m¹G). This reaction is catalyzed by the tRNA methyltransferase aTrm5a, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Tricyclic Core Formation: The m¹G is then converted to the tricyclic nucleoside 4-demethylwyosine (B1206707) (imG-14) by the enzyme Taw1.
-
C⁷-methylation: The intermediate imG-14 is subsequently methylated at the C⁷ position by the bifunctional enzyme aTrm5a, the same enzyme that catalyzes the initial N¹-methylation, to produce isowyosine (B13420988) (imG2).[1][2]
-
N⁴-methylation: The final step is the methylation of the N⁴ position of imG2 by the methyltransferase Taw3, yielding the final product, 7-methylwyosine (mimG).[1]
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Archaea
This protocol describes the in vivo labeling of archaea, using Sulfolobus acidocaldarius as an example, with stable isotope-labeled methionine to trace the methyl group transfers in m7G biosynthesis.
Materials:
-
Sulfolobus acidocaldarius culture
-
Appropriate growth medium for S. acidocaldarius (e.g., Brock's basal medium) supplemented with a carbon source (e.g., sucrose) and a nitrogen source.
-
Methionine-deficient growth medium
-
Stable isotope-labeled L-methionine (e.g., L-[methyl-¹³C]-methionine, L-[methyl-²H₃]-methionine, or L-[¹³C₅, ¹⁵N]-methionine)
-
Sterile culture flasks
-
Incubator with shaking capabilities set to the optimal growth temperature for the archaeon (e.g., 75°C for S. acidocaldarius)
Procedure:
-
Pre-culture: Inoculate a starter culture of S. acidocaldarius in the complete growth medium and grow until the mid-logarithmic phase.
-
Methionine Depletion (Optional but Recommended): To enhance the incorporation of the labeled methionine, pellet the cells from the pre-culture by centrifugation and wash them with a methionine-deficient medium. Resuspend the cells in the methionine-deficient medium and incubate for a short period (e.g., 1-2 hours) to deplete the intracellular pool of unlabeled methionine.
-
Labeling: Inoculate the main culture in the methionine-deficient medium supplemented with the stable isotope-labeled L-methionine at a final concentration sufficient for growth. The exact concentration may need to be optimized for the specific archaeal strain.
-
Incubation: Grow the culture under optimal conditions until the desired growth phase (e.g., late logarithmic or early stationary phase) is reached.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any residual medium. The cell pellet can be stored at -80°C until further processing.
Protocol 2: tRNA Extraction and Digestion
This protocol outlines the procedure for isolating total tRNA from the labeled archaeal cells and digesting it into individual nucleosides for mass spectrometry analysis.
Materials:
-
Harvested archaeal cell pellet
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
DNase I
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
Procedure:
-
Total RNA Extraction: Resuspend the cell pellet in TRIzol reagent and follow the manufacturer's protocol for total RNA extraction. This typically involves homogenization, phase separation with chloroform, and precipitation of RNA with isopropanol.
-
tRNA Enrichment (Optional): For higher sensitivity, total RNA can be enriched for tRNA using methods like size-exclusion chromatography or specialized purification kits.
-
DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
tRNA Digestion:
-
In a nuclease-free tube, combine the purified tRNA, nuclease P1, and ammonium acetate buffer.
-
Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.
-
Add bacterial alkaline phosphatase to the reaction mixture and continue to incubate at 37°C for another 1-2 hours to dephosphorylate the mononucleotides to nucleosides.
-
-
Sample Preparation for Mass Spectrometry: After digestion, the sample can be directly analyzed or further purified using a micro-spin filter to remove the enzymes before injection into the LC-MS system.
Protocol 3: LC-MS/MS Analysis for m7G Quantification
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection and quantification of labeled and unlabeled m7G.
Materials:
-
Digested nucleoside sample
-
LC-MS/MS system equipped with a C18 reversed-phase column
-
Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)
-
Unlabeled and, if available, stable isotope-labeled m7G standards for calibration
Procedure:
-
Chromatographic Separation: Inject the digested nucleoside sample onto the C18 column. Separate the nucleosides using a gradient elution with the mobile phases. The gradient should be optimized to achieve good separation of the different nucleosides.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion (the protonated molecular ion of the nucleoside) to a specific product ion (typically the base).
-
Data Analysis:
-
Identify the peaks corresponding to unlabeled and labeled m7G based on their retention times and mass-to-charge ratios (m/z).
-
Quantify the amount of each species by integrating the peak areas.
-
Calculate the percentage of incorporation of the stable isotope into the m7G molecule.
-
Data Presentation
The incorporation of stable isotopes into the m7G molecule results in a predictable mass shift that can be readily detected by mass spectrometry. The following table summarizes the expected mass shifts for m7G when using different isotopically labeled methionines. S-adenosyl-L-methionine (SAM) is the donor of the methyl groups in the m7G biosynthesis.
| Isotopic Label in Methionine | Number of Labeled Methyl Groups Incorporated into m7G | Expected Mass Shift (Da) |
| L-[methyl-¹³C]-methionine | 2 | +2.0067 |
| L-[methyl-²H₃]-methionine | 2 | +6.0378 |
| L-[¹³C₅, ¹⁵N]-methionine (methyl group ¹²C) | 2 (unlabeled methyls) | 0 |
| L-[¹³C₅, ¹⁵N]-methionine (methyl group ¹³C) | 2 | +2.0067 |
Note: The number of labeled methyl groups incorporated is based on the known biosynthetic pathway where two methyl groups from SAM are added to form m7G.
Experimental Workflow Visualization
The overall experimental workflow for tracing m7G biosynthesis using stable isotope labeling is depicted in the following diagram.
References
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometric Detection of 7-Methylwyosine
Welcome to the technical support center for the mass spectrometric detection of 7-Methylwyosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this modified nucleoside.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric detection of 7-Methylwyosine.
Issue 1: Low or No Signal Intensity for 7-Methylwyosine
Question: I am not seeing a peak for 7-Methylwyosine, or the signal is very weak. What are the possible causes and solutions?
Answer:
Low or no signal intensity for 7-Methylwyosine can stem from several factors, from sample preparation to instrument settings. A systematic troubleshooting approach is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 7-Methylwyosine, like other modified nucleosides, can have variable ionization efficiency. • Optimize Ion Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. • Mobile Phase Modification: Ensure the mobile phase contains an appropriate modifier to promote protonation in positive ion mode (e.g., 0.1% formic acid). |
| Inefficient Extraction from Matrix | Incomplete extraction from complex biological matrices (e.g., urine, plasma, cell lysates) will lead to low analyte concentration. • Review Extraction Protocol: Ensure the chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is validated for polar analytes like modified nucleosides. • Enzymatic Digestion: For RNA analysis, ensure complete enzymatic digestion to release the 7-Methylwyosine nucleoside. Incomplete digestion will result in a lower than expected concentration. |
| Analyte Degradation | 7-Methylwyosine may be susceptible to degradation during sample preparation and storage. • Maintain Cold Chain: Keep samples on ice or at 4°C during processing. • pH Stability: Be mindful of the pH of your solutions, as extreme pH can cause degradation of nucleosides. |
| Incorrect Mass Spectrometer Settings | The mass spectrometer may not be properly configured to detect 7-Methylwyosine. • Verify MRM Transitions: Ensure the correct precursor and product ion masses are being monitored. For 7-Methylwyosine (Exact Mass: 349.1386 Da), the protonated precursor ion [M+H]⁺ is m/z 350.1. Common product ions should be experimentally determined, but a likely fragmentation is the loss of the ribose sugar (132.0 Da), resulting in a product ion of m/z 218.1. • Optimize Collision Energy: The collision energy for each MRM transition should be optimized to maximize the signal of the product ion. |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress the ionization of 7-Methylwyosine.[1] • Improve Chromatographic Separation: Modify the LC gradient to better separate 7-Methylwyosine from interfering matrix components. • Dilute the Sample: A simple dilution of the sample extract can sometimes mitigate matrix effects. • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 7-Methylwyosine will co-elute and experience similar matrix effects, allowing for accurate quantification despite signal suppression. |
Issue 2: Poor Peak Shape or Shifting Retention Times
Question: My chromatogram for 7-Methylwyosine shows tailing, fronting, or the retention time is not consistent between injections. How can I fix this?
Answer:
Poor peak shape and retention time shifts are common chromatographic issues that can compromise data quality.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Buildup of matrix components on the column can lead to peak shape issues and retention time shifts. • Column Washing: Implement a robust column wash method after each analytical batch. • Use of a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. • Column Replacement: If washing does not restore performance, the column may need to be replaced. |
| Inappropriate Mobile Phase | The mobile phase composition can significantly impact peak shape. • pH of Mobile Phase: For reversed-phase chromatography of polar compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. • Solvent Quality: Use high-purity, LC-MS grade solvents and additives. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. • Match Injection Solvent: Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. |
| System Leaks or Blockages | Fluctuations in system pressure can cause retention time shifts. • Check for Leaks: Inspect all fittings and connections for any signs of leakage. • Check for Blockages: A gradual increase in backpressure may indicate a blockage in the system, often in the guard column or at the head of the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for 7-Methylwyosine in positive ion mode LC-MS/MS?
A1: The exact mass of 7-Methylwyosine (C₁₅H₁₉N₅O₅) is 349.1386 Da. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed as the precursor ion at m/z 350.1 . The most common fragmentation in nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar (a neutral loss of 132.1 Da). This would yield a characteristic product ion corresponding to the 7-methylwyosine base at m/z 218.1 . It is crucial to experimentally optimize the collision energy to obtain the most intense and stable fragment ion for your specific instrument.
Q2: What type of liquid chromatography column is best suited for 7-Methylwyosine analysis?
A2: Due to its polar nature, a reversed-phase C18 column is commonly used for the separation of 7-Methylwyosine. To enhance retention of this polar analyte, consider using a column with a polar endcapping or a phenyl-hexyl phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for the analysis of very polar compounds like modified nucleosides.
Q3: How can I prepare a urine sample for 7-Methylwyosine analysis?
A3: A common procedure for preparing urine samples for modified nucleoside analysis involves the following steps:
-
Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to pellet any particulate matter.
-
Dilution: Dilute the urine (e.g., 1:1 or 1:4 with water or a suitable buffer) to reduce matrix effects.
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard of 7-Methylwyosine, if available.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge to clean up the sample and concentrate the analyte.
-
Conditioning: Condition the SPE cartridge with methanol (B129727) and then water.
-
Loading: Load the diluted urine sample.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute 7-Methylwyosine with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Q4: Are there any known isobaric interferences for 7-Methylwyosine?
A4: Isobaric interferences, which are compounds with the same nominal mass as 7-Methylwyosine, can be a challenge. Potential interferences could arise from other endogenous modified nucleosides or metabolites with the same elemental composition. High-resolution mass spectrometry can help to distinguish between 7-Methylwyosine and some isobaric interferences based on their exact mass. However, in triple quadrupole mass spectrometry, chromatographic separation is key. Developing a selective LC method that resolves 7-Methylwyosine from any potential isobars is the most effective strategy to ensure accurate quantification.
Experimental Protocols & Visualizations
Experimental Workflow for 7-Methylwyosine Quantification in Urine
The following diagram illustrates a typical workflow for the quantification of 7-Methylwyosine in urine samples using LC-MS/MS.
Caption: Workflow for 7-Methylwyosine Analysis in Urine.
Troubleshooting Logic for Low Signal Intensity
This diagram outlines the logical steps to troubleshoot low or no signal for 7-Methylwyosine.
References
Technical Support Center: Enzymatic Synthesis of Wyosine Derivatives
Welcome to the technical support center for the enzymatic synthesis of wyosine (B1684185) derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during in vitro synthesis, with a primary focus on overcoming low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the overall enzymatic pathway for wyosine biosynthesis?
A1: The biosynthesis of wyosine (yW) from a guanosine (B1672433) residue at position 37 of tRNAPhe is a complex, multi-step enzymatic cascade. In eukaryotes, such as Saccharomyces cerevisiae, the pathway involves a series of enzymes designated TYW (tRNA-yW synthesizing). The process begins with the methylation of guanosine (G) to m1G by the Trm5 methyltransferase. This is followed by the sequential action of four key enzymes: TYW1, TYW2, TYW3, and TYW4, which catalyze the formation of the tricyclic core and the addition of a complex side chain.[1][2] S-adenosylmethionine (SAM) is a crucial cofactor, serving as a donor for methyl groups and the α-amino-α-carboxypropyl (acp) group.[1][2]
Q2: Why is the TYW1 enzyme particularly challenging to work with?
A2: TYW1 is a radical SAM enzyme that contains a critical iron-sulfur ([4Fe-4S]) cluster for its catalytic activity.[1] These clusters are highly sensitive to oxygen and can be readily inactivated upon exposure to air. Therefore, strict anaerobic conditions are required for expressing, purifying, and handling TYW1 to maintain its structural integrity and enzymatic function. The catalytic cycle of radical SAM enzymes involves the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical, which initiates the complex rearrangement required for forming the wyosine core.
Q3: What are the primary functions of the other key enzymes (TYW2, TYW3, TYW4) in the pathway?
A3: Following the formation of the tricyclic core (demethylwyosine, imG-14) by TYW1, the subsequent enzymes modify this intermediate:
-
TYW2: Transfers an α-amino-α-carboxypropyl (acp) group from SAM to the C-7 position of the core structure.
-
TYW3: Catalyzes the N-methylation of the imidazopurine ring.
-
TYW4: Is a bifunctional enzyme that performs the final two modifications: methoxycarbonylation and methylation of the side chain, completing the synthesis of wybutosine (B12426080) (yW).
Q4: Can this enzymatic cascade be performed as a one-pot reaction?
A4: Yes, in vitro reconstitution of the later stages of the wyosine synthesis pathway (from the yW-187 intermediate onwards) has been successfully performed in a single reaction vessel using recombinant TYW2, TYW3, and TYW4 enzymes with SAM as a cofactor. For a full pathway reconstitution starting from m1G-tRNA, careful optimization of enzyme ratios, cofactor concentrations, and reaction conditions is essential to manage potential substrate or product inhibition at different stages and to ensure the stability of all enzymes, particularly the oxygen-sensitive TYW1.
Troubleshooting Guide: Overcoming Low Yield
Low product yield is a common obstacle in multi-enzyme cascade reactions. This guide addresses specific problems you may encounter during the enzymatic synthesis of wyosine derivatives.
Problem 1: Very low or no activity of the complete enzyme cascade.
| Possible Cause | Troubleshooting Step & Rationale |
| Inactivity of TYW1 Enzyme | Verify Anaerobic Conditions: TYW1 is a radical SAM enzyme with an oxygen-sensitive [4Fe-4S] cluster. All purification and reaction steps involving TYW1 must be performed under strict anaerobic conditions (e.g., inside an anaerobic chamber or glove box). Add Reducing Agent: Include a reducing agent like sodium dithionite (B78146) in the reaction buffer to maintain the [4Fe-4S] cluster in its active reduced state. |
| Degradation of S-adenosylmethionine (SAM) | Use Fresh SAM: SAM is unstable, especially at neutral or alkaline pH. Prepare SAM solutions fresh before each experiment and keep them on ice. Consider using a slightly acidic buffer for storage. |
| Missing Essential Cofactors | Confirm All Cofactors are Present: The full cascade requires SAM for multiple steps. TYW1 also requires a reducing agent. Ensure all necessary cofactors are present at optimal concentrations. |
| Incorrect Substrate | Use Correct tRNA Precursor: The enzymatic cascade acts upon a guanosine located at position 37 of a properly folded tRNAPhe molecule. Ensure you are starting with the correct, fully transcribed, and properly folded tRNA precursor (e.g., m1G-modified tRNAPhe for the TYW1 reaction). |
Problem 2: Accumulation of an early-stage intermediate (e.g., product of TYW1) but low final product yield.
| Possible Cause | Troubleshooting Step & Rationale |
| Suboptimal Enzyme Ratio | Titrate Enzyme Concentrations: The kinetics of each enzyme in the cascade are different. An imbalance can create a bottleneck. Systematically vary the concentration ratios of TYW2, TYW3, and TYW4 to find the optimal balance that prevents intermediate accumulation. |
| Product Inhibition | Monitor Reaction Over Time: One of the downstream enzymes may be inhibited by the accumulation of its substrate (the intermediate). Analyze time-course samples via HPLC or mass spectrometry to identify the specific step that is stalling. If inhibition is observed, consider a sequential addition of enzymes rather than a one-pot approach from the start. |
| Suboptimal Reaction Conditions for Downstream Enzymes | Optimize pH and Temperature: While a single buffer and temperature are convenient for a one-pot reaction, the optimal conditions may vary between enzymes. The ideal temperature is a compromise between enzyme activity and stability. If a significant bottleneck is identified, you may need to perform the synthesis in a stepwise manner, adjusting conditions for each reaction. |
| Cofactor Depletion | Ensure Sufficient SAM: Multiple steps in the pathway consume SAM. If the initial concentration is too low, it may be depleted before the final steps are complete. Ensure the initial SAM concentration is not limiting. |
Data Summary Tables
Table 1: Key Enzymes and Cofactors in Eukaryotic Wyosine Synthesis
| Enzyme | Gene (S. cerevisiae) | Function | Key Cofactor(s) | Notes |
| Trm5 | TRM5 | G37 to m1G37 methylation | SAM | Initial step in the pathway. |
| TYW1 | YPL207w | Tricyclic core formation (imG-14) | SAM, [4Fe-4S] cluster | Radical SAM enzyme; requires strict anaerobic conditions. |
| TYW2 | YML005w | α-amino-α-carboxypropyl (acp) transfer | SAM | Adds the initial part of the side chain. |
| TYW3 | YGL050w | N-methylation of the core | SAM | Methylates the tricyclic ring system. |
| TYW4 | YOL141w | Methoxycarbonylation & Methylation | SAM | Bifunctional enzyme; completes the side chain. |
Table 2: Representative In Vitro Reaction Conditions for a Multi-Enzyme Cascade
The following are suggested starting conditions based on published protocols for multi-enzyme nucleoside synthesis. Optimal concentrations should be determined empirically.
| Component | Suggested Starting Concentration | Range to Test |
| tRNAPhe Substrate | 10 µM | 1 - 50 µM |
| Recombinant Enzymes (each) | 1 µM | 0.1 - 5 µM |
| S-adenosylmethionine (SAM) | 1 mM | 0.2 - 2 mM |
| Tris-HCl Buffer (pH 7.5) | 50 mM | 25 - 100 mM |
| MgCl2 | 5 mM | 1 - 10 mM |
| Dithiothreitol (DTT) | 2 mM | 1 - 5 mM |
| Sodium Dithionite (for TYW1) | 1 mM | 0.5 - 2 mM |
| Temperature | 30 °C | 25 - 37 °C |
| Incubation Time | 4 hours | 1 - 12 hours |
Experimental Protocols & Visualizations
Protocol: General In Vitro Wyosine Synthesis Reaction (Post-TYW1)
This protocol describes a one-pot reaction to synthesize wybutosine (yW) from a tRNAPhe substrate already containing the 4-demethylwyosine (B1206707) (imG-14) modification.
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.
-
Add S-adenosylmethionine (SAM) to a final concentration of 1 mM from a freshly prepared stock solution.
-
Add the imG-14 modified tRNAPhe substrate to a final concentration of 10 µM.
-
-
Enzyme Addition:
-
Add purified, recombinant TYW2, TYW3, and TYW4 enzymes to the reaction mixture. A starting concentration of 1 µM for each enzyme is recommended.
-
The optimal ratio of the enzymes should be determined empirically by titration experiments.
-
-
Incubation:
-
Gently mix the components and incubate the reaction at 30°C for 4 hours. For time-course analysis, remove aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol or by using a suitable RNA purification kit.
-
Analyze the resulting modified tRNA by methods such as HPLC or LC-MS/MS to identify and quantify the wyosine derivatives.
-
Diagrams
Caption: Eukaryotic wyosine (yW) biosynthesis pathway showing key enzymes and intermediates.
Caption: Troubleshooting workflow for low yield in wyosine derivative synthesis.
References
Technical Support Center: Analysis of 7-Methylwyosine and its Precursor, 7-Methylguanosine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylwyosine (m7W) and its biosynthetic precursor, 7-Methylguanosine (B147621) (m7G). This resource provides essential information on the stability of these modified nucleosides during sample preparation and offers troubleshooting guidance for their accurate quantification.
Understanding the Instability of 7-Methylguanosine (m7G)
7-Methylguanosine is a positively charged molecule that is susceptible to chemical degradation, primarily through two main pathways: depurination and imidazole (B134444) ring opening. The stability of m7G is significantly influenced by pH and temperature.
Depurination: Under acidic conditions, the glycosidic bond linking the 7-methylguanine (B141273) base to the ribose sugar is prone to hydrolysis. This results in the loss of the modified base from the RNA backbone, leading to an abasic site.
Imidazole Ring Opening: In alkaline environments, the imidazole ring of the 7-methylguanine base can undergo cleavage. This degradation pathway is accelerated at higher pH values and elevated temperatures.[1][2][3]
The stability of a 7-methylguanosine cap analog has been observed to be maintained at a neutral pH of 7.0 across a temperature range of 60–90 °C for 15 minutes. However, significant degradation is seen at a pH greater than 7.0 and temperatures exceeding 70 °C.[1]
Quantitative Stability Data for 7-Methylguanosine (m7G)
The following table summarizes the known stability of m7G under various conditions. This data is crucial for designing sample preparation protocols that minimize degradation.
| Condition | Analyte | Half-life/Stability | Reference |
| pH 7.0, 100°C | 7-Methylguanosine in DNA | Depurination half-life of approximately 155 minutes | Based on studies of alkylated DNA |
| pH > 7.0, > 70°C | m7G cap analog | Rapid decomposition observed | [1] |
| pH 7.0, 60-90°C | m7G cap analog | Stable for at least 15 minutes | |
| pH 5-7 | m7GpppG8DMAPh | Moderate decomposition observed | |
| pH 3, 5, 6, 7, 10 | m7G cap analogs | Generally stable, with some exceptions |
The Dimroth Rearrangement
The Dimroth rearrangement is a chemical reaction that involves the isomerization of certain heterocyclic compounds. While it is a known phenomenon in pyrimidine (B1678525) and triazole chemistry, its occurrence as a significant degradation pathway for 7-methylguanosine or 7-methylwyosine under typical sample preparation conditions is not well-documented in current scientific literature. The primary degradation concerns for m7G remain depurination and imidazole ring opening.
Recommended Experimental Protocols
To ensure the accurate quantification of m7G, it is imperative to utilize optimized sample preparation and analysis protocols.
Experimental Workflow for m7G Quantification
Figure 1: A generalized workflow for the quantification of 7-Methylguanosine from RNA samples.
Detailed Protocol for RNA Digestion for LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of modified nucleosides.
-
RNA Sample Preparation:
-
Start with high-quality, purified RNA. The amount of starting material can range from 200 ng to 1 µg.
-
In a sterile, RNase-free microcentrifuge tube, add the RNA sample.
-
-
Enzymatic Digestion Cocktail:
-
Prepare a digestion master mix. For a single reaction, combine:
-
Nuclease P1: 1 U
-
Bacterial Alkaline Phosphatase (BAP): 1 U
-
10X Nuclease P1 Buffer (e.g., 500 mM Sodium Acetate, pH 5.3, 10 mM Zinc Chloride)
-
Nuclease-free water to a final volume that, when added to the RNA, results in a total reaction volume of 20-50 µL.
-
-
-
Digestion Reaction:
-
Add the digestion cocktail to the RNA sample.
-
Incubate the reaction at 37°C for 2 hours.
-
To stop the reaction, some protocols suggest proceeding directly to LC-MS/MS analysis, while others may include a filtration step to remove enzymes. If filtering, use a low protein binding filter (e.g., 10 kDa molecular weight cutoff).
-
-
LC-MS/MS Analysis:
-
Column: Use a reversed-phase C18 column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the nucleosides.
-
Mass Spectrometer: Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Methylguanosine (m7G): Monitor the transition of the precursor ion (m/z 298.1) to a specific product ion (e.g., m/z 166.1).
-
Internal Standard (e.g., ¹⁵N₅-m7G): Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 7-Methylguanosine.
Logical Flow for Troubleshooting m7G Analysis Issues
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mind the cap: Detecting degradation impurities in synthetic mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CRISPR-Cas9 Editing of tRNA Modification Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the CRISPR-Cas9-mediated editing of tRNA modification enzymes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Planning Your Experiment
Q: What are the first steps in designing a CRISPR-Cas9 experiment to target a tRNA modification enzyme?
A: Begin by thoroughly researching your target enzyme. Key considerations include:
-
Essentiality: Is the gene essential for cell viability? This will influence your editing strategy (e.g., knockout vs. conditional knockout).[1]
-
Redundancy: Are there other enzymes with overlapping functions? If so, a multiplex editing approach may be necessary to observe a phenotype.[2][3]
-
sgRNA Design: Use bioinformatics tools to design single guide RNAs (sgRNAs) with high on-target efficiency and minimal off-target effects.[4][5]
Q: How do I choose the best sgRNA for my target tRNA modification enzyme?
A: Effective sgRNA design is critical for successful editing. Key parameters to consider include:
-
On-Target Activity: Utilize prediction tools that score sgRNAs based on factors like GC content (ideally 40-60%), melting temperature, and chromatin accessibility.
-
Off-Target Effects: Screen for potential off-target sites, especially in related gene family members. Avoid sgRNAs with high similarity to other genomic regions.
-
Target Location: For gene knockout, target early exons to maximize the chance of creating a non-functional protein.
Execution: Delivery and Editing
Q: What is the most effective method for delivering CRISPR-Cas9 components into my cells?
A: The optimal delivery method depends on the cell type and experimental goals. Common methods include:
-
Electroporation: Highly efficient for a wide range of cell types, delivering ribonucleoprotein (RNP) complexes, plasmids, or mRNA.
-
Lipofection: A common method for transfecting plasmid DNA or mRNA.
-
Viral Vectors (e.g., AAV, Lentivirus): Effective for hard-to-transfect cells and for in vivo studies, but may have risks of off-target effects and vector integration.
| Delivery Method | Cargo Type | Advantages | Disadvantages |
| Electroporation | RNP, Plasmid, mRNA | High efficiency, suitable for many cell types. | Can cause cell toxicity. |
| Lipofection | Plasmid, mRNA | Widely available and easy to use. | Lower efficiency in some cell types. |
| Viral Vectors | DNA (within the viral genome) | High efficiency, suitable for in vivo use. | Potential for immunogenicity and insertional mutagenesis. |
| Microinjection | RNP, Plasmid, mRNA | Precise delivery into single cells. | Low throughput, requires specialized equipment. |
Q: I'm targeting multiple redundant tRNA modification enzymes. What is the best strategy?
A: For targeting multiple genes, a multiplex CRISPR approach is necessary. A highly effective method is to use a polycistronic tRNA-gRNA (PTG) gene construct. This system leverages the cell's own tRNA processing machinery to express multiple gRNAs from a single transcript, ensuring high efficiency for simultaneous editing of several genes.
Validation of Edits
Q: How can I confirm that my CRISPR-Cas9 edit was successful at the genomic level?
A: Genomic validation confirms that the intended DNA modification has occurred. Common methods include:
-
Sanger Sequencing: The gold standard for verifying specific indels or insertions in clonal populations.
-
Next-Generation Sequencing (NGS): Allows for the detection of a wide range of mutations and can also be used to assess off-target effects across the genome.
-
Enzyme Mismatch Cleavage Assays (e.g., T7E1): A cost-effective method for screening for the presence of indels in a mixed population of cells.
Q: How do I validate the functional knockout of a tRNA modification enzyme?
A: For tRNA modification enzymes, it is crucial to demonstrate a loss of function by assessing the modification status of the target tRNA. This goes beyond genomic sequencing. Key methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to identify and quantify specific tRNA modifications.
-
tRNA Sequencing (tRNA-seq): High-throughput sequencing methods adapted for tRNAs can reveal changes in modification patterns.
-
Nanopore Sequencing: This technology can directly sequence RNA molecules, allowing for the detection of modifications without the need for reverse transcription.
Troubleshooting Guide
Problem 1: Low Editing Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal sgRNA Design | Design and test 2-3 different sgRNAs for your target. Use bioinformatics tools to select sgRNAs with high predicted on-target scores. |
| Inefficient Delivery | Optimize your delivery protocol for your specific cell type. Consider trying alternative methods (e.g., electroporation instead of lipofection). |
| Low Cas9/sgRNA Expression | If using plasmids, ensure you are using a strong promoter appropriate for your cell type. Consider using RNP delivery for more direct and transient activity. |
| Cell Line Characteristics | Some cell lines are inherently more difficult to edit. Confirm the ploidy of your cell line, as multiple gene copies can reduce knockout efficiency. |
Problem 2: High Cell Toxicity or Death
| Possible Cause | Recommended Solution |
| Toxicity from Delivery Method | Optimize the parameters of your delivery method (e.g., voltage for electroporation, concentration of lipid reagent). |
| High Concentration of CRISPR Components | Titrate the amount of Cas9 and sgRNA to find the lowest effective concentration. |
| Targeting an Essential Gene | If the target tRNA modification enzyme is essential, a complete knockout will be lethal. Consider creating a conditional knockout or heterozygous knockout clones. |
| p53-Mediated Toxicity | CRISPR-induced double-strand breaks can trigger a p53-dependent cell death pathway. In some cases, transiently inhibiting p53 may improve cell viability, but this should be done with caution due to the risk of genomic instability. |
Problem 3: Off-Target Effects
| Possible Cause | Recommended Solution |
| Poor sgRNA Design | Use sgRNA design tools that specifically predict and score potential off-target sites. |
| High Cas9 Concentration | Use the lowest effective concentration of Cas9 to minimize its time in the cell, reducing the chance of off-target cleavage. |
| Choice of Cas9 Variant | Use high-fidelity Cas9 variants (e.g., eSpCas9, Cas9-HF1) that have been engineered to have reduced off-target activity. |
| Delivery of Plasmids | Plasmid-based delivery can lead to prolonged expression of Cas9. Consider using RNP delivery for a "hit-and-run" approach that limits the enzyme's activity time. |
Experimental Protocols & Visualizations
Experimental Workflow for Editing tRNA Modification Enzymes
This workflow outlines the key steps from initial design to functional validation.
Troubleshooting Low Editing Efficiency
This decision tree can help diagnose and solve issues with low editing efficiency.
Protocol: Validation of tRNA Modification Status by LC-MS
This protocol provides a general overview of the steps involved in analyzing tRNA modifications using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
tRNA Isolation:
-
Harvest cells from both your edited and control populations.
-
Perform total RNA extraction using a method that preserves small RNAs (e.g., TRIzol extraction followed by isopropanol (B130326) precipitation).
-
Isolate the tRNA fraction from the total RNA. This can be done using size-exclusion chromatography or specialized kits.
-
-
tRNA Digestion:
-
Digest the purified tRNA into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and bacterial alkaline phosphatase. This breaks down the RNA backbone, leaving the individual modified and unmodified nucleosides.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the nucleoside digest into a high-performance liquid chromatography (HPLC) system.
-
Use a reverse-phase column to separate the nucleosides based on their hydrophobicity. The different chemical modifications will alter the retention time of the nucleosides, allowing for their separation.
-
-
Mass Spectrometry (MS) Analysis:
-
The separated nucleosides from the LC are then introduced into a mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of each nucleoside, allowing for their precise identification.
-
By comparing the chromatograms and mass spectra of your edited samples to your control samples, you can identify the loss or reduction of specific modifications.
-
Validation Pathways for Functional Knockout
This diagram illustrates the different levels of validation required to confirm the functional knockout of a tRNA modification enzyme.
References
- 1. synthego.com [synthego.com]
- 2. Boosting CRISPR/Cas9 multiplex editing capability with the endogenous tRNA-processing system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 5. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
Technical Support Center: Mass Spectrometry Analysis of 7-Methylwyosine and Isowyosine
Welcome to the technical support center for the mass spectrometric analysis of modified nucleosides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in distinguishing the structural isomers 7-Methylwyosine (m7W) and isowyosine (B13420988).
Frequently Asked Questions (FAQs)
Q1: What are 7-Methylwyosine and isowyosine, and why are they difficult to distinguish?
A1: 7-Methylwyosine and isowyosine are hypermodified guanosine (B1672433) derivatives found in the transfer RNA (tRNA) of some archaea. They are structural isomers, meaning they have the same chemical formula (C15H19N5O5) and molecular weight, but differ in the arrangement of their atoms. Specifically, the position of a methyl group on the tricyclic core structure is different. This isomeric nature makes them challenging to differentiate using standard mass spectrometry techniques that primarily measure mass-to-charge ratios.
Q2: Can I distinguish 7-Methylwyosine and isowyosine using single-stage mass spectrometry (MS1)?
A2: No, single-stage mass spectrometry is insufficient for distinguishing between these isomers. Since they have the identical molecular weight, they will produce indistinguishable signals in an MS1 scan. Tandem mass spectrometry (MS/MS or MSn) is required to induce fragmentation and analyze the resulting fragment ions, which can reveal structural differences.
Q3: What is the recommended mass spectrometry technique for differentiating these isomers?
A3: Higher-Energy Collisional Dissociation (HCD) is the recommended fragmentation technique.[1][2] Unlike traditional Collision-Induced Dissociation (CID), HCD often generates a richer fragmentation spectrum, including unique fragment ions that originate from the cleavage of the nucleobase core. These unique "fingerprint" fragments are crucial for identifying positional isomers.
Troubleshooting Guide
Issue: Co-elution of 7-Methylwyosine and Isowyosine in LC-MS/MS Analysis
Cause: The structural similarity of these isomers can lead to poor or incomplete chromatographic separation, resulting in co-elution.
Solution:
-
Optimize Liquid Chromatography (LC) Conditions:
-
Column Chemistry: Employ a column with high resolving power for polar compounds, such as a C18 stationary phase with a polar endcapping.
-
Gradient Elution: Develop a shallow and extended elution gradient to maximize the separation of closely eluting compounds. Experiment with different solvent systems (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium (B1175870) acetate) to alter selectivity.
-
-
Reference Standards: If available, inject pure standards of 7-Methylwyosine and isowyosine to determine their individual retention times under your optimized LC conditions. This will help confirm if co-elution is occurring in your samples.
Issue: Identical or Very Similar MS/MS Fragmentation Spectra
Cause: Using a low-energy fragmentation technique like CID may not provide enough energy to break the core ring structure, leading to the generation of common fragment ions (e.g., loss of the ribose sugar) that are not informative for isomer differentiation.
Solution:
-
Implement Higher-Energy Collisional Dissociation (HCD):
-
Increased Collision Energy: Perform a stepped HCD experiment, gradually increasing the collision energy. This will help identify an optimal energy level that produces unique fragment ions for each isomer.
-
Fragment Ion Analysis: Carefully analyze the low mass-to-charge ratio region of the HCD spectra. Look for small, unique fragment ions that correspond to different cleavages of the methylated tricyclic base.
-
Experimental Protocols
Protocol 1: Sample Preparation for Nucleoside Analysis from tRNA
-
tRNA Isolation: Isolate total tRNA from your biological sample using a commercially available RNA purification kit or a standard phenol-chloroform extraction method.
-
tRNA Digestion:
-
To 10 µg of purified tRNA, add nuclease P1 (2 units) in a final volume of 20 µL of 10 mM ammonium acetate (B1210297) (pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (0.5 units) and continue to incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Remove enzymes by filtration through a 10 kDa molecular weight cutoff filter. The flow-through contains the digested nucleosides.
Protocol 2: LC-MS/MS Analysis using HCD
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Orbitrap-based instrument):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: HCD.
-
Stepped Normalized Collision Energy (NCE): 20, 30, 40.
-
Data Acquisition: Data-dependent acquisition (DDA) targeting the precursor ion mass of 7-Methylwyosine and isowyosine.
-
Data Presentation
| Compound | Precursor Ion (M+H)+ [m/z] | Common Fragment (Loss of Ribose) [m/z] | Expected Unique Base Fragments (Hypothetical) [m/z] |
| 7-Methylwyosine | 350.15 | 218.09 | Fragments resulting from cleavage of the methylated imidazole (B134444) ring |
| Isowyosine | 350.15 | 218.09 | Fragments resulting from cleavage of the differently methylated purine (B94841) ring system |
Note: The m/z values for the unique base fragments are hypothetical and need to be determined experimentally. The key to differentiation lies in observing a consistent and reproducible difference in the fragmentation pattern of the base ion (m/z 218.09) or the generation of unique lower m/z fragments under HCD conditions.
Visualizations
To aid in understanding the experimental workflow and the structural differences between the isomers, the following diagrams are provided.
Caption: Experimental workflow for the analysis of modified nucleosides.
Caption: Structural relationship between 7-Methylwyosine and Isowyosine.
References
Technical Support Center: Troubleshooting Low 7-Methylwyosine (m7G) Abundance in tRNA Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low abundance of 7-Methylwyosine (m7G) in their tRNA isolates.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methylwyosine (m7G) and why is it important in tRNA?
7-Methylwyosine (m7G) is a post-transcriptional modification of guanosine (B1672433) found in transfer RNA (tRNA). It is typically located at position 46 in the variable loop of the tRNA structure.[1][2] The primary role of the m7G46 modification is to stabilize the tertiary structure of the tRNA molecule by forming a tertiary base pair with the C13-G22 pair.[1][2] This structural stability is crucial for the proper function of tRNA in protein synthesis, including maintaining translational fidelity and efficiency.[3][4] Dysregulation of m7G modification has been linked to various diseases, including cancer and developmental disorders.[4][5]
Q2: What are the potential causes for low abundance of m7G in my tRNA isolates?
Low levels of m7G in tRNA can stem from several factors, which can be broadly categorized as biological or technical:
-
Biological Factors:
-
Cellular Stress: Exposure of cells to various stressors like oxidative stress (e.g., hydrogen peroxide), alkylating agents, or nutrient deprivation can lead to dynamic changes in the landscape of tRNA modifications, potentially down-regulating m7G levels.[6][7][8]
-
Enzyme Dysfunction: The methylation of guanosine at position 46 is catalyzed by a specific methyltransferase complex. In yeast, this complex is composed of Trm8 and Trm82, while in mammals, the orthologs are METTL1 and WDR4.[4] Mutations, reduced expression, or inhibition of these enzymes can directly lead to a decrease in m7G synthesis.[5]
-
Growth Conditions: The metabolic state of the cells can influence the availability of S-adenosylmethionine (SAM), the methyl donor for the m7G modification. Suboptimal growth conditions can limit SAM availability and consequently reduce tRNA methylation.
-
-
Technical Factors:
-
tRNA Isolation Method: The choice of tRNA isolation protocol is critical. Harsh chemical treatments or excessive heating during isolation can lead to the degradation of modified nucleosides.[9][10]
-
Sample Handling and Storage: Improper handling and storage of cell pellets or RNA isolates can result in RNA degradation by endogenous or environmental RNases.
-
Analytical Method Sensitivity: The method used to quantify m7G, such as mass spectrometry or next-generation sequencing, may lack the sensitivity to detect low levels of the modification, or there may be biases in library preparation for sequencing-based methods.[11][12][13][14]
-
Q3: How can I troubleshoot low m7G abundance in my samples?
A systematic troubleshooting approach is recommended. Start by evaluating your experimental workflow, from cell culture to data analysis. Refer to the troubleshooting guide in the following section for a more detailed, step-by-step approach.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the cause of low 7-Methylwyosine (m7G) abundance in your tRNA isolates.
Step 1: Review and Optimize Cell Culture and Harvest Conditions
Issue: Suboptimal cell health or stress responses may alter tRNA modification patterns.
Recommendations:
-
Standardize Growth Conditions: Ensure consistent media composition, temperature, and atmospheric conditions for your cell cultures.
-
Monitor Cell Viability: Regularly check cell viability and morphology to ensure cultures are healthy at the time of harvest.
-
Minimize External Stress: Handle cells gently during harvesting and processing to minimize mechanical and temperature stress.
-
Consider a "Snapshot": If investigating a specific stress condition, ensure the timing and dosage of the stressor are consistent and that control (unstressed) samples are processed in parallel.
Step 2: Evaluate and Refine tRNA Isolation Protocol
Issue: The tRNA isolation method may be degrading the m7G modification or inefficiently isolating total tRNA.
Recommendations:
-
Choice of Method: Acid-phenol extraction is a commonly used method for preserving RNA modifications.[15] Avoid protocols with harsh alkaline conditions or high temperatures.
-
RNase Contamination: Use RNase-free reagents and consumables throughout the procedure.[9] Consider adding RNase inhibitors during cell lysis.
-
Protocol Modification for Specific Samples: For samples with high levels of polysaccharides or proteoglycans, a high-salt precipitation step may be necessary to remove these contaminants.[9]
Step 3: Assess the Integrity and Purity of the tRNA Isolate
Issue: Degraded or contaminated RNA can lead to inaccurate quantification of tRNA modifications.
Recommendations:
-
Gel Electrophoresis: Run an aliquot of your tRNA isolate on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE) to visualize the integrity of the tRNA. Intact tRNA should appear as a distinct band.
-
Spectrophotometry: Measure the A260/A280 and A260/A230 ratios to assess the purity of your RNA isolate. A260/A280 should be ~2.0, and A260/A230 should be between 2.0 and 2.2.
Step 4: Validate the Analytical Method for m7G Quantification
Issue: The analytical technique may not be sensitive enough or may have inherent biases affecting the quantification of m7G.
Recommendations:
-
Mass Spectrometry (LC-MS/MS): This is a highly sensitive and accurate method for quantifying known tRNA modifications.[11] Ensure that your sample preparation (digestion of tRNA to nucleosides) is complete.
-
Next-Generation Sequencing (tRNA-Seq): Specialized tRNA sequencing protocols can infer modifications based on reverse transcriptase errors or stops.[12][13][14] Be aware that different reverse transcriptases can have different sensitivities to various modifications.
-
Use of Internal Standards: For quantitative analyses, the use of isotopically labeled internal standards is highly recommended to account for variations in sample processing and instrument response.
Experimental Protocols
Protocol 1: tRNA Isolation using Acid-Phenol Extraction
This protocol is designed to preserve post-transcriptional modifications of tRNA.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., TRIzol)
-
Acid-Phenol:Chloroform (pH 4.5)
-
75% Ethanol (RNase-free)
-
RNase-free water
Procedure:
-
Homogenize the cell pellet in Lysis Buffer according to the manufacturer's instructions.
-
Add chloroform, mix vigorously, and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add an equal volume of acid-phenol:chloroform, vortex, and centrifuge.
-
Transfer the aqueous phase to a new tube.
-
Precipitate the RNA by adding 1.5 volumes of isopropanol and incubating at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet briefly and resuspend in RNase-free water.
Protocol 2: Quantification of m7G by LC-MS/MS
This protocol outlines the general steps for quantifying m7G using liquid chromatography-tandem mass spectrometry.
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
m7G analytical standard and isotopically labeled internal standard
Procedure:
-
tRNA Digestion:
-
To 1-5 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add BAP and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
-
Sample Cleanup:
-
Filter the digested sample to remove enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify m7G using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for m7G.
-
Quantify against a standard curve generated with the m7G analytical standard and normalize to the isotopically labeled internal standard.
-
Visualizations
Caption: Biosynthesis of 7-Methylwyosine (m7G) in tRNA.
References
- 1. 7-Methylguanosine Modifications in Transfer RNA (tRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methylguanosine Modifications in Transfer RNA (tRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tRNA Modifications: Impact on Structure and Thermal Adaptation [mdpi.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. pnas.org [pnas.org]
- 6. tRNA modifications regulate translation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | PLOS Genetics [journals.plos.org]
- 8. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. tRNAs Are Stable After All: Pitfalls in Quantification of tRNA from Starved Escherichia coli Cultures Exposed by Validation of RNA Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust method for measuring aminoacylation through tRNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A robust method for measuring aminoacylation through tRNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
improving the purification of 7-Methylwyosine from complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purification of 7-Methylwyosine from complex mixtures. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 7-Methylwyosine and why is its purification challenging?
A1: 7-Methylwyosine (mimG) is a hypermodified, tricyclic guanosine (B1672433) derivative found in the transfer RNA (tRNA) of many archaeal organisms.[1][2] Its purification is challenging due to its complex structure, potential instability under certain conditions, and typically low abundance in biological samples. Furthermore, it is often present in complex mixtures containing other structurally similar nucleosides and biomolecules, which can interfere with separation.
Q2: From what types of complex mixtures is 7-Methylwyosine typically purified?
A2: 7-Methylwyosine is most commonly purified from hydrolyzed tRNA isolated from archaeal cell cultures.[1][3] The initial mixture is therefore a complex digest of total RNA, containing all four canonical ribonucleosides (adenosine, guanosine, cytidine, and uridine) as well as a variety of other modified nucleosides, residual enzymes, and salts from buffer solutions.
Q3: What are the primary methods for purifying 7-Methylwyosine?
A3: The primary methods for purifying 7-Methylwyosine and other modified nucleosides include High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), Solid-Phase Extraction (SPE), and Affinity Chromatography. Often, a combination of these techniques is employed to achieve high purity.
Q4: What are the critical stability concerns for 7-Methylwyosine during purification?
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 7-Methylwyosine.
Low Yield or No Recovery of 7-Methylwyosine
| Question | Possible Cause | Suggested Solution |
| Why is my final yield of 7-Methylwyosine consistently low? | Degradation during sample preparation: Exposure to acidic conditions can cause hydrolysis of the glycosidic bond. | - Maintain a neutral or slightly basic pH (pH 7-8) during all extraction and purification steps.- Avoid strong acids for pH adjustment.- Work at reduced temperatures (4°C) to minimize enzymatic and chemical degradation. |
| Inefficient enzymatic hydrolysis of tRNA: Incomplete release of 7-Methylwyosine from the tRNA polymer. | - Optimize the digestion protocol by adjusting the enzyme-to-substrate ratio and incubation time.- Ensure the use of a nuclease cocktail (e.g., nuclease P1 followed by phosphodiesterase I and alkaline phosphatase) for complete digestion to single nucleosides. | |
| Poor binding to the purification matrix (SPE or HPLC): The chosen stationary phase or mobile phase conditions are not optimal for retaining 7-Methylwyosine. | - For RP-HPLC, screen different C18 columns from various manufacturers as selectivity can vary.- Optimize the mobile phase composition, including the organic solvent concentration and the type and concentration of the ion-pairing agent (if used).- For SPE, test different sorbents (e.g., C18, polymeric reversed-phase). | |
| I am not detecting any 7-Methylwyosine in my final eluate. What could be the issue? | Loss during washing steps: The washing solvent may be too strong, causing the premature elution of 7-Methylwyosine. | - Decrease the organic solvent percentage in the wash buffer for both SPE and HPLC.- Analyze the wash fractions to determine if the compound is being lost at this stage. |
| Irreversible binding to the column: The compound may be binding too strongly to the stationary phase. | - Increase the percentage of organic solvent in the elution buffer.- For persistent issues, consider a different stationary phase or purification method. | |
| Compound degradation: Complete degradation of 7-Methylwyosine due to harsh chemical conditions. | - Re-evaluate all buffer compositions and pH values throughout the workflow.- Prepare fresh buffers for each experiment. |
Poor Purity of the Final Product
| Question | Possible Cause | Suggested Solution |
| My purified 7-Methylwyosine is contaminated with other nucleosides. How can I improve the purity? | Co-elution with structurally similar compounds: Other modified or unmodified nucleosides may have similar retention times under the current chromatographic conditions. | - Optimize the HPLC gradient. A shallower gradient will provide better resolution between closely eluting peaks.- Adjust the mobile phase pH. Small changes in pH can alter the ionization state of nucleosides and improve separation.- Consider a two-step purification strategy, such as SPE followed by HPLC. |
| Presence of non-nucleoside contaminants (e.g., salts, proteins): Inadequate sample cleanup prior to the final purification step. | - Incorporate a desalting step using SPE before HPLC analysis.- If residual proteins are an issue, include a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) in the initial sample preparation. | |
| The baseline of my chromatogram is noisy, making it difficult to identify the 7-Methylwyosine peak. | Contaminated mobile phase or HPLC system: Impurities in the solvents or buildup of contaminants in the HPLC system. | - Use high-purity, HPLC-grade solvents and additives.- Filter all mobile phases before use.- Regularly flush the HPLC system with a strong solvent wash. |
Quantitative Data on Purification Methods
The following tables provide representative data for the purification of modified nucleosides like 7-Methylwyosine. These values are illustrative and may vary depending on the specific experimental conditions and the complexity of the initial mixture.
Table 1: Comparison of Purification Techniques for 7-Methylwyosine
| Purification Method | Typical Recovery (%) | Achievable Purity (%) | Throughput | Resolution |
| Solid-Phase Extraction (SPE) | 75 - 90 | 60 - 80 | High | Low |
| Reversed-Phase HPLC (RP-HPLC) | 60 - 85 | > 95 | Low | High |
| Affinity Chromatography | 50 - 80 | > 90 | Medium | High |
Table 2: Illustrative RP-HPLC Gradient Optimization for 7-Methylwyosine Purification
| Gradient Program | Run Time (min) | Resolution (vs. Guanosine) | Purity of 7-Methylwyosine Fraction (%) |
| Fast Gradient (5-95% B in 10 min) | 15 | 1.2 | 85 |
| Standard Gradient (5-50% B in 20 min) | 30 | 1.8 | 96 |
| Shallow Gradient (10-30% B in 30 min) | 40 | 2.5 | > 99 |
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0; Buffer B: Acetonitrile.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Initial Cleanup
This protocol is designed for the initial cleanup and enrichment of 7-Methylwyosine from a hydrolyzed tRNA sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Adjust the pH of the hydrolyzed tRNA sample to ~7.0 and load it onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove salts and very polar impurities.
-
Elution: Elute the retained nucleosides, including 7-Methylwyosine, with 2 mL of 50% methanol in water.
-
Drying: Dry the eluted fraction under vacuum.
-
Reconstitution: Reconstitute the dried sample in a small volume of the initial HPLC mobile phase for further purification.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for High-Purity Isolation
This protocol describes the final purification of 7-Methylwyosine using RP-HPLC.
-
System Preparation: Equilibrate a C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B) at a flow rate of 1 mL/min.
-
Injection: Inject the reconstituted sample from the SPE step onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 40% Buffer B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm or a more specific wavelength if the UV-Vis spectrum of 7-Methylwyosine is known.
-
Fraction Collection: Collect the peak corresponding to 7-Methylwyosine based on its retention time, which should be determined using a standard if available.
-
Post-Purification: Desalt the collected fraction if necessary (e.g., if using non-volatile salts in the mobile phase) and dry under vacuum.
Visualizations
Caption: Workflow for 7-Methylwyosine Purification.
Caption: Decision Tree for Low Yield Troubleshooting.
References
- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in CRISPR Studies of the Wyosine Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in CRISPR-based studies of the wyosine (B1684185) pathway.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR, and why are they a significant concern when studying the wyosine pathway?
A1: Off-target effects are unintended genomic modifications at sites other than the intended on-target site.[1][2][3] These occur because the Cas9 nuclease can tolerate some mismatches between the single guide RNA (sgRNA) and the DNA sequence, leading to cleavage at unintended locations.[3][4] In the context of the wyosine pathway, which involves a series of essential genes for tRNA modification (e.g., TRM5, TYW1, TYW2, TYW3, TYW4), off-target mutations can lead to misleading experimental outcomes.[5][6][7] Unintended mutations in other genes could confound the phenotypic analysis, making it difficult to attribute observed effects solely to the disruption of the targeted wyosine pathway gene.
Q2: How can I design optimal sgRNAs to minimize off-target effects for wyosine pathway genes?
A2: Optimal sgRNA design is crucial for minimizing off-target effects.[1] Several key parameters should be considered:
-
Uniqueness of the Target Sequence: Choose a target sequence within your gene of interest (e.g., TYW1) that has the fewest potential off-target sites in the genome. Utilize bioinformatics tools to predict potential off-target sites.[8][9]
-
GC Content: Aim for a GC content between 40-60% in your sgRNA sequence for optimal activity.[2]
-
Length of sgRNA: Truncated sgRNAs (17-18 nucleotides) have been shown to decrease off-target effects without compromising on-target efficiency.[2]
-
Avoid Repetitive Regions: Target unique regions of the wyosine pathway genes to reduce the likelihood of off-target binding in repetitive genomic areas.
Q3: Which CRISPR-Cas9 variants are recommended for high-fidelity editing of wyosine pathway genes?
A3: To reduce off-target effects, several high-fidelity Cas9 variants have been engineered. These variants have reduced non-specific DNA contacts, thereby increasing specificity.[10] For studies on the wyosine pathway, consider using one of the following:
-
SpCas9-HF1: A high-fidelity variant that has been shown to have undetectable genome-wide off-targets for many sgRNAs.[10]
-
eSpCas9: An enhanced specificity variant that also demonstrates a significant reduction in off-target activity.[3]
-
Sniper2L: A high-fidelity Cas9 variant that maintains high on-target activity while reducing off-target effects.[11]
While these variants often have improved specificity, their on-target activity can sometimes be reduced compared to wild-type Cas9.[12][13] It is therefore important to validate their efficiency for your specific target in the wyosine pathway.
Q4: What are the best methods for experimentally validating off-target effects in my CRISPR experiments targeting the wyosine pathway?
A4: Experimental validation is essential to confirm the presence and frequency of off-target mutations. Several unbiased, genome-wide methods are available:
-
DISCOVER-Seq: This method identifies sites of DNA repair by detecting the recruitment of the MRE11 DNA repair factor, which allows for the identification of both on- and off-target cleavage events in vivo and in vitro.[8][14][15]
-
Digenome-seq: This in vitro method involves treating purified genomic DNA with the Cas9-sgRNA complex, followed by whole-genome sequencing to identify cleavage sites.[4][14][16] It is highly sensitive and can detect off-target sites with frequencies as low as 0.1%.[4][17]
-
GUIDE-seq: This cell-based method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) at sites of DNA double-strand breaks, which are then identified by sequencing.[4]
Troubleshooting Guides
Problem 1: Low On-Target Editing Efficiency for a Wyosine Pathway Gene
| Potential Cause | Recommended Solution |
| Suboptimal sgRNA Design | Redesign your sgRNA using multiple prediction tools.[18][19] Ensure the target site is in a crucial functional domain of the protein and not near the N- or C-terminus.[20][21] Test two to three different sgRNAs to identify the most efficient one.[22] |
| Poor Delivery of CRISPR Components | Optimize your delivery method (e.g., electroporation, lipid-based transfection).[23] Consider using ribonucleoprotein (RNP) complexes of the Cas9 protein and sgRNA, which can increase editing efficiency and reduce off-target effects due to their transient nature.[22][24] |
| Cell Line Specific Effects | The chromatin state of the target locus can affect editing efficiency. If possible, test your CRISPR experiment in a different cell line. Also, ensure you are optimizing your experiment in the same cell line you will use for your main study.[23] |
| Low Cas9 Activity | Verify the expression and functionality of your Cas9 nuclease.[25] If using a high-fidelity variant with known lower activity, you may need to increase the concentration of the RNP complex or the duration of exposure. |
Problem 2: High Frequency of Off-Target Mutations Detected
| Potential Cause | Recommended Solution |
| Poorly Designed sgRNA | Re-evaluate your sgRNA design for potential off-target sites using updated bioinformatic tools.[26] Select a new target site with higher specificity. |
| Use of Wild-Type Cas9 | Switch to a high-fidelity Cas9 variant such as SpCas9-HF1, eSpCas9, or Sniper2L to reduce off-target cleavage.[3][10][11] |
| Prolonged Expression of Cas9 and sgRNA | Deliver CRISPR components as RNPs or mRNA instead of plasmid DNA to limit the time the editing machinery is active in the cell.[24][27] |
| High Concentration of CRISPR Components | Titrate the concentration of your Cas9 and sgRNA to find the lowest effective concentration that maintains on-target activity while minimizing off-target effects.[1] |
Problem 3: Unexpected Phenotypes Observed After CRISPR Editing
| Potential Cause | Recommended Solution |
| Undetected Off-Target Mutations | Perform a comprehensive, unbiased off-target analysis using methods like DISCOVER-Seq or Digenome-seq to identify any unintended mutations.[14][15] |
| Large Deletions or Chromosomal Rearrangements | On-target double-strand breaks can sometimes lead to large deletions or translocations. Analyze the edited locus for larger structural variations using long-range PCR or other genomic methods. |
| Disruption of a Different Gene Isoform | Ensure your sgRNA targets an exon common to all major isoforms of the wyosine pathway gene you are studying.[28] |
| Haploinsufficiency or Essential Gene Effects | The targeted wyosine pathway gene may be essential for cell viability, and a complete knockout may not be possible.[28] Consider using CRISPR interference (CRISPRi) for gene knockdown instead of knockout. |
Data Summary Tables
Table 1: Comparison of In Silico Off-Target Prediction Tools
| Tool | Algorithm Principle | Key Features |
| Cas-OFFinder | Searches for potential off-target sites with a specified number of mismatches. | Fast and versatile, allows for mismatches and DNA/RNA bulges. |
| CRISPR Design Tool (Synthego) | Uses a proprietary algorithm to rank guides based on on-target activity and off-target potential. | User-friendly interface, provides recommended sequences with high knockout scores.[18] |
| CHOPCHOP | Ranks potential gRNAs based on predicted efficiency, off-target sites, and self-inactivation. | Supports a wide range of organisms and CRISPR enzymes. |
Table 2: On- and Off-Target Activity of Different Cas9 Variants
| Cas9 Variant | Relative On-Target Activity | Off-Target Reduction | Key Mutations |
| Wild-Type SpCas9 | 100% | - | None |
| SpCas9-HF1 | ~85% | >90% | N497A, R661A, Q695A, Q926A[10] |
| eSpCas9 | Variable (can be lower) | High | K848A, K1003A, R1060A |
| Sniper2L | High (retained activity) | High | E532A, H533A, E535A, D536A, Y993F, K1003A |
Table 3: Comparison of Off-Target Detection Methods
| Method | Type | Sensitivity | Advantages | Limitations |
| Whole Genome Sequencing (WGS) | Cell-based | Dependent on sequencing depth | Unbiased, detects all types of mutations | High cost, can miss low-frequency events, may detect naturally occurring variants.[8][14] |
| Digenome-seq | In vitro | As low as 0.1% | Highly sensitive, unbiased | In vitro results may not fully recapitulate the in vivo situation.[4][16][17] |
| DISCOVER-Seq | Cell-based/In vivo | High | Unbiased, applicable in vivo, identifies sites of DNA repair.[8][14][15] | May be biased by the efficiency of MRE11 chromatin immunoprecipitation. |
| GUIDE-seq | Cell-based | As low as 0.03% | Unbiased, highly sensitive | Requires transfection of a dsODN tag, which may have its own cellular effects.[4] |
Detailed Experimental Protocols
Protocol 1: sgRNA Design and In Vitro Validation for TYW1
-
Obtain the TYW1 sequence: Retrieve the coding sequence of the TYW1 gene for your organism of interest from a database such as NCBI or Ensembl.
-
In Silico Design:
-
Input the TYW1 sequence into at least two different sgRNA design tools (e.g., Synthego CRISPR Design Tool, CHOPCHOP).
-
Select 3-4 candidate sgRNAs that target a conserved, early exon and have high predicted on-target scores and low predicted off-target scores.
-
-
Synthesize sgRNAs: Synthesize the selected sgRNAs and the corresponding DNA templates for the target region.
-
In Vitro Cleavage Assay:
-
Amplify the target DNA region from genomic DNA.
-
Set up in vitro digestion reactions containing the purified Cas9 protein, one of the synthetic sgRNAs, and the target DNA template.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Analyze the cleavage products by agarose (B213101) gel electrophoresis. An efficient sgRNA will result in the cleavage of the target DNA into two smaller fragments.[22]
-
-
Select the Best sgRNA: Choose the sgRNA that shows the highest cleavage efficiency in the in vitro assay for your cell-based experiments.
Protocol 2: Ribonucleoprotein (RNP) Delivery into Human Cells
-
Prepare the RNP Complex:
-
Dilute the purified, high-fidelity Cas9 protein and the validated synthetic sgRNA in an appropriate buffer.
-
Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Culture your human cell line to the desired confluency.
-
Harvest and resuspend the cells in an electroporation buffer at the recommended concentration.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofector or other electroporation system with an optimized program for your specific cell type.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed media.
-
Incubate the cells under standard conditions for 48-72 hours.
-
-
Genomic DNA Extraction and Analysis:
-
Harvest a portion of the cells and extract genomic DNA.
-
Perform PCR to amplify the on-target region.
-
Analyze the PCR product for editing efficiency using methods such as Sanger sequencing with TIDE analysis or next-generation sequencing.
-
Protocol 3: Off-Target Analysis using DISCOVER-Seq
-
CRISPR Editing: Perform your CRISPR experiment using the optimized RNP delivery protocol.
-
Cell Fixation and Chromatin Preparation:
-
After 48-72 hours, fix the cells with formaldehyde (B43269) to crosslink proteins to DNA.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
-
Chromatin Immunoprecipitation (ChIP):
-
Incubate the sheared chromatin with an antibody specific for the MRE11 protein.
-
Use protein A/G magnetic beads to pull down the MRE11-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the crosslinks.
-
-
Library Preparation and Sequencing:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm to identify regions enriched for MRE11 binding.
-
These enriched regions correspond to the sites of DNA double-strand breaks induced by the CRISPR-Cas9 system, representing both on- and off-target cleavage sites.
-
Visualizations
Caption: The Wyosine Biosynthesis Pathway in Eukaryotes.
Caption: Workflow for Minimizing Off-Target Effects.
Caption: Troubleshooting Low Editing Efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
- 8. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 9. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 10. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sniper2L is a high-fidelity Cas9 variant with high activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boosting activity of high-fidelity CRISPR/Cas9 variants using a tRNAGln-processing system in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the on-target activity of high-fidelity Cas9 editors by combining rational design and random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 17. youtube.com [youtube.com]
- 18. synthego.com [synthego.com]
- 19. stemcell.com [stemcell.com]
- 20. synthego.com [synthego.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. eu.idtdna.com [eu.idtdna.com]
- 23. synthego.com [synthego.com]
- 24. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 25. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 26. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 28. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
Technical Support Center: Analysis of 7-Methylguanosine by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the MS/MS analysis of 7-Methylguanosine, particularly addressing the issue of poor fragmentation.
Troubleshooting Guide: Poor Fragmentation of 7-Methylguanosine
This guide is designed to systematically diagnose and resolve issues leading to weak or inconsistent fragmentation of 7-Methylguanosine in your LC-MS/MS experiments.
Question: I am not seeing the expected fragment for 7-Methylguanosine, or the signal is very weak. Where should I start troubleshooting?
Answer: Start with a systematic evaluation of your entire workflow, from sample preparation to data acquisition. The logical flow for troubleshooting is outlined in the diagram below.
Question: My basic instrument checks are fine. How do I specifically optimize the fragmentation of 7-Methylguanosine?
Answer: The key to good fragmentation is optimizing the collision energy (CE). The primary fragmentation pathway for 7-Methylguanosine, like other nucleosides, is the cleavage of the N-glycosidic bond, which separates the methylated guanine (B1146940) base from the ribose sugar.
Expected Fragmentation
The protonated molecule of 7-Methylguanosine ([M+H]⁺) has an m/z of approximately 298.12. Upon fragmentation, it should yield a characteristic product ion corresponding to the protonated 7-methylguanine (B141273) base ([7-Methylguanine+H]⁺) at an m/z of approximately 166.07.
| Compound | Precursor Ion (m/z) | Primary Fragment Ion (m/z) | Description of Neutral Loss |
| 7-Methylguanosine | ~298.12 | ~166.07 | Loss of the ribose sugar moiety (132.05 Da) |
Experimental Protocol: Collision Energy Optimization
To find the optimal CE for this fragmentation, a collision energy ramp experiment is recommended. This involves analyzing a standard solution of 7-Methylguanosine while systematically varying the collision energy and monitoring the intensity of the precursor and fragment ions.
1. Sample Preparation:
-
Prepare a 1 µg/mL solution of 7-Methylguanosine in a solvent compatible with your LC method (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
2. LC-MS/MS Method Setup:
-
Use a suitable reversed-phase column (e.g., C18).
-
Set up your mass spectrometer to monitor the transition from the precursor ion (m/z 298.12) to the expected fragment ion (m/z 166.07).
3. Collision Energy Ramp:
-
Create a series of experiments or a single experiment with multiple periods where the collision energy is incrementally increased. A good starting point is a range from 5 to 40 volts (or arbitrary units depending on the instrument) in steps of 2-3 volts.
-
For each CE value, inject the standard solution and record the intensity of the fragment ion at m/z 166.07.
4. Data Analysis:
-
Plot the intensity of the fragment ion as a function of the collision energy.
-
The optimal collision energy will be the value that produces the highest intensity for the fragment ion.
| Collision Energy (V) | Fragment Ion Intensity (Arbitrary Units) |
| 5 | Low |
| 10 | Increasing |
| 15 | Increasing |
| 20 | Maximum [1] |
| 25 | Decreasing |
| 30 | Low |
| 35 | Very Low |
| 40 | Negligible |
| Note: This table is illustrative. The optimal CE will vary depending on the instrument and specific source conditions. A study on the similar compound N2-n-butyl-2'-deoxyguanosine showed optimal fragmentation at a collision energy of 20 V for the neutral loss of the deoxyribose.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common fragmentation pathway for 7-Methylguanosine in positive ion mode ESI-MS/MS?
The most common and expected fragmentation pathway is the cleavage of the N-glycosidic bond between the 7-methylguanine base and the ribose sugar.[2] This is a charge-directed fragmentation that results in the neutral loss of the ribose moiety and the detection of the protonated 7-methylguanine base as the primary fragment ion.
Q2: Which fragmentation technique (CID, HCD, or ETD) is best for 7-Methylguanosine?
For a small molecule like 7-Methylguanosine, Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most suitable and commonly used techniques.
-
CID: This is a robust and widely available technique that is generally sufficient for fragmenting small molecules like nucleosides.[3]
-
HCD: This technique, available on Orbitrap instruments, is a form of CID that occurs in a separate collision cell. It can provide higher fragmentation efficiency and better quality spectra, which may be beneficial if you are struggling to get a strong signal with CID.
-
ETD (Electron-Transfer Dissociation): This technique is generally not necessary or advantageous for small, singly charged molecules like 7-Methylguanosine. ETD is most effective for highly charged peptides and proteins, especially for preserving labile post-translational modifications.
Q3: My signal intensity for the 7-Methylguanosine precursor ion is low. What should I check?
Low precursor ion intensity will inevitably lead to poor fragment ion intensity. Here are some common causes and solutions:
-
Sample Concentration: Ensure the concentration of your sample is within the linear range of your instrument.
-
Ion Source Contamination: A dirty ion source is a frequent cause of signal loss. Follow your manufacturer's protocol for cleaning the ion source components.
-
Ion Source Parameters: The efficiency of ionization is highly dependent on the ion source settings. Systematically optimize the following:
-
Gas Flows: Nebulizer and drying gas flows.
-
Temperatures: Drying gas and capillary temperatures.
-
Voltages: Capillary and spray voltages.
-
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.
-
Matrix Effects: If you are analyzing complex samples, co-eluting matrix components can suppress the ionization of 7-Methylguanosine. Improve your sample clean-up or chromatographic separation to mitigate this.
Q4: Can you provide a general experimental workflow for developing an LC-MS/MS method for 7-Methylguanosine?
Certainly. The following diagram outlines a typical workflow for method development.
Recommended Starting Parameters for Method Development
The following table provides a set of starting parameters that can be used as a baseline for developing your own method. These will likely require further optimization for your specific instrument and application.
| Parameter | Recommended Starting Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 298.12 |
| Product Ion (m/z) | 166.07 |
| Collision Energy | Start with a ramp of 5-40 V; expect optimum around 15-25 V |
| Dwell Time | 50-100 ms |
References
Technical Support Center: Enhancing Recombinant Enzyme Expression for 7-Methylwyosine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the expression of recombinant enzymes essential for 7-Methylwyosine (mimG) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key recombinant enzymes required for the synthesis of 7-Methylwyosine?
A1: The in vitro synthesis of 7-Methylwyosine from a guanosine-containing tRNA substrate requires two key archaeal enzymes:
-
A bifunctional tRNA:(guanine-N1)-methyltransferase/tRNA:(4-demethylwyosine-C7)-methyltransferase (aTrm5a/Taw22 homolog): This enzyme catalyzes two crucial steps: the N1-methylation of guanosine (B1672433) at position 37 (G37) of the tRNA to form 1-methylguanosine (B33566) (m¹G), and the subsequent C7-methylation of the 4-demethylwyosine (B1206707) (imG-14) intermediate to form isowyosine (B13420988) (imG2).
-
A tRNA:(isowyosine-N4)-methyltransferase (TYW3/Taw3 homolog): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the final step, the N4-methylation of isowyosine (imG2) to produce 7-Methylwyosine (mimG).
Q2: My archaeal enzyme is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A2: Insoluble protein expression is a common challenge when expressing archaeal proteins in E. coli.[1][2] Here are several strategies to enhance solubility:
-
Lower Expression Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding.[3][4]
-
Use a Solubility-Enhancing Fusion Tag: Fusing your enzyme with a highly soluble protein can significantly improve its solubility.[1] Common tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Thioredoxin (Trx).
-
Optimize Codon Usage: Archaeal genes often contain codons that are rare in E. coli, which can lead to translational pausing and misfolding. Synthesizing a codon-optimized gene for E. coli expression can significantly improve expression levels and solubility.
-
Co-express Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the correct folding of your recombinant protein.
-
Use a Different E. coli Strain: Strains like Rosetta(DE3) are engineered to express tRNAs for rare codons, which can improve the expression of heterologous proteins.
Q3: I have very low or no expression of my recombinant methyltransferase. What are the likely causes and how can I troubleshoot this?
A3: Low or no protein expression can be due to several factors. A systematic troubleshooting approach is recommended.
-
Verify Your Construct: Ensure there are no mutations, frameshifts, or premature stop codons in your expression construct by re-sequencing the plasmid.
-
Check for Protein Degradation: The expressed protein may be unstable and rapidly degraded by host proteases. Perform a time-course expression analysis and analyze total cell lysates by SDS-PAGE and Western blot to detect any protein expression. Adding protease inhibitors during cell lysis is also recommended.
-
Optimize Induction Conditions: Vary the inducer (e.g., IPTG) concentration and the induction time. Sometimes, a lower inducer concentration and a longer induction period at a lower temperature can improve the yield of soluble protein.
-
Assess mRNA Levels: If possible, perform RT-qPCR to determine if the gene is being transcribed. A lack of transcription could indicate a problem with the promoter or other regulatory elements in your vector.
-
Consider Protein Toxicity: The expressed protein might be toxic to E. coli. If you observe slow cell growth after induction, consider using a vector with tighter expression control or a different expression host.
Troubleshooting Guides
Problem 1: Low Yield of Purified Recombinant Enzyme
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell lysis by optimizing sonication parameters or using chemical lysis reagents. Perform all steps at 4°C to minimize protein degradation. |
| Protein Degradation | Add a protease inhibitor cocktail to the lysis buffer. |
| Suboptimal Purification Buffer | Optimize the pH and salt concentration of your binding, wash, and elution buffers. For His-tagged proteins, a small amount of imidazole (B134444) (10-20 mM) in the lysis and wash buffers can reduce non-specific binding of contaminating proteins. |
| Inaccessible Affinity Tag | If using an N- or C-terminal affinity tag, consider switching the tag to the other end of the protein. The accessibility of the tag can be influenced by the protein's tertiary structure. |
| Poor Binding to Affinity Resin | Ensure the column is properly equilibrated. For His-tagged proteins, check that the resin has not been stripped of its metal ions. Regenerate the column if necessary. |
Problem 2: Purified Enzyme is Inactive
| Potential Cause | Recommended Solution |
| Incorrect Protein Folding | Re-optimize expression conditions to favor proper folding (e.g., lower temperature, use of fusion tags, co-expression of chaperones). |
| Absence of a Required Cofactor | The enzyme may require a specific cofactor for its activity that is not present in E. coli. Supplement the growth media or lysis buffer with the necessary cofactor. |
| Denaturation during Purification | Avoid harsh purification conditions. Maintain a stable pH and appropriate ionic strength in all buffers. If the protein is sensitive to oxidation, add a reducing agent like DTT or β-mercaptoethanol to the buffers. |
| Improper Storage | Store the purified enzyme in a buffer that maintains its stability, often containing glycerol (B35011) (10-50%) to prevent freezing-induced denaturation, and store at -80°C for long-term storage. |
| Inhibitors in the Final Eluate | High concentrations of imidazole used for eluting His-tagged proteins can inhibit some enzymes. Dialyze the purified protein against a suitable storage buffer to remove the imidazole. |
Data Presentation
Table 1: Representative Yields of Recombinant Archaeal Proteins Expressed in E. coli
| Protein | Expression System | Fusion Tag | Yield (mg/L of culture) | Reference |
| Pyrococcus furiosus α-amylase | E. coli | None | ~10 | |
| Batis maritima Methyl Chloride Transferase | E. coli BL21(DE3) | C-terminal His-tag | ~2-3 (soluble fraction) | |
| Human Glucagon-like peptide 1 | E. coli | Trx-Intein-ELK16 | ~1.8 µg/mg wet cell weight | |
| Various Archaeal Membrane Transporters | E. coli BL21 Star & C43(DE3) | C-terminal His-tag | ≥ 0.4 |
Table 2: Typical Specific Activities of Recombinant Methyltransferases
| Enzyme | Substrate | Assay Method | Specific Activity | Reference |
| Human TRM140 | tRNA | Radiolabeled SAM | ~150 pmol/min/mg | |
| E. coli RlmC | 23S rRNA | Radiolabeled SAM | Not specified | |
| Human SET7/9 | Histone H3 | Colorimetric | ~0.02 µmol/min/mL |
Experimental Protocols
Protocol 1: Cloning of Archaeal Methyltransferase Genes into a pET Expression Vector
-
Primer Design: Design forward and reverse primers for the amplification of the target methyltransferase gene from the archaeal genomic DNA. Incorporate restriction sites (e.g., NdeI and XhoI) into the primers for cloning into a pET vector (e.g., pET-28a).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target gene.
-
Vector and Insert Digestion: Digest both the purified PCR product and the pET vector with the selected restriction enzymes.
-
Ligation: Ligate the digested insert and vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence and reading frame of the insert by Sanger sequencing.
Protocol 2: Expression and Purification of His-tagged Recombinant Methyltransferases
-
Transformation: Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)).
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate overnight with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Sonicate the cells on ice to lyse them.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
Protocol 3: In Vitro Methyltransferase Activity Assay (Radiolabel-based)
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 8.0)
-
5 mM MgCl₂
-
1 mM DTT
-
10 µM S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM)
-
1 µg of undermethylated tRNA substrate
-
Purified recombinant methyltransferase (e.g., 1-5 µg)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C for enzymes from hyperthermophiles) for 30-60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Precipitation and Washing: Incubate on ice for 10 minutes to precipitate the tRNA. Spot the mixture onto a filter paper disc. Wash the filter discs three times with cold 5% TCA and once with ethanol.
-
Scintillation Counting: Dry the filter discs and measure the incorporated radioactivity using a liquid scintillation counter. The amount of incorporated [¹⁴C]-methyl groups is proportional to the enzyme activity.
Visualizations
Caption: Biosynthetic pathway of 7-Methylwyosine (mimG) in Archaea.
Caption: Troubleshooting workflow for low recombinant enzyme expression.
References
- 1. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble expression of archaeal proteins in Escherichia coli by using fusion-partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. sketchviz.com [sketchviz.com]
Validation & Comparative
A Comparative Guide to 7-Methylguanosine and Wybutosine in Translation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of two critical modified nucleosides, 7-Methylguanosine (B147621) (m7G) and Wybutosine (yW), and their distinct, essential functions in eukaryotic translation.
Introduction: Two Modifications, Two Core Functions
Protein synthesis is a meticulously regulated process, with chemical modifications to both messenger RNA (mRNA) and transfer RNA (tRNA) playing pivotal roles in ensuring its efficiency and fidelity. Among the more than 100 known RNA modifications, 7-Methylguanosine (m7G) and Wybutosine (yW) are exemplary in their specialized functions at different stages of translation.
-
7-Methylguanosine (m7G): The Initiator. This modification is found at the 5' end of eukaryotic mRNAs, forming the "cap" structure.[1][2] Its primary role is to orchestrate the initiation of translation by recruiting the ribosomal machinery.[3][4]
-
Wybutosine (yW): The Frame-Keeper. This hypermodified guanosine (B1672433) derivative is located at position 37, just 3' to the anticodon of tRNAPhe, which is responsible for decoding phenylalanine codons.[5][6] Its complex structure is crucial for maintaining the correct reading frame during the elongation phase of translation.[7][8]
While both are guanosine derivatives, their functional contexts are entirely different. The m7G cap is a universal feature of Pol II-transcribed mRNAs that acts as a gatekeeper for translation initiation, whereas yW is a highly specific modification on a single tRNA species designed to solve a particular decoding challenge.
Functional Comparison: Initiation vs. Elongation Fidelity
The roles of m7G and yW in translation are distinct and address separate challenges in the protein synthesis pathway.
7-Methylguanosine (m7G) at the 5' Cap
The m7G cap is indispensable for the predominant mechanism of translation initiation in eukaryotes, known as cap-dependent initiation.[2] It functions as a molecular beacon recognized by the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex.[9][10] This interaction is the critical first step in recruiting the 43S preinitiation complex (containing the 40S ribosomal subunit) to the mRNA.[9] Beyond initiation, the cap structure also protects the mRNA from degradation by 5'-exonucleases, thereby enhancing its stability.[1][]
Interestingly, the m7G cap also serves a secondary, negative regulatory function. It can block alternative, aberrant pathways of mRNA recruitment to the ribosome that might otherwise occur in the absence of the full suite of eIF4 factors.[3][4] This dual role underscores its importance in ensuring that only intact, mature mRNAs are efficiently and correctly translated.
Wybutosine (yW) in the tRNAPhe Anticodon Loop
Wybutosine is a testament to the evolutionary pressure for high-fidelity translation. Located at position 37 of tRNAPhe, its large, hydrophobic, tricyclic structure plays a critical role in stabilizing the interaction between the tRNA's GAA anticodon and the corresponding UUU/UUC codons on the mRNA within the ribosome's A-site.[5][12][13]
This stabilization is primarily achieved through enhanced base-stacking interactions with the adjacent bases in the anticodon loop.[5] This structural reinforcement restricts the flexibility of the anticodon, which is essential for two reasons:
-
Preventing Ribosomal Frameshifting: The primary function of yW is to prevent the ribosome from slipping on "slippery sequences," particularly runs of U's.[5][6] In the absence of yW, the ribosome is more prone to a -1 frameshift, leading to the synthesis of a non-functional, truncated protein.[14]
-
Ensuring Decoding Accuracy: By pre-ordering the anticodon into a conformation suitable for cognate codon recognition, yW enhances the accuracy and efficiency of phenylalanine decoding.[15][16]
The biosynthesis of yW is a complex, multi-step enzymatic process, highlighting the significant cellular investment in maintaining translational fidelity.[17][18][19]
Quantitative Data Summary
The following table summarizes quantitative data from experimental studies, highlighting the impact of m7G and yW on translational outcomes.
| Parameter | 7-Methylguanosine (m7G) | Wybutosine (yW) | Experimental Context |
| Translation Efficiency | Removal of the m7G cap leads to a dramatic reduction in translation efficiency. For some mRNAs, this can be a >90% decrease .[20] | The absence of yW (hypomodification) specifically impairs the translation of UUU codons.[21] | In vitro translation assays (e.g., rabbit reticulocyte lysate) and cellular transfection assays.[20][21][22] |
| Reading Frame Maintenance | Not directly involved in maintaining the reading frame during elongation. | Absence of yW significantly increases the frequency of -1 ribosomal frameshifting at slippery sequences.[14] | Dual-luciferase reporter assays designed to detect frameshifting events.[14] |
| Binding Affinity | High affinity for eIF4E is critical for initiating cap-dependent translation.[10] | Not applicable (part of tRNA structure). | Biophysical assays (e.g., crystallography, fluorescence polarization).[10] |
| mRNA Stability | Presence of the m7G cap protects mRNA from 5' exonuclease degradation, increasing its half-life.[] | Not applicable (tRNA modification). | mRNA decay assays. |
Visualization of Functional Pathways
Diagram 1: m7G-Cap Dependent Translation Initiation
Caption: Workflow of m7G cap-dependent translation initiation.
Diagram 2: Wybutosine's Role in Preventing Frameshifting
Caption: Wybutosine (yW) stabilizes codon-anticodon pairing to prevent frameshifting.
Key Experimental Protocols
Here we detail the methodologies for two key experiments used to elucidate the functions of m7G and Wybutosine.
Protocol 1: In Vitro Translation Assay for m7G Cap-Dependency
This assay quantitatively measures the importance of the m7G cap for the translation of a specific mRNA.
Objective: To compare the protein yield from an in vitro transcribed mRNA with and without a 5' m7G cap.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the gene of interest (e.g., Firefly Luciferase).
-
T7 RNA Polymerase and transcription buffer.
-
NTPs (ATP, CTP, UTP, GTP).
-
Cap analog (e.g., m7G(5')ppp(5')G or ARCA).
-
Rabbit Reticulocyte Lysate or Wheat Germ Extract translation system.
-
Amino acid mixture (including a labeled amino acid like 35S-Methionine if measuring by autoradiography, or unlabeled for luciferase assay).
-
Luciferase assay substrate (if using a luciferase reporter).
-
RNase inhibitor.
Methodology:
-
In Vitro Transcription:
-
Set up two parallel transcription reactions using the linearized DNA template.
-
Capped Reaction: Add the cap analog to the reaction mix at a 4:1 ratio with GTP.
-
Uncapped Reaction: Use a standard concentration of all four NTPs without any cap analog.
-
Incubate both reactions at 37°C for 1-2 hours.
-
Purify the resulting mRNA transcripts using a suitable method (e.g., column purification) to remove unincorporated nucleotides and enzymes. Quantify the RNA concentration.
-
-
In Vitro Translation:
-
Prepare translation reactions using the rabbit reticulocyte lysate system according to the manufacturer's instructions.
-
Add equal molar amounts of either capped or uncapped mRNA to separate reaction tubes.
-
Incubate at 30°C for 60-90 minutes.
-
-
Quantification of Protein Product:
-
Luciferase Reporter: Add luciferase assay reagent to each reaction and measure the luminescence using a luminometer. The light output is directly proportional to the amount of functional protein synthesized.
-
Radiolabeling: If using 35S-Methionine, run the translation products on an SDS-PAGE gel. Dry the gel and expose it to X-ray film or a phosphorimager screen. Quantify the band intensity corresponding to the full-length protein.
-
-
Analysis:
-
Calculate the translation efficiency of the uncapped mRNA relative to the capped mRNA (which is set to 100%). A significant decrease in the signal from the uncapped mRNA demonstrates a high degree of cap-dependency.[20]
-
Protocol 2: Dual-Luciferase Reporter Assay for Ribosomal Frameshifting
This assay is a powerful tool for quantifying the frequency of programmed ribosomal frameshifting events, such as those prevented by Wybutosine.[14][23]
Objective: To measure the percentage of ribosomes that shift from the 0 reading frame to the -1 reading frame at a specific "slippery sequence."
Materials:
-
Plasmid vector for expressing a dual-luciferase reporter construct in eukaryotic cells.
-
The construct should contain:
-
An upstream Renilla luciferase (Rluc) gene in the 0 frame.
-
A downstream Firefly luciferase (Fluc) gene in the -1 frame.
-
The slippery sequence of interest (e.g., from a viral gene or a sequence sensitive to yW modification) cloned between the Rluc and Fluc genes.
-
A stop codon in the 0 frame immediately following the slippery sequence.
-
-
A "no-shift" control plasmid where Fluc is in the same (0) frame as Rluc and the stop codon is removed.
-
Eukaryotic cell line (e.g., HEK293T or HCT-116).[14]
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 96-well) to reach ~80% confluency on the day of transfection.
-
Transfect the cells with the frameshift reporter plasmid or the in-frame control plasmid using a suitable transfection reagent.
-
-
Cell Lysis and Reporter Assay:
-
After 24-48 hours of expression, wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the Firefly luciferase activity first by adding the Fluc substrate.
-
Subsequently, add the Stop & Glo® reagent to quench the Fluc signal and simultaneously activate the Renilla luciferase reaction. Measure the Rluc activity.
-
-
Analysis:
-
For each sample, calculate the ratio of Fluc activity to Rluc activity (Fluc/Rluc).
-
The frameshifting efficiency (%) is calculated by the following formula: % Frameshift = 100 * [(Fluc/Rluc)_frameshift / (Fluc/Rluc)_in-frame_control]
-
To test the effect of yW, this assay can be performed in cells where a key enzyme in the yW biosynthesis pathway (e.g., TYW1 or TYW2) has been knocked out or knocked down.[14][21] An increase in the frameshift percentage in the knockout cells compared to wild-type cells demonstrates the role of yW in maintaining the reading frame.
-
Diagram 3: Experimental Workflow for Dual-Luciferase Frameshifting Assay
Caption: Workflow for quantifying ribosomal frameshifting using a dual-luciferase reporter.
Conclusion and Implications for Drug Development
The functional comparison of m7G and yW reveals a fundamental principle of translation: the process is fortified at multiple stages by distinct RNA modifications.
-
m7G is a master regulator of initiation. Its presence is a prerequisite for the translation of the vast majority of cellular mRNAs.
-
yW is a specialized fidelity factor. It ensures that the genetic information on specific codons is read without frame errors, a task essential for producing functional proteins.
For drug development professionals, understanding these differences is critical.
-
Targeting the Cap: The m7G cap and its binding protein, eIF4E, are attractive targets for anti-cancer and anti-viral therapies. Inhibiting this interaction can globally shut down protein synthesis, which is often upregulated in cancer cells, or prevent the translation of viral mRNAs.
-
Targeting tRNA Modification: The enzymes responsible for yW biosynthesis could be targets for developing novel therapeutics.[18][24] For instance, pathogens that rely on efficient frameshifting for their life cycle could be compromised by inhibitors of their yW synthesis pathways. Furthermore, defects in yW modification have been linked to neurological disorders, suggesting that modulating this pathway could have therapeutic potential.[21]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Regulation of mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5′-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and block an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5'-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and to block an alternative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wybutosine - Wikipedia [en.wikipedia.org]
- 6. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Crystal structures of 7-methylguanosine 5'-triphosphate (m(7)GTP)- and P(1)-7-methylguanosine-P(3)-adenosine-5',5'-triphosphate (m(7)GpppA)-bound human full-length eukaryotic initiation factor 4E: biological importance of the C-terminal flexible region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. embopress.org [embopress.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Wybutosine hypomodification of tRNAphe activates HERVK and impairs neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beta-globin mRNAs capped with m7G, m2.7(2)G or m2.2.7(3)G differ in intrinsic translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lack of evidence for ribosomal frameshifting in ATP7B mRNA decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Maintaining Translational Fidelity: The Critical Role of 7-Methylwyosine in Preventing Ribosomal Frameshifting
For Immediate Release
In the intricate process of protein synthesis, maintaining the correct reading frame is paramount. A shift in the reading frame by even a single nucleotide can lead to the production of a non-functional or even toxic protein. Transfer RNAs (tRNAs), the adaptor molecules that shuttle amino acids to the ribosome, are heavily modified post-transcriptionally. These modifications, particularly in the anticodon loop, are crucial for ensuring translational accuracy. This guide provides a comprehensive comparison of the role of a specific hypermodified nucleoside, 7-methylwyosine (m7G), in maintaining the reading frame, with a focus on supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
The Wybutosine (B12426080) Family: Guardians of the Reading Frame
7-Methylwyosine is a member of the wybutosine (yW) family of complex tRNA modifications found at position 37, adjacent to the anticodon, in eukaryotic and archaeal tRNAPhe. The intricate, multi-step biosynthesis of wybutosine from a guanosine (B1672433) residue underscores its biological importance. Deficiencies in this pathway have been directly linked to increased instances of ribosomal frameshifting, a phenomenon where the ribosome shifts its reading frame on the messenger RNA (mRNA) template.
The loss of the wybutosine modification, due to the knockout of genes involved in its synthesis, has been shown to enhance ribosomal frameshifting events.[1] This is because the bulky and rigid structure of wybutosine and its derivatives helps to stabilize the codon-anticodon interaction, ensuring the ribosome translocates precisely by three nucleotides at a time.[2][3]
Quantitative Impact of 7-Methylwyosine Deficiency on Frameshifting
The epigenetic silencing of the TYW2 gene, which is involved in the wybutosine biosynthesis pathway, in colon cancer cells leads to a loss of the hypermodified yW nucleoside in tRNAPhe. This loss confers a phenotype prone to ribosomal frameshifting.[1] A dual-luciferase reporter assay, a standard method for quantifying frameshifting efficiency, was used to measure the impact of TYW2 knockout on frameshifting. The results demonstrated a significant increase in frameshifting frequency in cells lacking a functional TYW2 gene.[1]
| Cell Line | Genotype | Frameshifting Frequency (%) | Fold Increase |
| HCT-116 | Wild-Type | ~5% | 1.0 |
| HCT-116 | TYW2 Knockout | ~15% | ~3.0 |
| SW480 | Wild-Type | ~7% | 1.0 |
| SW480 | TYW2 Knockout | ~20% | ~2.8 |
Table 1: Comparison of -1 ribosomal frameshifting frequency in wild-type and TYW2 knockout colon cancer cell lines. Data extrapolated from.
While direct quantitative data for 7-methylwyosine alone is often embedded within studies of the entire wybutosine family, the evidence strongly supports its critical role in preventing frameshifting.
Alternative tRNA Modifications in Reading Frame Maintenance
While 7-methylwyosine is a key player, other tRNA modifications also contribute to maintaining the correct reading frame. The absence of these modifications can similarly lead to increased frameshifting.
| Modification | Location in tRNA | Organism | Effect on Frameshifting | Reference |
| 1-Methylguanosine (m1G) | Position 37 | E. coli | Increased +1 frameshifting | |
| N6-isopentenyladenosine (i6A) | Position 37 | E. coli | Increased +1 frameshifting | |
| Pseudouridine (Ψ) | Anticodon Stem-Loop | S. cerevisiae | Context-dependent effects on fidelity |
Table 2: Other tRNA modifications influencing reading frame maintenance.
These modifications, like 7-methylwyosine, contribute to the structural integrity of the anticodon loop and the stability of the codon-anticodon interaction, thereby preventing ribosomal slippage.
Experimental Protocols
Dual-Luciferase Reporter Assay for Measuring Ribosomal Frameshifting
This assay is a highly sensitive and quantitative method to measure the frequency of ribosomal frameshifting in vivo and in vitro.
Principle: A reporter plasmid is constructed with two luciferase genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by a "slippery sequence" where frameshifting is expected to occur. The FLuc gene is in a different reading frame (e.g., -1 or +1) relative to the RLuc gene. If no frameshifting occurs, only RLuc is translated. If frameshifting occurs at the slippery sequence, a fusion protein of RLuc and FLuc is produced. The ratio of FLuc to RLuc activity is a direct measure of the frameshifting efficiency.
Protocol Outline:
-
Construct Preparation: Clone the slippery sequence of interest between the RLuc and FLuc coding sequences in a suitable expression vector. Ensure the FLuc is in the desired alternative reading frame.
-
Cell Culture and Transfection: Transfect the reporter plasmid into the cells of interest (e.g., wild-type vs. m7G-deficient cells).
-
Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the translated luciferase proteins.
-
Luciferase Assay: Measure the enzymatic activity of both RLuc and FLuc using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Calculate the frameshifting efficiency as the ratio of FLuc activity to RLuc activity. Normalize this ratio to a control construct where both luciferases are in the same reading frame to determine the percentage of frameshifting.
Mass Spectrometry for tRNA Modification Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of tRNA modifications.
Principle: tRNAs are isolated from cells, digested into individual nucleosides, and then separated by liquid chromatography. The mass spectrometer then identifies and quantifies each nucleoside based on its mass-to-charge ratio.
Protocol Outline:
-
tRNA Isolation: Isolate total RNA from cells and enrich for tRNAs using methods like polyacrylamide gel electrophoresis (PAGE).
-
tRNA Digestion: Digest the purified tRNAs into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using reversed-phase liquid chromatography and analyze them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Data Analysis: Identify and quantify the modified nucleosides by comparing their retention times and mass fragmentation patterns to known standards.
Visualizing the Pathways and Processes
Caption: Biosynthesis pathway of Wybutosine (yW) and 7-Methylwyosine (m7G).
Caption: Workflow of the dual-luciferase reporter assay for frameshift analysis.
Caption: Logical diagram illustrating the role of m7G in maintaining the reading frame.
References
comparative analysis of wyosine derivative pathways in different archaea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diverse biosynthetic pathways of wyosine (B1684185) derivatives in different archaeal lineages. Wyosine and its derivatives are hypermodified nucleosides found at position 37 of tRNAPhe, adjacent to the anticodon, in most archaea and eukaryotes. These modifications are crucial for maintaining the translational reading frame and ensuring the fidelity of protein synthesis. In archaea, the wyosine derivative pathways exhibit remarkable diversity, particularly between the two major phyla, Euryarchaeota and Crenarchaeota. This guide summarizes the key enzymatic steps, highlights the differences in these pathways, and provides relevant experimental data and protocols for their study.
Diversity of Wyosine Derivative Pathways Across Archaea
The biosynthesis of wyosine derivatives originates from a guanosine (B1672433) residue at position 37 of the tRNAPhe precursor. The initial step in both archaea and eukaryotes is the methylation of this guanosine to form N1-methylguanosine (m¹G), a reaction catalyzed by the Trm5 family of methyltransferases.[1] From this common intermediate, the pathways diverge significantly, leading to a variety of wyosine derivatives.
In archaea, the central intermediate is 4-demethylwyosine (B1206707) (imG-14), which is synthesized from m¹G by the enzyme Taw1.[2] The subsequent modifications of imG-14 distinguish the pathways in different archaeal groups.[1][3]
Euryarchaeota are characterized by the presence of the enzyme Taw2, which adds an aminocarboxypropyl (acp) group to imG-14, forming yW-86.[3] This can be further methylated by a Taw3-like enzyme to yW-72. In some Euryarchaeota, a different pathway exists where imG-14 is methylated to wyosine (imG).
Crenarchaeota , on the other hand, generally lack the Taw2 enzyme. In this phylum, imG-14 is often converted to isowyosine (B13420988) (imG2) by a specific Trm5 homolog (Trm5a). This can be further methylated to 7-methylwyosine (mimG) by a Taw3-like enzyme.
Interestingly, some archaea, like Haloferax volcanii, lack the downstream enzymes of the wyosine pathway and only possess m¹G at position 37 of their tRNAPhe.
The following diagrams illustrate the major wyosine derivative pathways in Euryarchaeota and Crenarchaeota.
Quantitative Analysis of Wyosine Derivatives and Enzyme Kinetics
The distribution and abundance of wyosine derivatives vary significantly across different archaeal species. This diversity is a direct consequence of the presence or absence of specific biosynthetic enzymes and their catalytic efficiencies. The following tables summarize the known distribution of wyosine derivatives and the kinetic parameters of some of the key enzymes involved in their biosynthesis.
Table 1: Distribution of Wyosine Derivatives in Selected Archaea
| Archaeal Species | Phylum | Wyosine Derivatives Detected |
| Pyrococcus furiosus | Euryarchaeota | yW-86, yW-72 |
| Methanocaldococcus jannaschii | Euryarchaeota | imG-14, imG |
| Haloferax volcanii | Euryarchaeota | m¹G only |
| Sulfolobus solfataricus | Crenarchaeota | imG-14, imG2, mimG |
| Pyrobaculum aerophilum | Crenarchaeota | imG-14, imG2, mimG |
Table 2: Kinetic Parameters of Archaeal Wyosine Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Trm5b | Methanocaldococcus jannaschii | tRNAPhe | 0.15 | 0.08 | 5.3 x 105 |
| Trm5a | Sulfolobus solfataricus | tRNAPhe (for m¹G) | 0.21 | 0.11 | 5.2 x 105 |
| Trm5a | Sulfolobus solfataricus | imG-14-tRNAPhe (for imG2) | 0.35 | 0.05 | 1.4 x 105 |
| Taw2 | Pyrococcus horikoshii | imG-14-tRNAPhe | 1.2 | 0.02 | 1.7 x 104 |
Note: The kinetic data presented here are compiled from various studies and experimental conditions may differ.
Experimental Protocols
The study of wyosine derivative pathways involves a combination of techniques, including the isolation and analysis of modified tRNAs, and the expression and characterization of the biosynthetic enzymes. Below are representative protocols for these key experiments.
Isolation of Bulk tRNA from Archaeal Cells
This protocol describes a general method for the extraction of total tRNA from archaeal cells, which can then be used for the analysis of modified nucleosides.
Materials:
-
Archaeal cell pellet
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1, pH 4.5)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
Isopropanol
-
70% Ethanol
-
DNase I (RNase-free)
-
Nuclease-free water
Protocol:
-
Resuspend the archaeal cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or by passing through a French press.
-
Perform two extractions with an equal volume of phenol:chloroform:isoamyl alcohol. Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 1 volume of isopropanol. Mix and incubate at -20°C for at least 1 hour to precipitate the nucleic acids.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the nucleic acids.
-
Wash the pellet twice with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Treat the sample with RNase-free DNase I according to the manufacturer's instructions to remove contaminating DNA.
-
Re-precipitate the tRNA with ethanol as described in steps 4-6.
-
Resuspend the final tRNA pellet in an appropriate volume of nuclease-free water. Quantify the tRNA concentration using a spectrophotometer.
LC-MS/MS Analysis of Wyosine Derivatives
This protocol outlines the general steps for the enzymatic digestion of tRNA to nucleosides and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified bulk tRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) Acetate buffer
-
Acetonitrile
-
Formic Acid
-
LC-MS/MS system
Protocol:
-
Digest 1-5 µg of purified bulk tRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2 hours.
-
Add BAP and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.
-
Terminate the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the sample to pellet the enzymes and inject the supernatant onto the LC-MS/MS system.
-
Separate the nucleosides on a C18 reversed-phase column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Detect and identify the wyosine derivatives using tandem mass spectrometry in positive ion mode, monitoring for the characteristic parent and fragment ions of each derivative.
-
Quantify the relative abundance of each wyosine derivative by integrating the peak areas from the extracted ion chromatograms.
Recombinant Expression and Purification of Archaeal Wyosine Biosynthesis Enzymes
This protocol provides a general framework for the cloning, expression, and purification of His-tagged archaeal enzymes in E. coli.
Materials:
-
Archaeal genomic DNA
-
PCR primers for the gene of interest
-
pET expression vector with an N- or C-terminal His-tag
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity resin
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Amplify the gene of interest from archaeal genomic DNA using PCR and clone it into a suitable pET expression vector.
-
Transform the resulting plasmid into an E. coli expression strain.
-
Grow the transformed cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) for 4-16 hours at an appropriate temperature (e.g., 18-30°C).
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Analyze the purity of the protein by SDS-PAGE.
Conclusion
The wyosine derivative pathways in archaea represent a fascinating example of evolutionary diversification in RNA modification. The distinct enzymatic strategies employed by Euryarchaeota and Crenarchaeota to modify the same position in tRNAPhe highlight the adaptability of these ancient organisms. Further research into the kinetics and regulation of these pathways, as well as the functional consequences of the different wyosine derivatives, will undoubtedly provide deeper insights into the intricacies of archaeal biology and the fundamental roles of tRNA modifications in all domains of life. The experimental approaches outlined in this guide provide a foundation for researchers to explore these complex and important biosynthetic pathways.
References
- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Methylation on tRNA: A Comparative Guide to 7-Methylguanosine and the Enigmatic 7-Methylwyosine
For researchers, scientists, and professionals in drug development, understanding the intricate world of transfer RNA (tRNA) modifications is paramount. These post-transcriptional alterations are not mere decorations; they are critical determinants of tRNA structure, stability, and function. This guide provides a comparative analysis of two such modifications: the well-characterized 7-methylguanosine (B147621) (m7G) and the rare, less understood 7-methylwyosine (m7W), with a focus on their effects on tRNA structure and thermal stability.
The Stabilizing Role of 7-Methylguanosine (m7G)
The 7-methylguanosine modification, typically found at position 46 (m7G46) in the variable loop of tRNA, is a widespread and crucial modification across bacteria, eukaryotes, and some archaea.[1][2] Its primary role is to stabilize the L-shaped tertiary structure of the tRNA molecule.[1][2][3] This stabilization is achieved through the formation of a tertiary base pair with the C13-G22 pair in the D-arm. The methylation at the N7 position of guanine (B1146940) introduces a positive charge under physiological conditions, which further contributes to the electrostatic interactions within the tRNA core and is important for protein recognition.
The significance of m7G46 in thermal stability is particularly evident in thermophilic organisms. Studies on Thermus thermophilus have shown that the absence of m7G46 leads to significant growth defects at high temperatures. Furthermore, tRNAs lacking this modification exhibit a decreased melting temperature (Tm) and a shorter half-life, indicating a direct role in maintaining structural integrity under thermal stress.
The Mysterious Case of 7-Methylwyosine (m7W)
In contrast to the well-documented m7G, 7-methylwyosine (m7W) is a far more enigmatic modification. Its presence has been reported at position 37 in the anticodon loop of tRNATrp from the archaeon Thermococcus kodakarensis. This discovery was noted as surprising and is pending further confirmation and detailed biochemical and structural characterization. Wyosine (B1684185) and its derivatives are typically found in the anticodon loop of tRNAPhe and are known to be critical for maintaining the reading frame during translation. While the general family of wyosine modifications is understood to enhance stacking interactions within the anticodon loop, specific biophysical data on the effect of the 7-methyl variant on tRNA structure and thermal stability is not yet available.
Comparative Analysis: m7G vs. m7W
| Feature | 7-Methylguanosine (m7G) | 7-Methylwyosine (m7W) |
| Typical Location | Position 46 (Variable Loop) | Position 37 (Anticodon Loop) |
| Primary Function | Stabilizes tRNA tertiary structure through tertiary base pairing. | Presumed to be involved in maintaining the reading frame, similar to other wyosine derivatives. |
| Effect on Thermal Stability | Significantly increases thermal stability; absence leads to decreased melting temperature (Tm). | Not experimentally determined. |
| Organismal Distribution | Widespread in bacteria, eukaryotes, and some archaea. | Reported in the archaeon Thermococcus kodakarensis. |
| Structural Impact | Forms a tertiary base pair (C13-G22-m7G46) contributing to the tRNA core. | Likely enhances stacking interactions within the anticodon loop. |
Experimental Protocols for tRNA Analysis
Analysis of tRNA Modifications
A powerful technique for identifying and quantifying tRNA modifications is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .
Methodology:
-
tRNA Isolation: Isolate total tRNA from the organism of interest using methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
tRNA Digestion: The purified tRNA is enzymatically digested into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass-to-charge ratio and fragmentation pattern of each nucleoside allow for its unambiguous identification and quantification.
Alternatively, tRNA sequencing (tRNA-seq) can be employed to map modification sites. Modifications often cause reverse transcriptase to stall or misincorporate nucleotides, leaving a characteristic signature in the sequencing data.
Determination of tRNA Thermal Stability
Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a high-throughput method to determine the melting temperature (Tm) of a tRNA molecule.
Methodology:
-
Sample Preparation: A solution containing the purified tRNA and a fluorescent dye (e.g., SYBR Green II) that preferentially binds to double-stranded nucleic acids is prepared.
-
Thermal Denaturation: The sample is heated at a controlled rate in a real-time PCR instrument or a dedicated DSF instrument.
-
Fluorescence Monitoring: As the tRNA unfolds (melts), the dye is released, leading to a decrease in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence signal against temperature. The peak of this curve corresponds to the Tm.
Visualizing the Experimental Workflow and Structural Impact
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for tRNA modification and stability analysis.
Caption: Impact of m7G46 on tRNA tertiary structure stability.
References
Unveiling 7-Methylwyosine in tRNAPhe: A Comparative Guide to HPLC-MS and Alternative Detection Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides in tRNA is paramount for understanding gene expression, protein synthesis, and the development of novel therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with emerging alternative methods for the confirmation of 7-Methylwyosine (m7G), a key modified nucleoside, in phenylalanine transfer RNA (tRNAPhe).
The presence and abundance of modified nucleosides like 7-Methylwyosine in tRNA are critical for its proper folding, stability, and function in translation.[1] Deviations in these modifications have been linked to various diseases, making their precise measurement a crucial aspect of biomedical research. This guide offers an objective comparison of the available technologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Detection Methodologies
Choosing the right analytical technique is a critical decision based on the specific requirements of the study, such as the need for high sensitivity, absolute quantification, high throughput, or cost-effectiveness. Below is a comparative overview of HPLC-MS and its alternatives for the detection of 7-Methylwyosine.
| Feature | HPLC-MS | NGS-Based (m7G-quant-seq) | Nanopore Sequencing |
| Principle | Separation of digested nucleosides by chromatography followed by mass-based detection and quantification. | Chemical modification of m7G to induce mutations or stops during reverse transcription, followed by high-throughput sequencing. | Direct sequencing of native RNA molecules, detecting modifications through disruptions in the ionic current. |
| Sensitivity | High (fmol range)[2][3] | High, dependent on sequencing depth. | Moderate to High, technology is rapidly evolving. |
| Specificity | High, based on retention time and mass-to-charge ratio. | High for m7G, but can be influenced by other modifications. | Moderate, relies on complex algorithms to differentiate modifications. |
| Quantification | Absolute quantification with standards. | Relative to semi-quantitative; stoichiometry can be estimated.[4] | Relative quantification, with potential for stoichiometry estimation. |
| Throughput | Low to Medium. | High. | High. |
| Cost per Sample | Moderate to High. | Low to Moderate (at high throughput). | Moderate, with decreasing costs. |
| Sample Input | Microgram quantities of RNA.[5] | Nanogram to microgram quantities of RNA. | Nanogram to microgram quantities of RNA. |
| Data Analysis | Relatively straightforward, requires specialized software. | Complex bioinformatics pipelines required. | Computationally intensive, requires specialized software and algorithms. |
Experimental Protocols
HPLC-MS for the Quantification of 7-Methylwyosine in tRNAPhe
This protocol provides a robust and highly quantitative method for the analysis of 7-Methylwyosine.
1. tRNA Isolation and Purification:
-
Isolate total RNA from the target organism or cell line using a suitable RNA extraction kit.
-
Purify tRNA from the total RNA pool using anion-exchange chromatography or size-exclusion chromatography to enrich for small RNAs.
2. Enzymatic Hydrolysis of tRNA to Nucleosides:
-
To 10 µg of purified tRNA, add nuclease P1 (2U) and incubate at 37°C for 2 hours in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Add bacterial alkaline phosphatase (1U) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
3. HPLC Separation:
-
Inject the hydrolyzed sample onto a C18 reversed-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 5 mM ammonium acetate in water, pH 5.3) and Solvent B (e.g., acetonitrile).
-
A typical gradient might be: 0-10 min, 0-10% B; 10-30 min, 10-40% B; 30-35 min, 40-100% B.
4. Mass Spectrometry Detection and Quantification:
-
Couple the HPLC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transition for 7-Methylwyosine.
-
Quantify the amount of 7-Methylwyosine by comparing its peak area to a standard curve generated from a pure 7-Methylwyosine standard.
Visualizing the Workflow and Biosynthetic Pathway
To better illustrate the experimental process and the biological context of 7-Methylwyosine, the following diagrams are provided.
Example Data: Abundance of 7-Methylwyosine in Archaeal tRNAPhe
The following table presents hypothetical, yet plausible, quantitative data for the abundance of 7-Methylwyosine in the tRNAPhe of different archaeal species, as might be determined by HPLC-MS. This modification is a known hallmark of many archaeal tRNAs.
| Archaeal Species | Moles of m7G per Mole of tRNAPhe |
| Sulfolobus solfataricus | 0.95 ± 0.05 |
| Thermoproteus neutrophilus | 0.92 ± 0.07 |
| Pyrodictium occultum | 0.88 ± 0.06 |
| Methanocaldococcus jannaschii | Not Detected |
Alternative Methodologies in Detail
While HPLC-MS is considered a gold standard for its quantitative accuracy, several alternative methods offer advantages in terms of throughput and the ability to analyze multiple modifications simultaneously.
NGS-Based Approaches (e.g., m7G-quant-seq)
These methods leverage chemical treatment to induce specific signatures at m7G sites that can be read by next-generation sequencing. For instance, m7G-quant-seq uses a reduction and depurination process to create an abasic site at the m7G position, which leads to misincorporations or deletions during reverse transcription. This allows for the transcriptome-wide mapping of m7G with single-nucleotide resolution. While powerful for discovery and semi-quantitative analysis, achieving precise stoichiometry can be challenging.
Nanopore Sequencing
Direct RNA sequencing using nanopores offers a revolutionary approach to detect RNA modifications without the need for enzymatic digestion or reverse transcription. As the native tRNA molecule passes through a nanopore, modified bases like 7-Methylwyosine cause characteristic disruptions in the ionic current. Sophisticated algorithms can then be used to identify the type and location of these modifications. While this technology is rapidly advancing and promises high-throughput analysis of both sequence and modifications simultaneously, the accuracy of modification calling is still an active area of development.
Conclusion
The confirmation and quantification of 7-Methylwyosine in tRNAPhe can be robustly achieved using HPLC-MS, which remains the benchmark for accurate and sensitive quantification. For studies requiring high-throughput screening or the simultaneous analysis of multiple modifications across the transcriptome, NGS-based methods like m7G-quant-seq provide a powerful alternative. Nanopore sequencing is a rapidly emerging technology that holds great promise for the direct and simultaneous analysis of RNA sequence and modifications, though its quantitative accuracy is still evolving. The choice of methodology will ultimately depend on the specific research question, available resources, and the desired balance between quantitative precision, throughput, and cost.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
comparing the translational fidelity of tRNAs with and without 7-Methylwyosine
A Comparative Guide for Researchers
The accuracy of protein synthesis, a fundamental process in all living organisms, is critically dependent on the precise decoding of messenger RNA (mRNA) codons by transfer RNA (tRNA). Post-transcriptional modifications of tRNA molecules play a pivotal role in ensuring this translational fidelity. Among these, the hypermodified nucleoside 7-Methylwyosine (m7G), found at position 37 in the anticodon loop of tRNA specific for phenylalanine (tRNAPhe), and its derivatives are essential for maintaining the correct reading frame during translation. This guide provides an objective comparison of the translational fidelity of tRNAs with and without this critical modification, supported by experimental data and detailed methodologies.
Impact on Translational Fidelity: A Quantitative Comparison
The absence of wyosine (B1684185) and its derivatives, such as 7-Methylwyosine, from the anticodon loop of tRNAPhe has been shown to significantly increase the rate of -1 ribosomal frameshifting. This type of error, where the ribosome shifts one nucleotide backward on the mRNA, leads to the synthesis of a non-functional or toxic protein.
| tRNA Modification Status | Effect on Translational Fidelity | Supporting Evidence |
| With 7-Methylwyosine/Wybutosine (B12426080) | High Fidelity: Efficiently prevents -1 ribosomal frameshifting, ensuring the correct protein is synthesized. | The presence of wyosine derivatives in the anticodon loop of tRNAPhe stabilizes codon-anticodon interactions, promoting in-frame decoding. |
| Without 7-Methylwyosine/Wybutosine | Low Fidelity: Leads to a significant increase in -1 ribosomal frameshifting. | The loss of wybutosine (yW) in yeast and animal cells results in a fourfold increase in the frequency of -1 frameshifting. |
Experimental Protocol: Dual-Luciferase Reporter Assay for Measuring -1 Ribosomal Frameshifting
The dual-luciferase reporter assay is a widely used and sensitive method for quantifying the frequency of ribosomal frameshifting in vivo. This assay utilizes a reporter plasmid containing two luciferase genes, Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by a specific sequence that can induce frameshifting.
Principle
The RLuc gene is translated in the initial reading frame (frame 0). The FLuc gene is in the -1 reading frame relative to RLuc. For the FLuc protein to be produced, the ribosome must shift its reading frame by -1 at the intervening sequence. The ratio of FLuc to RLuc activity is therefore a direct measure of the -1 frameshifting efficiency.
Detailed Methodology
-
Plasmid Construction: A dual-luciferase reporter plasmid is constructed. The sequence of interest known to be prone to frameshifting in the absence of tRNA modification is cloned between the Renilla and Firefly luciferase genes. A control plasmid without the frameshift-inducing sequence is also prepared.
-
Cell Culture and Transfection: Eukaryotic cells (e.g., yeast or mammalian cell lines) are cultured under standard conditions. For studies involving tRNA modifications, a cell line with a knockout of a gene essential for the biosynthesis of 7-Methylwyosine (e.g., TYW1/TAW1) is used alongside a wild-type control. The reporter and control plasmids are transfected into both cell lines using a standard transfection reagent.[1]
-
Cell Lysis: After a suitable incubation period (typically 24-48 hours) to allow for plasmid expression, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a passive lysis buffer.[1][2] This releases the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement:
-
An aliquot of the cell lysate is transferred to a luminometer plate.
-
Firefly luciferase substrate is added, and the resulting luminescence (proportional to FLuc activity) is measured immediately.[1]
-
A second reagent is then added that quenches the firefly luciferase reaction and simultaneously provides the substrate for Renilla luciferase. The luminescence from the Renilla reaction (proportional to RLuc activity) is then measured.[1][3][4]
-
-
Data Analysis: The frameshifting efficiency is calculated as the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc). The values obtained from the cells lacking the 7-Methylwyosine modification are compared to those from the wild-type cells.
Visualizing the Process
Experimental Workflow for Dual-Luciferase Reporter Assay
Caption: Workflow of the dual-luciferase reporter assay.
The Role of 7-Methylwyosine in Preventing Frameshifting
Caption: Impact of 7-Methylwyosine on translational fidelity.
Conclusion
References
Unraveling the Structural Nuances of tRNA: A Comparative Guide to 7-Methylguanosine and Other Modifications
For researchers, scientists, and drug development professionals, understanding the intricate world of transfer RNA (tRNA) modifications is paramount. These chemical alterations are not mere decorations; they are critical regulators of tRNA structure, stability, and function, profoundly impacting protein translation and cellular signaling. This guide provides an objective comparison of the structural and functional effects of 7-methylguanosine (B147621) (m7G) versus other common tRNA modifications, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
The Pivotal Role of 7-Methylguanosine (m7G) in tRNA Integrity
N7-methylguanosine (m7G) is a prevalent and highly conserved post-transcriptional modification found in the variable loop of many tRNAs. The presence of m7G at position 46 is crucial for maintaining the canonical L-shaped tertiary structure of tRNA. It achieves this by forming a tertiary base pair with the C13-G22 pair in the D-arm, effectively acting as a linchpin that stabilizes the tRNA's core. This structural stabilization is vital for preventing tRNA degradation and ensuring its proper function during protein synthesis.
Dysregulation of m7G modification has been increasingly implicated in various diseases, including cancer. The methyltransferase complex responsible for m7G modification in mammals, METTL1/WDR4, is often overexpressed in cancerous tissues. This leads to an increased abundance of m7G-modified tRNAs, which in turn enhances the translation of specific oncogenic mRNAs. This selective translation promotes cancer cell proliferation, survival, and resistance to therapy.
A Comparative Look at tRNA Modifications
While m7G plays a significant role, it is just one of over 100 known modifications that can occur in tRNA. Each modification imparts unique structural and functional properties to the tRNA molecule. Here, we compare m7G with two other well-characterized modifications: pseudouridine (B1679824) (Ψ) and dihydrouridine (D).
Quantitative Impact on tRNA Stability
The thermal stability of tRNA, often measured by its melting temperature (Tm), is a key indicator of its structural integrity. Modifications can significantly alter this stability.
| tRNA Species | Modification | Position(s) | Change in Melting Temperature (ΔTm) (°C) | Reference |
| Human tRNAGlnUUG | Pseudouridine (Ψ) | 13, 28, 39, 54, 55 | +3.4 | [1] |
| Human tRNAGlyCCC | Pseudouridine (Ψ) | 13, 39, 55 | +5.2 | [1] |
| E. coli tRNASer | Dihydrouridine (D) | 20a | Decrease (Qualitative) | [2] |
| T. thermophilus tRNA | 7-Methylguanosine (m7G) | 46 | Severe growth defect at 80°C without m7G, indicating a role in thermostability | [3] |
Note: Direct quantitative comparisons of ΔTm for m7G in the same tRNA context as other modifications are limited in the currently available literature. The provided data for m7G's effect on thermostability is inferred from functional studies at high temperatures.
Pseudouridine, the most abundant RNA modification, generally increases the thermal stability of tRNA. The introduction of pseudouridine at various positions, particularly in the D- and T-arms, enhances base stacking and contributes to a more rigid structure. For instance, the presence of five pseudouridines in human tRNAGlnUUG increases its melting temperature by 3.4°C.[1]
In contrast, dihydrouridine is a non-aromatic modification that introduces local flexibility into the tRNA structure. The absence of the C5=C6 double bond in the uracil (B121893) ring disrupts base stacking. While this flexibility is important for certain tRNA functions, a lack of dihydrouridine at position 20a in E. coli tRNASer has been shown to decrease its melting temperature, suggesting a context-dependent role in stability.
7-Methylguanosine's primary role is in maintaining the tertiary structure. While direct melting temperature comparisons are scarce, studies on thermophilic organisms have shown that the absence of m7G at position 46 leads to severe growth defects at high temperatures, strongly implying its crucial role in thermal stability.
Impact on Translation Efficiency
tRNA modifications can fine-tune the process of protein synthesis. The presence of m7G has been shown to enhance the translation of mRNAs enriched with codons recognized by m7G-modified tRNAs. This is particularly significant in cancer, where the increased translation of oncogenes like EGFR and cell cycle regulators such as cyclin A2, cyclin D2, CDK6, and CDK8 drives tumor progression. The absence of m7G can lead to ribosome stalling at these specific codons, thereby reducing the synthesis of these cancer-promoting proteins.
Signaling Pathways Influenced by m7G-Modified tRNA
The dysregulation of m7G tRNA modification has profound effects on cellular signaling, most notably on the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Caption: The METTL1/WDR4 complex-mediated m7G modification of tRNA enhances the translation of oncogenic mRNAs, leading to the activation of the PI3K/AKT/mTOR signaling pathway and promoting cancer progression.
Experimental Protocols for Structural Studies of tRNA
Accurate structural and functional analysis of tRNA and its modifications requires robust experimental techniques. Below are overviews of key methodologies.
X-ray Crystallography for tRNA Structure Determination
X-ray crystallography provides high-resolution three-dimensional structures of molecules.
Workflow:
Caption: Workflow for determining tRNA structure using X-ray crystallography.
Detailed Methodology:
-
tRNA Preparation: Purify the tRNA of interest to homogeneity. This often involves in vitro transcription followed by chromatographic methods.
-
Crystallization: Screen for crystallization conditions by varying parameters such as precipitant, pH, temperature, and the presence of ions. The hanging drop or sitting drop vapor diffusion methods are commonly used.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Phase Determination: The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing techniques such as multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD), which often require the incorporation of heavy atoms.
-
Model Building and Refinement: An initial model of the tRNA structure is built into the calculated electron density map. This model is then refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.
NMR Spectroscopy for tRNA Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution.
Workflow:
Caption: Workflow for determining tRNA structure and dynamics using NMR spectroscopy.
Detailed Methodology:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the tRNA, often isotopically labeled with 13C and/or 15N. The tRNA is dissolved in a buffered solution, typically containing D2O.
-
Data Acquisition: A series of NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei. Common experiments include COSY, TOCSY, NOESY, HSQC, and HNCO.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the tRNA sequence.
-
Structural Restraints: Information on inter-atomic distances (from NOESY), dihedral angles (from J-couplings), and residual dipolar couplings (RDCs) are collected.
-
Structure Calculation: Computational methods are used to generate a family of 3D structures that are consistent with the experimental restraints.
tRNA Structure-Seq for In Vivo Structural Analysis
tRNA structure-seq is a high-throughput sequencing method that allows for the determination of tRNA structure within a cellular context.
Workflow:
Caption: Workflow for in vivo tRNA structural analysis using tRNA structure-seq.
Detailed Methodology:
-
Cell Treatment: Cells are treated with dimethyl sulfate (B86663) (DMS), which methylates accessible adenine (B156593) and cytosine residues, primarily in single-stranded regions.
-
tRNA Isolation: Total RNA is extracted, and tRNAs are purified, often by polyacrylamide gel electrophoresis (PAGE).
-
Reverse Transcription: A reverse transcriptase that introduces mutations at the sites of DMS modification is used to generate cDNA.
-
Sequencing: The cDNA is then subjected to high-throughput sequencing.
-
Data Analysis: The sequencing data is analyzed to identify the locations of mutations, which correspond to the DMS-modified bases. This information on single-stranded regions is then used as constraints to predict the secondary structure of the tRNA.
Conclusion
The study of tRNA modifications, particularly 7-methylguanosine, is a rapidly evolving field with significant implications for understanding fundamental biological processes and for the development of novel therapeutics. The structural stability conferred by m7G is critical for tRNA function, and its dysregulation is a key factor in the progression of diseases like cancer through the modulation of critical signaling pathways such as PI3K/AKT/mTOR. A deeper, quantitative understanding of how m7G and other modifications collectively influence tRNA structure and function, facilitated by advanced experimental techniques, will undoubtedly pave the way for innovative therapeutic strategies targeting the epitranscriptome.
References
A Cross-Species Comparative Guide to 7-Methylguanosine (m7G): Function and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
N7-methylguanosine (m7G) is a highly conserved and critical post-transcriptional RNA modification found across all domains of life: Eukaryota, Prokaryota, and Archaea.[1] This positively charged modification, where a methyl group is added to the N7 position of guanine, plays a pivotal role in numerous aspects of RNA metabolism, from mRNA processing and translation to the structural stability of non-coding RNAs.[2][3] Dysregulation of m7G modification has been increasingly linked to human diseases, including cancer and neurological disorders, making its study a key area of interest in drug development and molecular biology.[4]
This guide provides an objective, data-supported comparison of m7G function and biosynthesis across species, detailing the enzymes involved, the functional consequences, and the experimental methodologies used to investigate this vital epitranscriptomic mark.
Function of m7G: A Tale of Three Domains
The function of m7G is multifaceted and varies significantly depending on its location within the RNA molecule and the organism. It is most famously known as the 5' cap on eukaryotic mRNA, but it also occurs at internal positions within mRNA, transfer RNA (tRNA), and ribosomal RNA (rRNA).
-
In Eukaryotes: m7G is ubiquitous. The 5' m7G cap on mRNA is essential for almost every stage of its life, including splicing, nuclear export, and protection from degradation.[5] Crucially, it serves as the binding site for the eukaryotic translation initiation factor 4E (eIF4E), a rate-limiting step for cap-dependent translation. Internal m7G modifications are also found in:
-
tRNA: Located at position G46 in the variable loop, m7G forms a tertiary base pair that stabilizes the L-shaped structure of the tRNA, preventing its degradation and ensuring translational fidelity.
-
rRNA: In human 18S rRNA, m7G at position 1639 is involved in ribosome biogenesis and the maturation of the 40S ribosomal subunit.
-
mRNA & miRNA: Internal m7G modifications have been identified within mammalian mRNA and have been implicated in regulating mRNA translation and microRNA (miRNA) processing.
-
-
In Prokaryotes (Bacteria): Bacteria lack the 5' cap structure on their mRNAs. The primary role of m7G is in non-coding RNAs.
-
tRNA: Similar to eukaryotes, m7G at position 46 (m7G46) is a conserved modification that stabilizes tRNA structure. In thermophilic bacteria like Thermus thermophilus, this modification is critical for cell viability at high temperatures by influencing a network of other tRNA modifications.
-
rRNA: m7G modifications in bacterial 16S rRNA have been linked to aminoglycoside resistance. Recent studies have also provided evidence for internal m7G in E. coli mRNA.
-
-
In Archaea: The study of m7G in archaea is less extensive. While m7G has been detected, its distribution and the enzymes responsible are not as well-characterized.
-
tRNA: m7G is found in the tRNA of some archaea, though its presence is not universal across all species. For instance, it was notably absent in early analyses of Methanococcus vannielii tRNAs.
-
rRNA: A recent study identified an m7G modification in the P loop of the 23S rRNA peptidyl transferase center in the hyperthermophile Thermococcus kodakarensis, suggesting a role in ribosome function under extreme conditions.
-
Biosynthesis of m7G: Diverse Enzymatic Strategies
The synthesis of m7G is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The enzymatic machinery differs significantly between RNA types and across the domains of life.
-
Eukaryotes: Eukaryotes employ distinct, specialized enzyme complexes for different RNA substrates.
-
mRNA 5' Cap: The m7G cap is added co-transcriptionally by a capping enzyme complex, with the final methylation step catalyzed by the RNA guanine-N7-methyltransferase (RNMT), which forms a stable complex with the RNMT-activating mini-protein (RAM).
-
tRNA (m7G46): This modification is installed by a heterodimeric complex. In yeast, this complex consists of Trm8 and Trm82. In humans and other mammals, the orthologous complex is composed of Methyltransferase-like 1 (METTL1) and WD repeat-containing protein 4 (WDR4).
-
rRNA (m7G1639): The methylation of human 18S rRNA is performed by the WBSCR22-TRMT112 complex.
-
-
Prokaryotes (Bacteria): The bacterial tRNA (m7G46) methyltransferase, known as TrmB, is structurally simpler than its eukaryotic counterpart. It functions as a monomer or a homodimer, unlike the heterodimeric eukaryotic complexes.
-
Archaea: Archaeal m7G methyltransferases have not been extensively characterized, although homologs of bacterial TrmB exist. The enzyme responsible for the m7G modification in the 23S rRNA of T. kodakarensis was recently identified.
Quantitative Data Summary
The following tables summarize key quantitative data regarding m7G biosynthesis and function.
Table 1: Comparison of m7G Methyltransferases Across Species
| Domain | Organism (Example) | RNA Type | Position | Enzyme/Complex | Key Features |
| Eukaryota | Homo sapiens | mRNA | 5' Cap | RNMT/RAM | Co-transcriptional capping |
| Homo sapiens | tRNA | G46 | METTL1/WDR4 | Heterodimer, dysregulated in cancer. | |
| Homo sapiens | 18S rRNA | G1639 | WBSCR22/TRMT112 | Required for 40S ribosome biogenesis. | |
| S. cerevisiae (Yeast) | tRNA | G46 | Trm8/Trm82 | Heterodimer, required for growth under heat stress. | |
| Prokaryota | E. coli | tRNA | G46 | TrmB | Monomer or homodimer. |
| E. coli | 16S rRNA | G527 | RsmG | Confers aminoglycoside resistance. | |
| Archaea | T. kodakarensis | 23S rRNA | G2535 | TK0008 | Implicated in ribosome function at high temperatures. |
Table 2: Functional Consequences and Abundance of m7G Modification
| Domain | RNA Type | Function | Phenotype of Disruption / Quantitative Data |
| Eukaryota | mRNA (5' Cap) | Promote translation, splicing, export; prevent degradation. | Essential for cell viability. |
| mRNA (Internal) | Regulate translation efficiency. | Abundance: ~0.02-0.05% of total G in mammalian mRNA. | |
| tRNA (G46) | Stabilize tertiary structure, promote translation. | Disruption (METTL1 KO): Codon-dependent decrease in translation efficiency for mRNAs enriched in m7G-decoded codons. Abundance: Stoichiometry of 60-85% in human tRNAs. | |
| 18S rRNA (G1639) | Ribosome biogenesis. | Disruption (WBSCR22 Depletion): Impaired pre-rRNA processing. Abundance: Stoichiometry of ~85-99% in human 18S rRNA. | |
| Prokaryota | tRNA (G46) | Stabilize structure, essential for thermotolerance. | Disruption (TrmB KO in T. thermophilus): Growth defects at high temperatures, hypo-modification of other nucleosides. |
| rRNA | Antibiotic resistance. | Disruption (RsmG KO in E. coli): Loss of aminoglycoside resistance. Abundance: m7G is present in E. coli mRNA, with a relative ratio of m7G to Ψ of approximately 2:12. | |
| Archaea | 23S rRNA (G2535) | Ribosome function. | Disruption (TK0008 KO in T. kodakarensis): Loss of m7G modification in 23S rRNA. Abundance: Relative abundance of modified nucleosides ranges from 0.02% to 0.76%. |
Diagrams of Biosynthesis and Experimental Workflows
dot
Caption: m7G Biosynthesis Pathways in Eukaryotes.
dot
Caption: m7G Biosynthesis Pathway in Prokaryotes.
dot
Caption: Experimental Workflow for m7G MeRIP-Sequencing.
Experimental Protocols: A Methodological Overview
The study of m7G has been revolutionized by high-throughput sequencing techniques. These can be broadly categorized into antibody-based enrichment and chemical-based, nucleotide-resolution methods.
Methylated RNA Immunoprecipitation Sequencing (m7G MeRIP-Seq)
m7G MeRIP-Seq is a widely used technique to generate a transcriptome-wide map of m7G modifications.
-
Principle: This method relies on an antibody that specifically recognizes and binds to m7G-modified RNA.
-
Methodology:
-
RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically 100-200 nucleotides).
-
Immunoprecipitation (IP): The fragmented RNA is incubated with magnetic beads conjugated to an anti-m7G antibody. A parallel "input" sample is processed without the antibody to serve as a control for non-specific binding and transcript abundance.
-
Enrichment: The beads are washed to remove non-specifically bound RNA, and the m7G-containing fragments are then eluted.
-
Library Preparation and Sequencing: Both the IP and input samples are converted into cDNA libraries and subjected to high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Bioinformatic "peak calling" algorithms identify regions significantly enriched in the IP sample compared to the input, revealing the locations of m7G modifications.
-
Chemical-Based Nucleotide-Resolution Mapping
While MeRIP-Seq identifies m7G-containing regions, chemical methods provide single-nucleotide resolution. These techniques exploit the unique chemical properties of the positively charged m7G.
-
tRNA Reduction and Cleavage Sequencing (TRAC-Seq): This method is optimized for mapping m7G in tRNAs.
-
Principle: m7G is sensitive to reduction by sodium borohydride (B1222165) (NaBH₄), which opens the imidazole (B134444) ring. Subsequent treatment with aniline (B41778) specifically cleaves the RNA backbone at this abasic site.
-
Methodology: Small RNAs are isolated and treated with NaBH₄ followed by aniline. This generates fragments with a 5'-phosphate at the cleavage site. A 5' adaptor is ligated to these fragments, and after library preparation and sequencing, the ligation junction precisely maps the original m7G site.
-
-
m7G Mutational Profiling Sequencing (m7G-MaP-seq): This method identifies m7G sites by inducing mutations during reverse transcription.
-
Principle: Similar to TRAC-Seq, RNA is treated with NaBH₄ to create an abasic site from m7G. However, instead of cleaving the RNA, the abasic site is preserved. During reverse transcription, the polymerase often misincorporates a nucleotide when it encounters the abasic site.
-
Methodology: RNA is treated with NaBH₄, and a cDNA library is prepared. After sequencing, m7G sites are identified as positions with a statistically significant increase in mutation frequency in the treated sample compared to an untreated control.
-
Quantitative Analysis by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry provides the "gold standard" for the absolute quantification of RNA modifications.
-
Principle: This method measures the mass-to-charge ratio of individual nucleosides, allowing for their precise identification and quantification.
-
Methodology:
-
RNA Purification and Digestion: A specific RNA species (e.g., tRNA) or total RNA is purified and completely digested into its constituent nucleosides using a cocktail of nucleases.
-
Separation and Detection: The resulting nucleoside mixture is separated by liquid chromatography and then ionized and analyzed by a mass spectrometer.
-
Quantification: The amount of m7G is determined by comparing its signal intensity to that of the canonical nucleosides (A, U, G, C) and often to a stable-isotope-labeled internal standard. This allows for the calculation of the precise stoichiometry of the modification.
-
References
- 1. researchgate.net [researchgate.net]
- 2. RNA recognition mechanism of eukaryote tRNA (m7G46) methyltransferase (Trm8-Trm82 complex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N7-Methylguanine at position 46 (m7G46) in tRNA from Thermus thermophilus is required for cell viability at high temperatures through a tRNA modification network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative tRNA sequencing and RNA mass spectrometry for surveying tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Methylguanosine: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 7-Methylguanosine is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal plans for 7-Methylguanosine, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Information
7-Methylguanosine is a modified purine (B94841) nucleoside that requires careful handling. According to safety data sheets (SDS), it is classified as hazardous, primarily due to being harmful if swallowed.[1] It can also cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[3]
Below is a summary of the key hazard and safety information for 7-Methylguanosine:
| Hazard Classification | GHS Statements | Recommended PPE | Storage Class |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Safety glasses, Gloves | 11 - Combustible Solids[3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Lab coat | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Proper Disposal Procedures for 7-Methylguanosine
The disposal of 7-Methylguanosine is governed by regulations for hazardous chemical waste. It is imperative that this compound is not disposed of in the regular trash or down the drain. The following step-by-step guide outlines the correct disposal procedure:
-
Waste Identification and Segregation:
-
All waste containing 7-Methylguanosine, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting 7-Methylguanosine waste.
-
The container must be kept securely closed except when adding waste.
-
Whenever possible, use the original container for the collection of the waste chemical.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "7-Methylguanosine."
-
The label should also include the date when the waste was first added to the container and the name of the principal investigator or laboratory responsible.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) office.
-
The EHS office is responsible for the collection, transportation, and final disposal of the hazardous waste in accordance with all federal, state, and local regulations.
-
Quantitative Disposal Limits and Experimental Protocols
Specific quantitative disposal limits, such as permissible concentration levels for sewer or landfill disposal, are not publicly available for 7-Methylguanosine. These limits are typically determined by local and institutional regulations and require consultation with your EHS office.
Detailed experimental protocols for the neutralization or chemical degradation of 7-Methylguanosine for disposal purposes are also not readily found in scientific literature or safety documents. While one study noted that a fluorescent analog of 7-Methylguanosine degrades in a strong basic solution (0.1 N to 0.5 N NaOH), this does not constitute a validated disposal protocol. Attempting to neutralize chemical waste without a validated protocol can be dangerous and may violate disposal regulations. Therefore, all disposal of 7-Methylguanosine must be handled through your institution's EHS hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-Methylguanosine.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Methylguanosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 7-Methylguanosine, a modified purine (B94841) nucleoside vital in mRNA research. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
Immediate Safety and Handling Protocols
Proper handling of 7-Methylguanosine begins with a thorough understanding of its properties and potential hazards. This compound should be treated as hazardous until more comprehensive toxicological data is available.[1][2] The primary routes of exposure to be avoided are inhalation, ingestion, and direct contact with skin and eyes.[1][2]
Step-by-Step Handling Procedure:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's specific SDS. This document contains critical information regarding its hazards, handling, and emergency procedures.
-
Engineering Controls: All handling of 7-Methylguanosine powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3]
-
Personal Protective Equipment (PPE): The minimum required PPE for handling 7-Methylguanosine is outlined in the table below. It is crucial to inspect all PPE for integrity before each use.
-
Weighing and Solution Preparation: When weighing the solid compound, use a containment balance or a powder-handling enclosure within the fume hood. To prepare solutions, slowly add the solvent to the solid to avoid aerosol generation. 7-Methylguanosine is soluble in dimethyl sulfoxide (B87167) (DMSO) and 0.1 M HCl.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water. Decontaminate all work surfaces.
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment for handling 7-Methylguanosine.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator. | Prevents inhalation of the powdered compound. |
| Protective Clothing | A standard laboratory coat should be worn at all times. | Protects street clothing and skin from contamination. |
Disposal Plan
Proper disposal of 7-Methylguanosine and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix 7-Methylguanosine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Solid Waste: Collect all disposable materials that have come into contact with 7-Methylguanosine, such as gloves, weigh boats, and contaminated wipes, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of 7-Methylguanosine should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Container Disposal: Empty containers that held 7-Methylguanosine should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of 7-Methylguanosine in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
